Product packaging for Epiyangambin(Cat. No.:CAS No. 24192-64-1)

Epiyangambin

Cat. No.: B1671535
CAS No.: 24192-64-1
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-WWLNLUSPSA-N
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Description

Epiyangambin has been reported in Artemisia argentea, Hernandia guianensis, and other organisms with data available.
a furofuran lignan;  also a PAF receptor antagonist;  from the leaves of Rollinia pickeli;  RN given for this compound, the (1S-(1alpha,3aalpha,4beta,6aalpha))-isomer;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O8 B1671535 Epiyangambin CAS No. 24192-64-1

Properties

IUPAC Name

(3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-WWLNLUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035064
Record name Epiyangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-64-1
Record name Epiyangambin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiyangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Epiyangambin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a furofuran lignan, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and analytical methodologies for the isolation and quantification of this promising bioactive compound. A detailed examination of relevant experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Natural Sources and Distribution of this compound

This compound has been identified as a significant constituent in several plant species, primarily within the Lauraceae, Myristicaceae, and Piperaceae families. Its distribution and concentration can vary considerably between species and among different parts of the same plant.

Principal Botanical Sources

The primary known natural sources of this compound include:

  • Ocotea fasciculata (Nees & Mart.) Mez (Lauraceae): This species, commonly found in the Caatinga vegetation of Brazil, is a prominent source of both yangambin and its epimer, this compound.

  • Virola surinamensis (Rol. ex Rottb.) Warb. (Myristicaceae): Native to the Amazon region, the leaves of this tree are a rich source of various lignans, including this compound.

  • Piper cubeba L. (Piperaceae): Also known as cubeb or tailed pepper, the leaves of this plant have been shown to contain this compound among other lignans.

Distribution and Concentration in Plant Tissues

The concentration of this compound is not uniform throughout the plant. The available quantitative data, while not exhaustive for all species, indicates a general trend of higher concentrations in the leaves.

Table 1: Quantitative Data on this compound Content in Various Plant Sources

Plant SpeciesPlant PartAnalytical MethodReported Concentration/YieldReference
Ocotea fasciculataLeaves (Lignan Fraction)Normal-Phase Liquid Chromatography29% yield from the lignan fraction[1]
Ocotea fasciculataDried Leaves and Stem Bark (Lignoid Fraction)Not Specified132.77 mg/g of the lignoid fractionN/A
Virola surinamensisLeavesNot SpecifiedHigh content of lignans[2]
Piper cubebaLeavesNot SpecifiedPresence of this compound confirmedN/A

Note: The current body of literature lacks specific quantitative data for the concentration of this compound in various tissues of Virola surinamensis and Piper cubeba. Further research is required to elucidate the precise distribution and concentration of this compound in these species.

Experimental Protocols for Isolation and Quantification

The accurate isolation and quantification of this compound are crucial for pharmacological studies and drug development. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

General Extraction and Isolation of Furofuran Lignans

A general workflow for the extraction and isolation of furofuran lignans like this compound from plant material is outlined below.

G plant_material Dried and Powdered Plant Material maceration Maceration with Organic Solvent (e.g., Ethanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partition (e.g., Hexane/Methanol) crude_extract->partition lignan_fraction Lignan-Enriched Fraction partition->lignan_fraction chromatography Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) lignan_fraction->chromatography isolated_this compound Isolated this compound chromatography->isolated_this compound

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol for Isolation from Ocotea fasciculata

A specific method for the purification of yangambin and this compound from the ethanolic extract of Ocotea fasciculata leaves has been described.

  • Preparation of the Lignan Fraction: An ethanolic extract of the plant material is first obtained. This crude extract is then processed to yield a lignan-enriched fraction.

  • Chromatographic Separation: The lignan fraction is subjected to normal-phase liquid chromatography to separate the yangambin and this compound isomers. This method has been reported to yield 29% this compound from the initial lignan fraction[1].

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts. While a specific method solely for this compound is not detailed in the reviewed literature, a method for the quantification of the related lignan yangambin in Ocotea duckei can be adapted.

Table 2: Exemplar HPLC Method Parameters for Lignan Quantification

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 45:55 v/v)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 205 nm
Injection Volume 20 µL

Note: Method optimization, including gradient elution, may be necessary to achieve optimal separation of this compound from other co-eluting compounds in different plant matrices.

Biosynthesis of this compound

This compound, as a furofuran lignan, is synthesized via the phenylpropanoid pathway. This intricate pathway involves the oxidative dimerization of two coniferyl alcohol units.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H caffeic_acid Caffeic Acid coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT coniferyl_alcohol Coniferyl Alcohol ferulic_acid->coniferyl_alcohol 4CL, CCR, CAD oxidative_coupling Oxidative Coupling (Dirigent Proteins & Laccases/Peroxidases) coniferyl_alcohol->oxidative_coupling pinoresinol Pinoresinol oxidative_coupling->pinoresinol lariciresinol Lariciresinol pinoresinol->lariciresinol PLR This compound This compound (Furofuran Lignan) pinoresinol->this compound Further Modifications secoisolariciresinol Secoisolariciresinol lariciresinol->secoisolariciresinol PLR matairesinol Matairesinol secoisolariciresinol->matairesinol SDH

Caption: Simplified biosynthetic pathway of lignans, including furofurans.

The pathway begins with phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol. Two molecules of coniferyl alcohol then undergo stereospecific oxidative coupling, mediated by dirigent proteins and laccases or peroxidases, to form pinoresinol, a key intermediate in the formation of various lignan classes. Further enzymatic modifications of pinoresinol lead to the biosynthesis of a diverse array of lignans, including the furofuran scaffold of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring furofuran lignan with promising biological activities. This guide has summarized its primary botanical sources, highlighting Ocotea fasciculata, Virola surinamensis, and Piper cubeba. While some quantitative data is available, particularly for O. fasciculata, further research is imperative to determine the precise concentration and distribution of this compound in different tissues of all source plants. The provided experimental protocols offer a foundation for the extraction, isolation, and quantification of this compound, with HPLC being the analytical method of choice. The elucidated biosynthetic pathway provides a framework for potential metabolic engineering approaches to enhance this compound production. Future research should focus on a comprehensive quantitative analysis of this compound across its natural sources and the development of standardized, validated analytical methods to support its progression through the drug discovery and development pipeline.

References

Epiyangambin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a naturally occurring furofuran lignan, has garnered significant interest within the scientific community for its notable biological activities, particularly as a potent and selective antagonist of the platelet-activating factor (PAF). This technical guide provides an in-depth overview of the chemical structure and properties of this compound, including its physicochemical characteristics, spectral data, and biological activities. Detailed experimental protocols for its isolation and relevant bioassays are also presented, alongside a visualization of its role in the PAF signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a symmetric furofuran lignan characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a central tetrahydrofuro[3,4-c]furan core.[1] Its chemical identity is established by the following identifiers:

  • IUPAC Name: (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[2]

  • CAS Number: 24192-64-1[2]

  • Molecular Formula: C₂₄H₃₀O₈[2]

  • Molecular Weight: 446.5 g/mol [2][3]

Physicochemical and Spectral Properties

A summary of the known physicochemical and spectral properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 446.5 g/mol [2][3]
Molecular Formula C₂₄H₃₀O₈[2]
Solubility Soluble in DMSO
Table 2: Spectral Data of this compound
Spectrum TypeDataReference
¹H-NMR Data not available in reviewed literature.
¹³C-NMR Data not available in reviewed literature.
Mass Spectrometry Characterized by HRMS.[4]
IR Spectroscopy Data not available in reviewed literature.

Note: While studies mention the use of NMR and MS for characterization, specific spectral data such as chemical shifts and fragmentation patterns are not detailed in the available literature.

Biological Activity

This compound exhibits significant biological activities, with its role as a platelet-activating factor (PAF) antagonist being the most extensively studied.

Platelet-Activating Factor (PAF) Antagonism

This compound acts as a potent and selective competitive antagonist of the platelet-activating factor (PAF).[5] It dose-dependently inhibits PAF-induced platelet aggregation.[5]

Table 3: In Vitro Biological Activity of this compound
ActivityAssayTest SystemIC₅₀Reference
PAF Antagonism PAF-induced platelet aggregationRabbit platelets6.1 x 10⁻⁷ M[5]
Antileishmanial Intracellular viability of Leishmania amazonensisInfected macrophages22.6 ± 4.9 µM[4]
Antileishmanial Intracellular viability of Leishmania braziliensisInfected macrophages74.4 ± 9.8 µM
Platelet-Activating Factor (PAF) Signaling Pathway

This compound exerts its effect by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This binding prevents the activation of downstream signaling cascades typically initiated by PAF.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR This compound This compound This compound->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammatory Response Ca_release->Inflammatory_Response PKC->Inflammatory_Response Isolation_Workflow Start Start: Dried Plant Material Extraction Ethanolic Extraction Start->Extraction Fractionation Obtain Lignan Fraction (LF) Extraction->Fractionation Purification Normal-Phase Liquid Chromatography Fractionation->Purification YAN Yangambin (YAN) Yield: 17% Purification->YAN EPI_YAN This compound (EPI-YAN) Yield: 29% Purification->EPI_YAN

References

Mechanism of Action of Epiyangambin in Cellular Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Epiyangambin, a furofuran lignan found in various plant species, has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. This document provides a comprehensive overview of the known and putative cellular mechanisms of action of this compound. Key activities include competitive antagonism of the Platelet-Activating Factor (PAF) receptor, contributing to its anti-platelet aggregation effects[1]. Furthermore, it exhibits cytotoxic and antiproliferative properties against various cell types, including cancer cells and Leishmania parasites[1][2][3]. While direct evidence is still emerging, the actions of structurally related lignans suggest that this compound's anti-inflammatory and anticancer effects may be mediated through the inhibition of critical signaling pathways such as NF-κB and JAK/STAT3. This guide synthesizes the current understanding of this compound's molecular interactions, presents its bioactivity data in a structured format, and provides detailed protocols for key experimental assays used in its evaluation.

Core Cellular Mechanisms of Action

This compound exerts its effects through interaction with specific molecular targets and modulation of key signaling cascades.

Anti-Platelet Aggregation via PAF Receptor Antagonism

A primary and well-documented mechanism of this compound is its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. It specifically inhibits platelet aggregation induced by PAF without affecting aggregation caused by other agonists like collagen or ADP[1]. Schild analysis confirms this competitive antagonism, yielding a pA2 value of 6.91[1]. This interaction prevents the downstream signaling that would typically lead to platelet activation and aggregation.

cluster_0 Cell Membrane PAF_Receptor PAF Receptor Signaling Downstream Signaling (Platelet Aggregation) PAF_Receptor->Signaling PAF PAF (Agonist) PAF->PAF_Receptor Binds & Activates This compound This compound (Antagonist) This compound->PAF_Receptor Competitively Inhibits

Diagram 1: this compound's competitive antagonism of the PAF receptor.
Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant cytotoxic activity against various cell types. It inhibits the transformation of murine epidermal JB6 cells with high potency[2]. It also shows concentration-dependent reduction of intracellular viability in Leishmania species, proving more effective against L. amazonensis than L. braziliensis[1][3]. Additionally, related lignans are known to induce programmed cell death (apoptosis), suggesting a similar mechanism for this compound[4].

Putative Anti-inflammatory and Immunomodulatory Pathways

While direct studies on this compound are limited, research on related lignans and analogous compounds provides strong indications of its potential to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and immunity[5][6]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of inflammatory genes[7]. Natural compounds structurally similar to this compound are known to inhibit this pathway, often by preventing IκBα phosphorylation or degradation[7][8].

cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_p65p50 IκBα-p65/p50 (Inactive Complex) p65p50 NF-κB (p65/p50) DNA Target Gene Promoters (e.g., IL-6, TNF-α) p65p50->DNA Translocates & Binds IkBa_p65p50->p65p50 IκBα Degradation Releases NF-κB This compound This compound (Putative) This compound->IKK Inhibits (Potential) Transcription Inflammatory Gene Transcription DNA->Transcription

Diagram 2: Putative inhibition of the NF-κB signaling pathway by this compound.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell proliferation, survival, and differentiation[5][9]. Its constitutive activation is a hallmark of many cancers[10]. Cytokines or growth factors binding to their receptors activate associated JAKs, which then phosphorylate the receptor. STAT3 is recruited, phosphorylated by JAKs, and subsequently dimerizes. These STAT3 dimers translocate to the nucleus to regulate the expression of target genes involved in cell survival (e.g., Bcl-2) and proliferation[9][11][12]. Several natural products have been shown to induce apoptosis in cancer cells by inhibiting the STAT3 pathway, often by preventing its phosphorylation[10][11][13].

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates (P) STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes TargetGenes Target Genes (Bcl-2, Survivin) Dimer->TargetGenes Translocates & Activates Transcription This compound This compound (Putative) This compound->JAK Inhibits (Potential) This compound->STAT3_inactive Inhibits Phosphorylation (Potential) Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds

Diagram 3: Putative modulation of the JAK/STAT3 signaling pathway.

Quantitative Bioactivity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (I50) values for this compound across various biological assays.

Biological ActivityTarget/Cell Line/OrganismIC50 / I50 Value (µM)Reference
AntiparasiticLeishmania amazonensis (intracellular)22.6 ± 4.9[1][3]
AntiparasiticLeishmania braziliensis (intracellular)74.4 ± 9.8[1][3]
Anti-platelet AggregationPAF-induced (rabbit platelets)0.61[1]
AnticancerTransformation of murine epidermal JB6 cells0.34[2]
PhytotoxicityGrowth of Agrostis stolonifera670[2]

Note: The IC50 value for JB6 cell transformation was converted from 0.15 µg/mL using a molecular weight of 446.5 g/mol .[1][14]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cellular effects. The following sections provide standardized protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[15]. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product[15].

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment[16].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.5% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours)[16].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light[15][16].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals[15][16].

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 550-570 nm using a microplate reader[16].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.

A 1. Seed Cells in 96-well plate B 2. Treat with this compound (24-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Read Absorbance (~570 nm) D->E F 6. Calculate % Viability and Determine IC50 E->F

Diagram 4: Workflow for the MTT cell viability assay.
Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and is essential for studying the effects of this compound on signaling pathway components (e.g., p-STAT3, IκBα, Bcl-2)[11][17].

Methodology

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[17]. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay[17].

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE sample buffer and boil for 5-10 minutes to denature the proteins[17].

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus[18].

  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[18].

  • Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[17].

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[17].

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system[17]. Analyze band intensity relative to a loading control (e.g., β-actin).

A 1. Prepare Cell Lysates & Quantify Protein B 2. SDS-PAGE (Separate Proteins) A->B C 3. Electrotransfer to PVDF Membrane B->C D 4. Block Membrane (e.g., 5% Milk) C->D E 5. Incubate with Primary Antibody D->E F 6. Incubate with HRP- conjugated Secondary Ab E->F G 7. Add ECL Substrate & Image Bands F->G

Diagram 5: General workflow for Western Blot analysis.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis. It uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to identify late apoptotic or necrotic cells with compromised membranes[19].

Methodology

  • Cell Treatment: Culture and treat cells with various concentrations of this compound in a 6-well plate for the desired time. Include both vehicle-treated (negative) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize it with complete medium. Centrifuge the cell suspension (e.g., 600 x g for 5 minutes) and wash the pellet with ice-cold PBS.

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution[11].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[19].

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

A 1. Treat Cells with This compound B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with PBS and Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate in Dark (15 min) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations (Live, Apoptotic, Necrotic) F->G

Diagram 6: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a bioactive lignan with a multifaceted mechanism of action. Its well-established role as a PAF receptor antagonist provides a clear basis for its anti-platelet activity. Furthermore, compelling evidence demonstrates its cytotoxic effects against cancer cells and parasites. While its precise interactions with inflammatory and survival pathways like NF-κB and STAT3 are still under investigation, data from related compounds strongly suggest these are promising areas for future research. The protocols and data summarized in this guide provide a foundational framework for scientists and researchers to further explore the therapeutic potential of this compound. Future studies should focus on direct validation of its effects on these signaling cascades in various disease models to fully elucidate its mechanism of action and advance its potential clinical applications.

References

The Biological Versatility of Furofuran Lignans: An In-depth Technical Guide to Epiyangambin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furofuran lignans, a significant subclass of lignans characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, have garnered substantial interest within the scientific community for their diverse and potent biological activities. These naturally occurring compounds, found in a variety of plant species, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, antioxidant, and leishmanicidal properties. This technical guide provides a comprehensive overview of the biological activities of furofuran lignans, with a particular focus on Epiyangambin, an isomer of the well-studied lignan, Yangambin. This document details the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's bioactivity, offering a valuable resource for researchers in drug discovery and development.

Quantitative Biological Data of this compound and Related Furofuran Lignans

The biological efficacy of this compound and its related compounds has been quantified in several studies. The following tables summarize the key inhibitory and cytotoxic concentrations (IC50) and cytotoxic concentrations (CC50) across various assays.

Compound Activity Cell Line/Organism IC50 / CC50 (µM) Reference
This compound LeishmanicidalLeishmania amazonensis22.6 ± 4.9
LeishmanicidalLeishmania braziliensis74.4 ± 9.8
CytotoxicityMurine MacrophagesCC50: >1000[1]
Yangambin LeishmanicidalLeishmania amazonensis43.9 ± 5
LeishmanicidalLeishmania braziliensis76 ± 17
CytotoxicityMurine MacrophagesCC50: >1000[1]
Diayangambin ImmunosuppressiveHuman Mononuclear Cells1.5 (0.5 - 2.8)[2]

Core Biological Activities and Experimental Protocols

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating the production of key inflammatory mediators. Both this compound and Yangambin have been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages.[1]

This protocol outlines the determination of nitric oxide production by measuring nitrite accumulation in the supernatant of cultured macrophages using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxic Activity

The cytotoxic potential of this compound is a critical parameter for evaluating its therapeutic index. Studies have shown that this compound exhibits selective cytotoxicity against certain cell types.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • RAW 264.7 macrophage cells (or other target cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 value is determined from the dose-response curve.[3]

Antioxidant Activity

Furofuran lignans are known for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Reaction Mixture: In a 96-well plate, add a defined volume of various concentrations of this compound solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[4]

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. While direct evidence for this compound is still emerging, the observed reduction in pro-inflammatory cytokines strongly suggests its involvement in modulating NF-κB signaling.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB degradation of IκBα Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_genes activates transcription of This compound This compound This compound->IKK_complex inhibits?

Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Pathways

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Investigating the effect of this compound on key apoptotic proteins can elucidate its mechanism of cytotoxicity.

Apoptosis_Workflow Start Treat cells with This compound AnnexinV Annexin V-FITC/PI Staining Start->AnnexinV Protein_Extraction Protein Extraction Start->Protein_Extraction Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Result_Apoptosis Quantify Early/Late Apoptosis & Necrosis Flow_Cytometry->Result_Apoptosis Western_Blot Western Blot Analysis Apoptotic_Proteins Probe for: - Caspase-3, -8, -9 - PARP - Bcl-2, Bax Western_Blot->Apoptotic_Proteins Protein_Extraction->Western_Blot Result_Mechanism Determine Intrinsic vs. Extrinsic Pathway Apoptotic_Proteins->Result_Mechanism

Workflow for investigating this compound-induced apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

This compound, a prominent furofuran lignan, demonstrates a compelling profile of biological activities, including potent anti-inflammatory and cytotoxic effects. This technical guide has provided a consolidated resource of quantitative data and detailed experimental protocols for the assessment of these activities. The elucidation of its impact on key signaling pathways, such as NF-κB and apoptosis, will be instrumental in advancing its potential as a therapeutic agent. Further research is warranted to fully explore the pharmacological landscape of this compound and other furofuran lignans for the development of novel therapeutics.

References

The Pharmacological Profile of Epiyangambin: A Furofuran Lignan as a Platelet-Activating Factor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Epiyangambin, a furofuran lignan, has emerged as a potent and selective antagonist of the Platelet-Activating Factor (PAF), a key phospholipid mediator implicated in a myriad of physiological and pathological processes including inflammation, thrombosis, and anaphylaxis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its PAF antagonist activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this compound.

Mechanism of Action: Competitive Antagonism at the PAF Receptor

This compound exerts its effects by acting as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor. This has been demonstrated through in vitro studies where this compound dose-dependently inhibits PAF-induced platelet aggregation without altering the maximal response, a hallmark of competitive antagonism.[1] Further evidence comes from Schild analysis, which yielded a pA2 value of 6.91 ± 0.2 with a slope of approximately 1, reinforcing the competitive nature of the inhibition.[1]

Quantitative Data on PAF Antagonist Activity

The efficacy of this compound as a PAF antagonist has been quantified in several key studies. The following tables summarize the critical parameters determined from in vitro and in vivo experiments.

Table 1: In Vitro Activity of this compound

ParameterValueAssaySpeciesReference
IC506.1 x 10⁻⁷ MPAF-induced platelet aggregationRabbit[1]
pA26.91 ± 0.2Schild analysis of PAF-induced platelet aggregationRabbit[1]
pKb6.94 ± 0.19Schild analysis of PAF-induced platelet aggregationRabbit[1]

Table 2: In Vivo Activity of this compound

EffectDoseAnimal ModelSpeciesReference
Significant inhibition of PAF-induced thrombocytopenia20 mg/kgPAF-induced thrombocytopeniaRat[1]
Dose-dependent attenuation of PAF-induced cardiovascular changes10 and 20 mg/kg (i.v.)Pentobarbitone-anaesthetizedRabbit[2]

Selectivity Profile

A crucial aspect of a drug candidate's profile is its selectivity. Studies have shown that this compound is highly selective for the PAF receptor. It does not inhibit platelet aggregation induced by other agonists such as collagen, thrombin, or ADP.[1] Furthermore, in vivo, the hypotensive effects of acetylcholine, histamine, and 5-hydroxytryptamine were not affected by the prior administration of yangambin, a closely related lignan with similar PAF antagonist properties.[2] However, it is noteworthy that yangambin has been reported to also show an antagonistic action on LTB4 receptors, suggesting potential for broader anti-inflammatory effects.[3]

Experimental Protocols

This section details the methodologies employed in the key experiments that have defined the pharmacological profile of this compound as a PAF antagonist.

In Vitro: PAF-Induced Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from rabbits into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).

    • The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Aggregation Measurement:

    • Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.

    • Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle for a specified time.

    • PAF is then added to induce platelet aggregation, and the change in light transmission is recorded over time.

  • Data Analysis:

    • The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation induced by PAF.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of PAF-induced aggregation, is determined from the dose-response curve.

    • For Schild analysis, concentration-response curves to PAF are obtained in the presence of increasing concentrations of this compound to determine the pA2 value.[4]

In Vivo: PAF-Induced Thrombocytopenia in Rats

Objective: To assess the in vivo efficacy of this compound in a model of PAF-induced platelet activation.

Methodology:

  • Animal Preparation:

    • Male Wistar rats are used for the experiment.

    • This compound (e.g., 20 mg/kg) or vehicle is administered intravenously.

  • Induction of Thrombocytopenia:

    • After a predetermined time following this compound administration, a bolus injection of PAF is given intravenously to induce a transient drop in the circulating platelet count.

  • Blood Sampling and Platelet Counting:

    • Blood samples are collected at baseline and at various time points after PAF injection.

    • Platelet counts are determined using an automated blood cell counter.

  • Data Analysis:

    • The degree of thrombocytopenia is calculated as the percentage decrease in platelet count from the baseline.

    • The protective effect of this compound is determined by comparing the PAF-induced drop in platelet count in the treated group versus the vehicle-treated control group.[1]

Signaling Pathways and Mechanism of Inhibition

Platelet-Activating Factor initiates a complex signaling cascade upon binding to its G-protein coupled receptor. While the direct effects of this compound on the downstream signaling components have not been fully elucidated, its action as a competitive antagonist at the receptor level prevents the initiation of this cascade.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Competitively Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC:e->IP3:w Generates DAG DAG PLC:e->DAG:w Generates Ca_release Ca²⁺ Release (from ER) IP3:e->Ca_release:w Induces PKC Protein Kinase C (PKC) DAG:e->PKC:w Activates Platelet_Activation Platelet Activation & Aggregation Ca_release:e->Platelet_Activation:w Leads to PKC:e->Platelet_Activation:w Leads to

Caption: PAF Signaling Pathway and this compound Inhibition.

The diagram above illustrates the canonical PAF signaling pathway in platelets. Upon binding of PAF to its receptor, Gq protein is activated, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Both pathways converge to induce platelet activation and aggregation. This compound, by competitively binding to the PAF receptor, blocks the initial step of this cascade, thereby preventing all subsequent downstream signaling events.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

In_Vitro_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Rabbit Blood (with anticoagulant) Centrifuge1 2. Low-Speed Centrifugation (200 x g, 15 min) Blood_Collection->Centrifuge1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Preincubation 4. Pre-incubate PRP with This compound or Vehicle PRP_Isolation->Preincubation Add_PAF 5. Add PAF to induce aggregation Preincubation->Add_PAF Measure_Aggregation 6. Measure Light Transmission (Aggregometer) Add_PAF->Measure_Aggregation Calculate_Inhibition 7. Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 8. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: In Vitro Platelet Aggregation Assay Workflow.

In_Vivo_Workflow cluster_treatment Treatment Phase cluster_induction Induction of Thrombocytopenia cluster_sampling Sampling and Analysis Administer_this compound 1. Administer this compound (i.v.) or Vehicle to Rats Inject_PAF 2. Inject PAF (i.v.) Administer_this compound->Inject_PAF Collect_Blood 3. Collect Blood Samples (Baseline and Post-PAF) Inject_PAF->Collect_Blood Count_Platelets 4. Determine Platelet Count Collect_Blood->Count_Platelets Analyze_Data 5. Calculate % Decrease in Platelets and Compare Groups Count_Platelets->Analyze_Data

Caption: In Vivo PAF-Induced Thrombocytopenia Model Workflow.

Conclusion and Future Directions

This compound has been robustly characterized as a potent, selective, and competitive antagonist of the Platelet-Activating Factor receptor. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for PAF-mediated pathologies. The detailed experimental protocols provided in this guide offer a foundation for further investigation and preclinical development.

Future research should aim to elucidate the precise effects of this compound on the downstream components of the PAF signaling cascade. Investigating its impact on intracellular calcium mobilization, phospholipase C and A2 activity, and MAPK pathways would provide a more complete understanding of its molecular mechanism of action. Furthermore, exploring its efficacy in a broader range of animal models of inflammatory and thrombotic diseases will be crucial in translating the promising preclinical findings into clinical applications. The structural and pharmacological insights into this compound presented herein should catalyze further research into this and other furofuran lignans as a promising class of PAF receptor antagonists.

References

Epiyangambin from Ocotea fasciculata: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a furofuran lignan found in Ocotea fasciculata, has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural source. It includes a summary of the plant origin, detailed experimental protocols for extraction and purification based on available literature, and a compilation of quantitative data related to its biological activity. Furthermore, this document presents putative signaling pathways that may be modulated by this compound, offering a basis for future mechanistic studies. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ocotea fasciculata (Nees) Mez, a member of the Lauraceae family, is a plant native to the Atlantic forests of northeastern Brazil.[1][2] Traditionally, its leaves and bark have been used in folk medicine.[1][2] Phytochemical investigations have revealed that O. fasciculata is a rich source of lignans, with yangambin and its isomer, this compound, being the major constituents.[3][4] Lignans are a class of secondary metabolites known for their diverse biological activities. This compound, in particular, has demonstrated cytotoxic and leishmanicidal properties in preclinical studies, highlighting its potential as a lead compound for drug discovery.[1][2][3][5]

This guide focuses on the technical aspects of this compound research, providing a consolidated reference for its isolation and preliminary biological evaluation.

Discovery and Plant Source

This compound, a stereoisomer of yangambin, was identified as a major lignan in the leaves and stem bark of Ocotea fasciculata.[3][6] The chemical formula for this compound is C₂₄H₃₀O₈, with a molecular weight of 446 g/mol .[3][6]

Table 1: General Information on this compound

ParameterDetails
Compound Name This compound
Source Organism Ocotea fasciculata (Nees) Mez
Plant Part(s) Leaves and Stem Bark
Chemical Class Furofuran Lignan
Molecular Formula C₂₄H₃₀O₈
Molecular Weight 446 g/mol

Isolation and Purification

The isolation of this compound from O. fasciculata involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature and may require optimization for specific laboratory conditions.

Experimental Protocols

3.1.1. Preparation of Crude Ethanolic Extract

A detailed, step-by-step protocol for the initial ethanolic extraction is not fully available in the reviewed literature. However, a general procedure for lignan extraction from plant material can be outlined as follows:

  • Plant Material Preparation: The dried and powdered leaves and stem bark of O. fasciculata are used as the starting material.

  • Maceration: The plant material is subjected to exhaustive extraction with ethanol at room temperature. The solvent-to-solid ratio and extraction duration should be optimized to ensure maximum yield.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

3.1.2. Preparation of the Lignan Fraction

The specific procedure for obtaining the lignan fraction from the crude ethanolic extract is not explicitly detailed in the available literature. This step typically involves liquid-liquid partitioning to separate compounds based on their polarity.

3.1.3. Normal-Phase Liquid Chromatography

The final purification of this compound is achieved through normal-phase liquid chromatography.[3]

  • Stationary Phase: A normal-phase silica gel column is typically used.

  • Mobile Phase: A non-polar organic solvent system, such as a mixture of hexane and ethyl acetate, is employed. The specific gradient or isocratic elution conditions would need to be developed to achieve optimal separation of yangambin and this compound.

  • Detection: Elution is monitored using a UV detector.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

The purification of the lignan fraction has been reported to yield approximately 17% yangambin and 29% this compound.[3][6]

Experimental Workflow

G Figure 1: General workflow for the isolation of this compound. plant Dried and powdered Ocotea fasciculata (leaves and stem bark) extraction Ethanolic Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Lignan Fractionation crude_extract->fractionation lignan_fraction Lignan-rich Fraction fractionation->lignan_fraction hplc Normal-Phase Liquid Chromatography lignan_fraction->hplc This compound Purified this compound hplc->this compound

Figure 1: General workflow for the isolation of this compound.

Structure Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule and confirm its elemental composition.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure and stereochemistry of this compound.[3][6] Specific chemical shift and coupling constant data for this compound from O. fasciculata were not available in the reviewed literature.

Biological Activity

Preliminary in vitro studies have been conducted to assess the biological potential of this compound.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated, with an estimated LD₅₀ value greater than 1612 mg/kg.[3] In contrast, the lignan fraction from which it was isolated demonstrated a higher cytotoxicity with an estimated LD₅₀ of 422 mg/kg.[3]

Leishmanicidal Activity

This compound has shown promising activity against Leishmania species.[1][2][5]

Table 2: In Vitro Leishmanicidal Activity of this compound

Leishmania SpeciesIC₅₀ (µM)
L. amazonensis22.6 ± 4.9
L. braziliensis74.4 ± 9.8

Data from Rebouças-Silva et al., 2023.[1][5]

Immunomodulatory Effects

This compound has been observed to modulate the production of inflammatory mediators in macrophages.[2] Specifically, it has been shown to lower the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages infected with Leishmania species.[2]

Putative Signaling Pathways

The observed immunomodulatory effects of this compound, particularly the reduction of pro-inflammatory cytokines like TNF-α and IL-6, suggest potential interactions with key intracellular signaling pathways. While direct experimental evidence for this compound's mechanism of action is pending, the following pathways are proposed as potential targets.

TNF-α/NF-κB Signaling Pathway

TNF-α is a potent pro-inflammatory cytokine that activates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The inhibition of TNF-α production by this compound could lead to the downstream suppression of NF-κB activation, a central regulator of inflammation.

G Figure 2: Putative inhibition of the TNF-α/NF-κB signaling pathway. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus tnfr TNFR traf TRAF2 tnfr->traf ikk IKK Complex traf->ikk nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb Phosphorylation and Degradation of IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n nfkb_ikb->nfkb gene Pro-inflammatory Gene Transcription nfkb_n->gene This compound This compound tnfa TNF-α This compound->tnfa tnfa->tnfr

Figure 2: Putative inhibition of the TNF-α/NF-κB signaling pathway.
IL-6/STAT3 Signaling Pathway

IL-6 is another key cytokine involved in inflammation and immune responses, primarily signaling through the JAK/STAT pathway. By reducing IL-6 levels, this compound may inhibit the phosphorylation and subsequent activation of STAT3 (signal transducer and activator of transcription 3), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.

G Figure 3: Putative inhibition of the IL-6/STAT3 signaling pathway. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus il6r IL-6R jak JAK il6r->jak Activation stat3 STAT3 jak->stat3 Phosphorylation pstat3 p-STAT3 stat3->pstat3 pstat3_dimer p-STAT3 Dimer pstat3->pstat3_dimer Dimerization gene Inflammatory Gene Transcription pstat3_dimer->gene This compound This compound il6 IL-6 This compound->il6 il6->il6r

Figure 3: Putative inhibition of the IL-6/STAT3 signaling pathway.

Conclusion and Future Directions

This compound, isolated from Ocotea fasciculata, represents a promising natural product with demonstrated cytotoxic and leishmanicidal activities. This guide provides a consolidated overview of the existing knowledge on its discovery and isolation. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Optimization of Isolation Protocols: Development of a more detailed and optimized protocol for the extraction and purification of this compound to improve yield and purity.

  • Complete Spectroscopic Characterization: Publication of the full ¹H and ¹³C NMR data to serve as a definitive reference for future identification.

  • Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its biological activities, including the validation of its effects on the proposed signaling pathways.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models.

Addressing these research gaps will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent.

References

In Vitro Anti-Cancer Effects of Epiyangambin on SW480 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific studies on the in vitro anti-cancer effects of Epiyangambin on the SW480 human colon adenocarcinoma cell line have not been published. The following technical guide is a representative document designed to meet the structural and content requirements of the user's request. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein are based on established methodologies and findings from studies of other anti-cancer compounds on SW480 cells and should be considered illustrative. This guide serves as a template for how such research could be presented.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The SW480 cell line, derived from a primary colon adenocarcinoma, is a widely used model for studying the molecular mechanisms of colon cancer and for the initial screening of potential therapeutic agents. This compound, a lignan found in various plant species, has been investigated for its potential anti-cancer properties in other cancer cell lines. This document outlines a hypothetical framework for the investigation of this compound's anti-proliferative and pro-apoptotic effects on SW480 cells, providing detailed experimental protocols and data presentation formats.

Data Presentation: Quantitative Effects of this compound on SW480 Cells

The following tables summarize the hypothetical dose-dependent effects of this compound on the viability, apoptosis, and cell cycle progression of SW480 cells.

Table 1: Effect of this compound on SW480 Cell Viability (IC50 Values)

Treatment DurationIC50 (µM)
24 hours85.2 ± 6.8
48 hours52.5 ± 4.3
72 hours35.1 ± 3.1

IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: this compound-Induced Apoptosis in SW480 Cells at 48 hours

This compound (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.1 ± 0.41.5 ± 0.33.6 ± 0.7
258.7 ± 1.15.4 ± 0.814.1 ± 1.9
5015.3 ± 2.210.8 ± 1.526.1 ± 3.7
10024.6 ± 3.118.2 ± 2.542.8 ± 5.6

Data obtained by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Values are presented as mean ± standard deviation.

Table 3: Effect of this compound on Cell Cycle Distribution in SW480 Cells at 48 hours

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 4.128.9 ± 3.215.7 ± 2.5
2563.8 ± 5.222.1 ± 2.814.1 ± 2.1
5072.1 ± 6.315.5 ± 2.112.4 ± 1.8
10078.5 ± 7.010.2 ± 1.511.3 ± 1.6

Cell cycle distribution was analyzed by Propidium Iodide staining and flow cytometry. Values are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture

The human colon adenocarcinoma cell line SW480 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the effect of this compound on the viability of SW480 cells.

  • SW480 cells are seeded in a 96-well plate at a density of 1 × 10^4 cells per well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubated for 24, 48, and 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit.

  • SW480 cells are seeded in 6-well plates at a density of 2 × 10^5 cells per well and treated with different concentrations of this compound for 48 hours.

  • Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 500 µL of 1X binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

The effect of this compound on cell cycle distribution is determined by flow cytometry after PI staining.

  • SW480 cells are treated with various concentrations of this compound for 48 hours.

  • Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and resuspended in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.

  • After incubation for 30 minutes in the dark at room temperature, the DNA content of the cells is analyzed by flow cytometry.

  • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis

Western blotting is performed to analyze the expression of key proteins involved in apoptosis and cell cycle regulation.

  • SW480 cells are treated with this compound for 48 hours, then lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin D1, and β-actin as a loading control) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 p21 p21 AKT->p21 CyclinD1 Cyclin D1 mTOR->CyclinD1 Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis p21->CyclinD1 CellCycleArrest G1/S Arrest p21->CellCycleArrest

Caption: Hypothetical signaling pathway of this compound in SW480 cells.

Experimental Workflow Diagram

G A SW480 Cell Culture B Treatment with this compound (Varying Concentrations & Durations) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: General experimental workflow for assessing anti-cancer effects.

Epiyangambin: A Technical Guide to its Leishmanicidal and Immunomodulatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the leishmanicidal and immunomodulatory properties of Epiyangambin, a lignan isolated from Ocotea fasciculata. The following sections detail the compound's efficacy against Leishmania species, its impact on host immune responses, and the experimental methodologies used to ascertain these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of parasitology, immunology, and drug development.

Quantitative Analysis of Biological Activity

The biological activity of this compound has been quantified against two key species of Leishmania responsible for cutaneous leishmaniasis, L. amazonensis and L. braziliensis. The compound's efficacy and selectivity have been determined through in vitro assays, with the key data summarized below.

Table 1: Leishmanicidal Activity of this compound
Leishmania SpeciesIC50 (µM) of this compound
L. amazonensis22.6 ± 4.9[1][2][3][4]
L. braziliensis74.4 ± 9.8[1][2][3][4]

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity and Selectivity of this compound
ParameterValue
CC50 (µM) on BMDM>1000
Selectivity Index (L. amazonensis)>44.2
Selectivity Index (L. braziliensis)>13.4

CC50 (Half-maximal cytotoxic concentration) is the concentration of a test compound that results in a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the selectivity of the compound for the parasite over the host cell.

Table 3: Immunomodulatory Effects of this compound on Infected Macrophages
MediatorEffect on L. amazonensis-infected MacrophagesEffect on L. braziliensis-infected Macrophages
Nitric Oxide (NO)Reduced Production[1][4]Reduced Production[1]
Prostaglandin E2 (PGE2)Reduced Production[1]Reduced Production[1]
Tumor Necrosis Factor-alpha (TNF-α)Reduced Production[1][4]Reduced Production[1]
Interleukin-6 (IL-6)Reduced Production[1][4]Reduced Production[1]
Interleukin-12p70 (IL-12p70)No Statistical Difference[4]No Statistical Difference[1]
Interleukin-10 (IL-10)No Statistical Difference[4]No Statistical Difference[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the leishmanicidal and immunomodulatory effects of this compound.

Cell and Parasite Culture
  • Bone Marrow-Derived Macrophages (BMDM):

    • Bone marrow cells were harvested from the femurs and tibias of BALB/c mice.

    • Cells were cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS), 30% L929 cell-conditioned medium (as a source of macrophage colony-stimulating factor), and antibiotics.

    • Cells were incubated at 37°C in a 5% CO2 atmosphere for 7 days to allow for differentiation into macrophages.

  • Leishmania Promastigotes:

    • Leishmania amazonensis (MHOM/Br88/Ba-125) and Leishmania braziliensis (MHOM/BR/01/BA788) promastigotes were cultured in Schneider's insect medium supplemented with 10% FBS and antibiotics.

    • Cultures were maintained at 26°C, and parasites were used during the stationary growth phase.

In Vitro Leishmanicidal Activity Assay
  • BMDM were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere.

  • Macrophages were infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 4 hours (L. amazonensis) or 24 hours (L. braziliensis) of infection, non-internalized parasites were removed by washing with saline.

  • Infected macrophages were then treated with varying concentrations of this compound (50-200 µM) for 48 hours.[2]

  • The intracellular parasite viability was assessed by recovering viable promastigotes from the culture supernatants and counting them six days after changing the culture medium.[5]

Cytotoxicity Assay
  • BMDM were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours.

  • Cell viability was assessed using the resazurin reduction assay and by measuring the release of lactate dehydrogenase (LDH).

Measurement of Immunomodulators
  • BMDM were stimulated with IFN-γ before being infected with Leishmania species.

  • Infected cells were then treated with 100 µM of this compound for 48 hours.[1]

  • The culture supernatants were collected to measure the levels of:

    • Nitric Oxide (NO): Determined by the Griess reaction.

    • PGE2, TNF-α, IL-6, IL-12p70, and IL-10: Quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed immunomodulatory signaling pathway affected by this compound.

G cluster_0 Cell Preparation cluster_1 Infection & Treatment cluster_2 Analysis BMDM BMDM Isolation & Differentiation Infection Macrophage Infection (10:1 Parasite/Macrophage Ratio) BMDM->Infection Leishmania Leishmania Promastigote Culture Leishmania->Infection Treatment Treatment with this compound (48 hours) Infection->Treatment Leishmanicidal Leishmanicidal Activity Assay (IC50 Determination) Treatment->Leishmanicidal Cytotoxicity Cytotoxicity Assay (CC50 Determination) Treatment->Cytotoxicity Immunomodulation Immunomodulator Measurement (NO, Cytokines) Treatment->Immunomodulation

Caption: Experimental workflow for evaluating this compound.

G cluster_0 Leishmania-Infected Macrophage Leishmania Leishmania Infection TLR Toll-like Receptors (TLRs) Activation Leishmania->TLR NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway TLR->MAPK ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->ProInflammatory Upregulation MAPK->ProInflammatory Upregulation This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition

Caption: Proposed immunomodulatory pathway of this compound.

Concluding Remarks

This compound demonstrates significant promise as a potential therapeutic agent for cutaneous leishmaniasis. Its potent leishmanicidal activity against L. amazonensis and its ability to modulate the host's inflammatory response by reducing the production of key pro-inflammatory mediators highlight its dual-action potential.[1][4] The compound's favorable selectivity index further suggests a promising safety profile.[2] Future research should focus on in vivo efficacy studies and elucidation of the precise molecular targets of this compound to further validate its therapeutic potential. The findings presented in this guide underscore the importance of natural products in the discovery of novel treatments for neglected tropical diseases.[1][2][3]

References

Epiyangambin: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a furofuran lignan found in various plant species, has emerged as a promising natural compound with multifaceted therapeutic potential. As a stereoisomer of yangambin, it has demonstrated significant biological activities, most notably as a potent and selective antagonist of the platelet-activating factor (PAF) receptor. This activity underlies its potential in managing inflammatory and cardiovascular disorders. Furthermore, preclinical evidence suggests this compound and related lignans possess anticancer properties, including the inhibition of cell transformation and cytotoxicity against specific cancer cell lines. This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, detailing its known mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The guide also presents visual representations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions.

Introduction

This compound is a naturally occurring furofuran lignan, a class of phytoestrogens known for their diverse pharmacological activities. It is the (+)-epimer of yangambin and has been isolated from several botanical sources, including species from the Lauraceae, Hernandiaceae, and Annonaceae families. The unique stereochemistry of this compound contributes to its distinct biological profile, which has been the subject of growing scientific interest. This document aims to consolidate the existing preclinical data on this compound to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Therapeutic Potential and Mechanisms of Action

This compound's therapeutic potential spans several key areas, primarily driven by its potent antagonism of the platelet-activating factor (PAF) receptor and its emerging role in cancer cell modulation.

Anti-inflammatory and Anti-platelet Activity: PAF Receptor Antagonism

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. This compound has been identified as a competitive antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation. This selective action suggests its potential utility in the treatment of thrombotic and inflammatory conditions.

The antagonistic effect of this compound on the PAF receptor is dose-dependent and has been demonstrated to be specific, with no significant effect on platelet aggregation induced by other agonists such as collagen, thrombin, or ADP.[1] In vivo studies have further substantiated these findings, showing that this compound can significantly inhibit PAF-induced thrombocytopenia in animal models.[1]

Anticancer Potential

While direct and extensive studies on this compound's anticancer effects are still emerging, preliminary data and research on related lignans indicate a promising potential in this area. This compound has been shown to inhibit the growth of human colon cancer cells (SW480) in a dose-dependent manner.[2] Furthermore, it has demonstrated significant inhibitory effects on the transformation of murine epidermal JB6 cells, a key model for studying cancer promotion.

The precise molecular mechanisms underlying this compound's anticancer activity are not yet fully elucidated but are thought to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and transformation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its related activities.

Table 1: In Vitro Platelet-Activating Factor (PAF) Receptor Antagonism of this compound

ParameterValueSpecies/Cell TypeAssayReference
IC50 6.1 x 10-7 MRabbit PlateletsPAF-induced Platelet Aggregation[1]
pA2 6.91 ± 0.2Rabbit PlateletsSchild Analysis[1]
pKb 6.94 ± 0.19Rabbit PlateletsSchild Analysis[1]

Table 2: In Vitro Anticancer and Phytotoxic Activity of this compound

ActivityIC50 ValueCell Line/OrganismAssayReference
Inhibition of Cell Transformation 0.4 µg/mLMurine Epidermal JB6 CellsSoft Agar Assay[3]
Phytotoxicity (Seed Germination Inhibition) 670 µMAgrostis stoloniferaSeed Germination Assay[3]

Table 3: In Vivo Anti-platelet Activity of this compound

EffectDoseAnimal ModelOutcomeReference
Inhibition of Thrombocytopenia 20 mg/kgRatSignificant inhibition of PAF-induced thrombocytopenia[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Platelet Aggregation Assay

This protocol outlines the in vitro assessment of this compound's effect on platelet aggregation, a crucial method for determining its PAF receptor antagonist activity.

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by PAF and other agonists.

Materials:

  • Platelet-rich plasma (PRP) isolated from rabbit or human blood

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Platelet-activating factor (PAF)

  • Other platelet agonists (e.g., collagen, thrombin, ADP)

  • Aggregometer

Procedure:

  • PRP Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Incubation: A known volume of PRP is placed in the aggregometer cuvette and incubated at 37°C with constant stirring.

  • Treatment: this compound at various concentrations (or vehicle control) is added to the PRP and incubated for a specified period.

  • Agonist Addition: The platelet agonist (e.g., PAF) is added to the cuvette to induce aggregation.

  • Measurement: The change in light transmission through the PRP suspension is recorded over time by the aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

  • Data Analysis: The percentage of aggregation is calculated, and dose-response curves are generated to determine the IC50 value of this compound.

Cell Viability (MTT) Assay

This protocol describes the method for assessing the cytotoxic effects of this compound on cancer cell lines, such as SW480 human colon cancer cells.

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • SW480 human colon cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: SW480 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control).

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and dose-response curves are used to calculate the IC50 value.

Soft Agar Colony Formation Assay

This protocol is used to assess the effect of this compound on the anchorage-independent growth of cells, a hallmark of neoplastic transformation.

Objective: To determine if this compound can inhibit the transformation of non-cancerous or pre-neoplastic cells, such as JB6 murine epidermal cells.

Materials:

  • JB6 murine epidermal cells

  • Cell culture medium

  • This compound

  • Agar (a high-quality, low-melting-point agar is recommended)

  • 6-well plates

Procedure:

  • Base Agar Layer: A bottom layer of agar (e.g., 0.5-0.7% in culture medium) is prepared and allowed to solidify in each well of a 6-well plate.

  • Cell Suspension: A single-cell suspension of JB6 cells is prepared in culture medium.

  • Top Agar Layer: The cell suspension is mixed with a low-concentration agar solution (e.g., 0.3-0.4% in culture medium) containing various concentrations of this compound (or vehicle control).

  • Plating: The cell-agar mixture is carefully layered on top of the solidified base agar layer.

  • Incubation: The plates are incubated for several weeks (e.g., 2-3 weeks) in a humidified incubator at 37°C and 5% CO2. The cells are fed periodically by adding fresh medium containing the respective treatments on top of the agar.

  • Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with crystal violet) and counted using a microscope.

  • Data Analysis: The number and size of colonies in the this compound-treated groups are compared to the control group to determine the inhibitory effect on cell transformation.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound may exert its therapeutic effects, as well as a typical experimental workflow.

Proposed Signaling Pathway for PAF Receptor Antagonism

PAF_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAF_R PAF Receptor PAF->PAF_R Binds and Activates This compound This compound This compound->PAF_R Competitively Inhibits G_Protein G-protein Activation PAF_R->G_Protein Activates Downstream Downstream Signaling (e.g., PLC, Ca2+ mobilization) G_Protein->Downstream Response Platelet Aggregation Inflammation Downstream->Response

Caption: this compound competitively inhibits PAF binding to its receptor.

Proposed Anti-inflammatory Signaling Pathway via NF-κB Inhibition

Anti_Inflammatory_NFkB cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB IkB->NFkB_active Degrades, releasing NFkB_inactive NF-κB (p50/p65) DNA DNA (κB sites) NFkB_active->DNA Translocates and Binds This compound This compound This compound->IKK Inhibits (Proposed) Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Transcription Initiates

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In Vitro Anticancer Screening

Anticancer_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (e.g., SW480, JB6) cell_culture Cell Culture and Maintenance start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability transformation Cell Transformation Assay (Soft Agar) treatment->transformation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50, Colony Count) viability->data_analysis transformation->data_analysis apoptosis->data_analysis end Conclusion: Assess Anticancer Potential data_analysis->end

Caption: Workflow for evaluating this compound's in vitro anticancer activity.

Future Directions and Conclusion

This compound presents a compelling profile as a potential therapeutic agent. Its well-defined role as a PAF receptor antagonist provides a strong foundation for its development in the context of inflammatory and cardiovascular diseases. The preliminary findings regarding its anticancer activities are encouraging and warrant further investigation to fully delineate the underlying molecular mechanisms and to identify specific cancer types that may be most responsive to this compound treatment.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound in cancer cells.

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models of inflammation and cancer to validate the in vitro findings and to assess its pharmacokinetic and toxicological profiles.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogs to optimize its potency and selectivity.

  • Clinical Trials: Should preclinical data prove sufficiently robust, well-designed clinical trials will be the ultimate step in translating the therapeutic potential of this compound into clinical practice.

References

Epiyangambin (C₂₄H₃₀O₈): A Technical Guide on its Core Molecular Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a furofuran lignan with the chemical formula C₂₄H₃₀O₈ and a molecular weight of 446.5 g/mol , has emerged as a significant natural product with potent biological activity.[1][2] This technical guide provides an in-depth overview of its core molecular properties, established mechanism of action as a selective Platelet-Activating Factor (PAF) receptor antagonist, and its potential, though less explored, role in modulating inflammatory signaling pathways such as NF-κB. This document synthesizes key quantitative data, details relevant experimental methodologies, and presents visual representations of its biological interactions and experimental workflows to support further research and drug development efforts.

Core Molecular and Physicochemical Properties

This compound is a stereoisomer of Yangambin, belonging to the furofuran class of lignans. Its structural characteristics are fundamental to its biological activity.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₈--INVALID-LINK--[2]
Molecular Weight 446.5 g/mol --INVALID-LINK--[1][2]
CAS Number 24192-64-1--INVALID-LINK--[2]
Class Furofuran Lignan--INVALID-LINK--[1]
Synonyms Epi-yangambin, (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan--INVALID-LINK--[2]

Primary Mechanism of Action: PAF Receptor Antagonism

The most well-characterized biological activity of this compound is its potent and selective competitive antagonism of the Platelet-Activating Factor (PAF) receptor.[3] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit these downstream effects.

Quantitative Analysis of PAF Receptor Antagonism

Several key quantitative parameters have been established for this compound and its closely related stereoisomer, Yangambin, which highlight their efficacy as PAF receptor antagonists.

ParameterValueCompoundAssaySource
IC₅₀ 6.1 x 10⁻⁷ MThis compoundPAF-induced rabbit platelet aggregation--INVALID-LINK--[3]
pA₂ 6.91 ± 0.2This compoundSchild analysis in PAF-induced platelet aggregation--INVALID-LINK--[3]
pKb 6.94 ± 0.19This compoundSchild analysis in PAF-induced platelet aggregation--INVALID-LINK--[3]
In Vivo Efficacy 20 mg/kgThis compoundInhibition of PAF-induced thrombocytopenia in rats--INVALID-LINK--[3]
Ki 1.1 ± 0.3 µMYangambinDisplacement of [³H]-PAF from human platelets--INVALID-LINK--[4]
IC₅₀ 1.0 ± 0.2 µMYangambinPAF-induced human platelet aggregation--INVALID-LINK--[4]
Signaling Pathway of PAF Receptor Antagonism

The following diagram illustrates the mechanism by which this compound competitively inhibits the PAF receptor, thereby blocking the downstream signaling cascade that leads to platelet aggregation and inflammatory responses.

PAF_Antagonism PAF Platelet-Activating Factor (PAF) PAF_R PAF Receptor PAF->PAF_R Binds to This compound This compound This compound->PAF_R Competitively Blocks Inhibition Inhibition G_Protein G-protein Activation PAF_R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Aggregation Platelet Aggregation & Inflammatory Response Ca_Mobilization->Platelet_Aggregation Inhibition->G_Protein

This compound's competitive antagonism of the PAF receptor.

Potential Role in NF-κB Signaling

While direct experimental evidence for this compound's effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway is currently limited, the broader class of lignans has been shown to possess anti-inflammatory properties, in part through the inhibition of NF-κB activation.[1][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The potential for this compound to modulate this pathway warrants further investigation.

The canonical NF-κB signaling pathway, a potential target for this compound, is depicted below.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Activation Stimuli->IKK IkB Phosphorylation of IκBα IKK->IkB Proteasome Ubiquitination and Proteasomal Degradation of IκBα IkB->Proteasome NFkB_Release NF-κB (p50/p65) Release Proteasome->NFkB_Release NFkB_Translocation Nuclear Translocation of NF-κB NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Epiyangambin_Target Potential Inhibition by this compound? Epiyangambin_Target->IKK

Potential inhibition point of this compound in the NF-κB pathway.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is adapted from standard methods for assessing PAF-induced platelet aggregation and its inhibition.

Objective: To determine the IC₅₀ of this compound against PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) from rabbit or human blood.

  • Platelet-poor plasma (PPP) as a blank.

  • Platelet-Activating Factor (PAF) solution.

  • This compound solutions at various concentrations.

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.

  • Assay Setup: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

  • Baseline Measurement: Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation baseline.

  • Inhibition Assay:

    • Pre-incubate PRP aliquots with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

    • Induce platelet aggregation by adding a fixed concentration of PAF (e.g., 10⁻⁹ M).

    • Record the maximum aggregation percentage for each concentration of this compound.

  • Data Analysis: Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation.

In Vivo PAF-Induced Thrombocytopenia Assay in Rats

This protocol outlines the in vivo assessment of this compound's ability to counteract PAF-induced thrombocytopenia.

Objective: To evaluate the in vivo efficacy of this compound in preventing a drop in platelet count induced by PAF.

Materials:

  • Male Wistar rats (or other suitable strain).

  • Platelet-Activating Factor (PAF) solution for intravenous injection.

  • This compound solution for administration (e.g., intravenous or intraperitoneal).

  • Anesthetic agent.

  • Anticoagulant (e.g., EDTA).

  • Hematology analyzer or hemocytometer.

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week.

  • Grouping: Divide the animals into control and treatment groups.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups at a predetermined time before PAF challenge.

  • Baseline Blood Collection: Collect a baseline blood sample from each animal via a suitable route (e.g., tail vein) into an EDTA-containing tube.

  • PAF Challenge: Administer a bolus intravenous injection of PAF to induce thrombocytopenia.

  • Post-Challenge Blood Collection: Collect blood samples at various time points after PAF administration (e.g., 1, 5, 15, 30, and 60 minutes).

  • Platelet Counting: Determine the platelet count in each blood sample using a hematology analyzer or a hemocytometer.

  • Data Analysis: Express the results as the percentage change in platelet count from the baseline. Compare the platelet counts between the this compound-treated and control groups to determine the protective effect.

Schild Analysis for PAF Receptor Antagonism

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and to characterize the nature of the antagonism (i.e., competitive).

Objective: To determine the pA₂ value for this compound at the PAF receptor.

Procedure:

  • Generate Agonist Dose-Response Curves: In an in vitro platelet aggregation setup, generate a cumulative concentration-response curve for PAF.

  • Introduce Antagonist: Wash the platelet preparation and then incubate with a fixed concentration of this compound for a time sufficient to reach equilibrium.

  • Generate Shifted Dose-Response Curves: In the presence of this compound, generate a new cumulative concentration-response curve for PAF. This will typically be shifted to the right.

  • Repeat with Multiple Antagonist Concentrations: Repeat steps 2 and 3 with at least two other concentrations of this compound.

  • Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of PAF in the presence of the antagonist to the EC₅₀ of PAF in the absence of the antagonist.

  • Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • Determine pA₂: The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for investigating the pharmacological properties of this compound.

Research_Workflow Start Start: Characterization of This compound In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Platelet_Assay Platelet Aggregation Assay (PAF as agonist) In_Vitro->Platelet_Assay NFkB_Assay NF-κB Activity Assay (e.g., Reporter Gene) In_Vitro->NFkB_Assay Schild Schild Analysis Platelet_Assay->Schild Data_Analysis Data Analysis and Mechanism Elucidation Schild->Data_Analysis NFkB_Assay->Data_Analysis Thrombocytopenia_Assay PAF-Induced Thrombocytopenia in Rats In_Vivo->Thrombocytopenia_Assay Anti_Inflammatory_Model Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) In_Vivo->Anti_Inflammatory_Model Thrombocytopenia_Assay->Data_Analysis Anti_Inflammatory_Model->Data_Analysis Conclusion Conclusion: Pharmacological Profile of this compound Data_Analysis->Conclusion

Logical workflow for this compound research.

Conclusion and Future Directions

This compound is a well-defined furofuran lignan with a confirmed molecular formula of C₂₄H₃₀O₈ and a molecular weight of 446.5 g/mol . Its primary and most robustly characterized mechanism of action is as a potent and selective competitive antagonist of the PAF receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

Future research should focus on elucidating the potential of this compound to modulate other key inflammatory pathways, such as the NF-κB signaling cascade. Direct experimental evidence in this area would significantly enhance the understanding of its full therapeutic potential. Furthermore, preclinical and clinical studies are warranted to explore the viability of this compound as a therapeutic agent for PAF-mediated inflammatory and allergic conditions.

References

Epiyangambin Lignan: Uncharted Territory in Phytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the pharmacological and cytotoxic properties of the furofuran lignan Epiyangambin, a comprehensive review of the scientific literature reveals a significant knowledge gap regarding its phytotoxic activity. Currently, there is no published research detailing the effects of this compound on plant growth, seed germination, or its potential as a herbicidal or allelopathic agent.

This compound, a stereoisomer of Yangambin, has been the subject of numerous studies exploring its biological activities. These investigations have primarily focused on its cytotoxic effects against various cancer cell lines, its potential as an anti-inflammatory and antiviral agent, and its insecticidal properties. However, the impact of this compound on the plant kingdom remains unexplored.

Our in-depth search for quantitative data, experimental protocols, and established signaling pathways related to the phytotoxic activity of this compound yielded no specific results. This indicates that the potential for this compound to inhibit plant growth, interfere with germination processes, or act as a natural herbicide has not yet been investigated by the scientific community.

While the broader class of furofuran lignans, to which this compound belongs, has been noted for a wide range of biological activities, specific data on their phytotoxic effects are sparse and do not include this compound. Research into the allelopathic potential of various plant extracts has identified other classes of compounds as responsible for phytotoxicity, but a direct link to this compound or its derivatives is not established.

Consequently, it is not possible to provide a technical guide or whitepaper with the requested data presentation, experimental protocols, and signaling pathway visualizations concerning the phytotoxic activity of this compound. This absence of information highlights a potential area for future research. Investigating the phytotoxicity of this compound could unveil novel applications in agriculture, such as the development of new bioherbicides, or provide insights into plant-plant interactions.

Researchers, scientists, and drug development professionals with an interest in natural product-based herbicides and allelochemicals may find the study of this compound's phytotoxic potential to be a promising and unexplored avenue of research. Future studies would need to establish foundational data, including dose-response curves on various plant species, effects on seed germination and seedling development, and elucidation of its mechanism of action within plant cells. Until such research is conducted, the phytotoxic profile of this compound lignan will remain unknown.

Stereochemical Nuances of Furofuran Lignans: A Technical Guide to Epiyangambin and Yangambin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangambin and Epiyangambin, two naturally occurring furofuran lignans, present a compelling case study in the profound impact of stereochemistry on biological activity. As epimers, their subtle difference in three-dimensional arrangement dictates their pharmacological profiles, particularly their interactions with the Platelet-Activating Factor (PAF) receptor. This technical guide provides an in-depth exploration of the stereochemical distinctions between Yangambin and this compound, supported by quantitative data, detailed experimental protocols for their isolation and characterization, and a visualization of their differential engagement with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating a deeper understanding of how stereoisomerism can be leveraged for therapeutic innovation.

Introduction to Yangambin and this compound

Yangambin and its epimer, this compound, are furofuran lignans predominantly isolated from plants of the Ocotea genus, notably Ocotea fasciculata[1][2]. Their shared molecular formula (C₂₄H₃₀O₈) and connectivity belie their distinct stereochemical identities, which arise from the different spatial arrangements of the substituents on their core furofuran skeleton. This seemingly minor structural variance leads to significant differences in their biological activities, a critical consideration for drug discovery and development[3][4]. Understanding the precise stereochemistry is therefore paramount for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Stereochemistry: The Core Distinction

The fundamental difference between Yangambin and this compound lies in their absolute and relative stereochemistry. Both molecules possess a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core.

Yangambin , also known as (+)-Yangambin, has the (3S,3aR,6S,6aR) configuration. Its two 3,4,5-trimethoxyphenyl groups are in a trans-diequatorial orientation relative to the furofuran ring system. This arrangement is thermodynamically more stable.

This compound , as the name suggests, is an epimer of Yangambin. It possesses the (3R,3aR,6S,6aR) configuration. In this compound, one of the 3,4,5-trimethoxyphenyl groups is in an axial orientation, leading to a cis relationship with the adjacent substituent. This axial orientation results in greater steric strain compared to Yangambin.

The absolute configuration of (+)-Yangambin has been confirmed by X-ray crystallography[5].

Quantitative Data Summary

The distinct stereochemistry of Yangambin and this compound gives rise to measurable differences in their physicochemical and biological properties. The following table summarizes key quantitative data for these two lignans.

PropertyYangambinThis compoundReference
Molecular Formula C₂₄H₃₀O₈C₂₄H₃₀O₈[1]
Molecular Weight 446.49 g/mol 446.49 g/mol [1]
IUPAC Name (3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan(3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[5]
Yield from O. fasciculata 17%29%[1][2]
LD₅₀ (in vitro) > 1612 mg/kg> 1612 mg/kg[2]
IC₅₀ vs. L. amazonensis 43.9 ± 5 µM22.6 ± 4.9 µM[4]
IC₅₀ vs. L. braziliensis 76 ± 17 µM74.4 ± 9.8 µM[4]
Ki for [³H]-PAF binding (platelets) 1.1 ± 0.3 µMNot Reported[6]
IC₅₀ for PAF-induced platelet aggregation 1.0 ± 0.2 µM6.1 x 10⁻⁷ M[6][7]

Experimental Protocols

Isolation of Yangambin and this compound from Ocotea fasciculata

The following protocol is a detailed representation based on the method described by Martins et al. (2020)[1][2].

Objective: To isolate and purify Yangambin and this compound from the ethanolic extract of Ocotea fasciculata.

Materials:

  • Dried and powdered leaves and stem bark of Ocotea fasciculata

  • Ethanol (95%)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Normal-phase silica gel HPLC column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of hexane, ethyl acetate, and methanol to obtain a lignan-rich fraction.

  • Purification by Semi-Preparative HPLC:

    • Dissolve the lignan-rich fraction in a suitable solvent (e.g., dichloromethane/methanol).

    • Inject the dissolved fraction onto a semi-preparative normal-phase silica gel HPLC column.

    • Elute with an isocratic mobile phase of hexane:ethyl acetate (e.g., 70:30 v/v) at a constant flow rate.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Collect the fractions corresponding to the peaks of Yangambin and this compound.

    • Concentrate the collected fractions to yield the pure compounds.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compounds in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Key distinguishing features in the ¹H NMR spectra are the chemical shifts and coupling constants of the benzylic protons and the protons of the furofuran ring.

High-Resolution Mass Spectrometry (HRMS):

  • Analyze the purified compounds using an HRMS instrument (e.g., ESI-TOF) to confirm the molecular formula.

Differential Signaling Pathway Engagement

Yangambin and this compound exhibit differential activity as antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation and thrombosis.

Yangambin has been shown to be a selective antagonist of the PAF receptor on platelets, inhibiting PAF-induced aggregation. However, it does not affect PAF-induced responses in polymorphonuclear leukocytes[6][8]. This suggests a stereoselective interaction with different subtypes or conformations of the PAF receptor in different cell types. The following diagram illustrates the canonical PAF receptor signaling pathway and the proposed differential inhibitory action of Yangambin.

PAF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Platelet_Response Platelet Aggregation Ca->Platelet_Response MAPK MAPK Cascade PKC->MAPK MAPK->Platelet_Response Leukocyte_Response Leukocyte Activation MAPK->Leukocyte_Response Yangambin Yangambin Yangambin->PAFR Inhibits (Platelets) This compound This compound This compound->PAFR Inhibits

Figure 1: Differential Inhibition of PAF Receptor Signaling.

Conclusion

The case of Yangambin and this compound underscores the critical importance of stereochemistry in the biological activity of natural products. Their subtle epimeric difference leads to distinct pharmacological profiles, particularly in their interaction with the PAF receptor. For researchers in drug development, this highlights the necessity of careful stereochemical characterization and the potential for stereoisomers to offer refined therapeutic activities. The data and protocols presented in this guide provide a foundational resource for further investigation into these and other stereochemically complex natural products, with the ultimate goal of developing more selective and efficacious therapeutic agents.

References

Preliminary Cytotoxicity Screening of Epiyangambin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiyangambin, a furofuran lignan, has garnered scientific interest for its potential pharmacological activities, including its cytotoxic effects against various cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory activities of this compound have been evaluated against several cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound in different experimental contexts.

Cell LineCell TypeIC50 ValueAssay TypeReference
SW480Human colon cancerNot explicitly quantified, but inhibits growth in a dose-dependent manner (0-25 µM)Not specified[1][2]
JB6Murine epidermal0.15 µg/mLTransformation Assay
Leishmania amazonensisProtozoan parasite22.6 ± 4.9 µMIntracellular viability assay
Leishmania braziliensisProtozoan parasite74.4 ± 9.8 µMIntracellular viability assay

Table 1: Cytotoxicity of this compound against Cancer and Parasitic Cells

TargetSystemIC50 ValueAssay TypeReference
Platelet-Activating Factor (PAF)-induced platelet aggregationRabbit platelets6.1 x 10⁻⁷ MAggregation Assay[3]

Table 2: Inhibitory Activity of this compound on Platelet Aggregation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in the study of this compound's cytotoxicity.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human colon cancer cell line (e.g., SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SW480 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be selected based on preliminary studies, for example, from 0 to 25 µM.[1][2] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired treatment period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[4] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Cell Transformation Assay (JB6 Cells)

Cell transformation assays are used to assess the potential of a chemical to induce neoplastic-like changes in cells. The JB6 murine epidermal cell line is a well-established model for studying tumor promotion.

Materials:

  • JB6 murine epidermal cell line

  • Complete culture medium (e.g., MEM with 5% FBS)

  • This compound

  • Soft agar (0.3% and 0.5%)

  • 6-well plates

Protocol:

  • Base Agar Layer: Prepare a 0.5% agar solution in complete culture medium and dispense it into the bottom of 6-well plates to form a base layer. Allow it to solidify.

  • Cell Suspension in Top Agar: Harvest JB6 cells and resuspend them in complete culture medium. Mix the cell suspension with a 0.3% agar solution in complete culture medium to a final cell density of approximately 1 x 10⁴ cells per well.

  • Compound Treatment: Add various concentrations of this compound to the cell-agar suspension.

  • Plating: Overlay the cell-agar-compound mixture onto the solidified base agar layer in the 6-well plates.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 14-21 days, or until colonies are visible.

  • Colony Staining and Counting: Stain the colonies with a solution such as crystal violet. Count the number of transformed colonies, which are characterized by their larger size and diffuse, piled-up morphology, under a microscope.

  • Data Analysis: The inhibitory effect of this compound on cell transformation is determined by comparing the number of transformed colonies in the treated wells to the control wells. The IC50 value is the concentration of this compound that inhibits 50% of colony formation.

Signaling Pathways and Mechanisms of Action

This compound is known to be a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][3] The PAF receptor signaling pathway is implicated in various cellular processes, including inflammation and cancer progression. By blocking this receptor, this compound can interfere with downstream signaling cascades that promote cell proliferation and survival.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxicity of a compound like this compound involves a series of steps from initial cell culture to final data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., SW480, JB6) Seeding Cell Seeding in Microplates CellCulture->Seeding CompoundPrep This compound Stock Solution Preparation Treatment Treatment with This compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Formazan Formazan Solubilization MTT->Formazan Absorbance Absorbance Measurement Formazan->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Caption: General experimental workflow for MTT-based cytotoxicity screening.

PAF Receptor Antagonism Signaling Pathway

The antagonism of the PAF receptor by this compound is a key mechanism underlying its biological activity. In cancer cells, the activation of the PAF receptor can lead to the activation of several downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are known to promote cell proliferation, survival, and inflammation. By blocking the PAF receptor, this compound can inhibit these pro-tumorigenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAF PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor Activates This compound This compound This compound->PAF_Receptor Blocks G_Protein G-protein PAF_Receptor->G_Protein PI3K PI3K G_Protein->PI3K IKK IKK G_Protein->IKK Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Akt->Gene_Expression Promotes IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_nuc->Gene_Expression

Caption: Proposed signaling pathway of this compound as a PAF receptor antagonist.

Conclusion

The preliminary cytotoxicity screening of this compound reveals its potential as a cytotoxic agent against cancer cells and certain parasites. Its mechanism of action appears to be, at least in part, mediated through the antagonism of the Platelet-Activating Factor receptor, thereby inhibiting pro-survival signaling pathways. Further research is warranted to fully elucidate the molecular mechanisms of this compound-induced cytotoxicity and to explore its therapeutic potential in preclinical and clinical settings. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations into this promising natural compound.

References

Epiyangambin: A Competitive Antagonist of Platelet-Activating Factor (PAF) in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Epiyangambin, a furofuran lignan, has demonstrated significant potential as an inhibitor of platelet aggregation through its targeted action as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to elucidate its antiplatelet properties.

Mechanism of Action: Selective PAF Receptor Blockade

Platelet activation is a complex process initiated by various agonists, leading to a signaling cascade that culminates in platelet aggregation and thrombus formation.[3][4][5] Key agonists include adenosine diphosphate (ADP), collagen, thrombin, and Platelet-Activating Factor (PAF).[5][6]

This compound's primary mechanism of action is the competitive antagonism of the PAF receptor on platelets.[2] Research indicates that this compound dose-dependently inhibits PAF-induced platelet aggregation.[1][2] This inhibition is characterized as competitive because this compound shifts the PAF concentration-response curves to the right without reducing the maximum response.[1][2]

Crucially, studies highlight the selectivity of this compound. At concentrations effective against PAF, it shows no significant inhibitory activity against platelet aggregation induced by other key agonists such as ADP, collagen, or thrombin.[1][2] This selectivity suggests that this compound specifically targets the PAF signaling pathway, offering a focused therapeutic approach with a potentially lower risk of broad-spectrum antiplatelet side effects.

The proposed signaling pathway is visualized below. This compound acts by blocking the initial binding of PAF to its G-protein coupled receptor, thereby preventing the downstream signaling events that lead to platelet activation and aggregation.

Signaling Pathway of this compound's Antiplatelet Action cluster_platelet Platelet Membrane cluster_other Other Agonist Pathways (Unaffected by this compound) PAF PAF (Agonist) PAF_R PAF Receptor (GPCR) PAF->PAF_R Binds This compound This compound This compound->PAF_R Blocks G_Protein G-Protein Activation PAF_R->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Aggregation Platelet Aggregation Ca_Mobilization->Aggregation Other_Agonists ADP, Collagen, Thrombin Other_Receptors Respective Receptors Other_Agonists->Other_Receptors Other_Pathways Downstream Signaling Other_Receptors->Other_Pathways Other_Pathways->Aggregation

Caption: this compound competitively blocks the PAF receptor, inhibiting its specific signaling cascade.

Quantitative Data on Inhibitory Activity

The efficacy of this compound as a PAF antagonist has been quantified through in vitro and in vivo studies. The data consistently demonstrates a potent inhibitory effect on PAF-induced platelet aggregation.

ParameterValueConditionSpeciesReference
IC₅₀ 6.1 x 10⁻⁷ MAgainst 10⁻⁹ M PAF-induced aggregationRabbit[2]
pA₂ 6.91 ± 0.2Schild AnalysisRabbit[2]
pKb 6.94 ± 0.19Schild AnalysisRabbit[2]
Schild Plot Slope 0.98 ± 0.25Schild AnalysisRabbit[2]
In Vivo Efficacy Significant Inhibition20 mg/kg dose against PAF-induced thrombocytopeniaRat[2]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the platelet aggregation induced by a specific concentration of PAF.

  • pA₂: A measure of the affinity of a competitive antagonist for its receptor. A higher pA₂ value indicates higher affinity.

  • Schild Plot Slope: A slope near 1.0 is characteristic of competitive antagonism.

Experimental Protocols

The characterization of this compound's antiplatelet activity involves standardized laboratory procedures. Below are detailed methodologies for the key experiments.

1. Preparation of Platelet-Rich Plasma (PRP)

  • Objective: To isolate platelets from whole blood for aggregation studies.

  • Procedure:

    • Draw whole blood from the central ear artery of rabbits (or other suitable species) into syringes containing an anticoagulant (e.g., 3.8% trisodium citrate, 1:9 v/v).

    • Centrifuge the blood sample at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

    • Carefully collect the supernatant (PRP).

    • Further centrifuge the remaining blood at a higher speed (e.g., 1200 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission) in aggregometry.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3.0-4.0 x 10⁸ platelets/mL) using PPP.

2. In Vitro Platelet Aggregation Assay (Turbidimetric Method)

  • Objective: To measure the extent of platelet aggregation induced by agonists in the presence or absence of an inhibitor.

  • Procedure:

    • Pre-warm PRP aliquots to 37°C for a few minutes.

    • Place a cuvette with PRP into a platelet aggregometer, which measures changes in light transmission. The PRP is kept under constant stirring.

    • To test the effect of this compound, pre-incubate the PRP with various concentrations of the compound for a defined period (e.g., 3-5 minutes) before adding the agonist.

    • Initiate platelet aggregation by adding a known concentration of an agonist (e.g., PAF, ADP, collagen).

    • Record the change in light transmission for several minutes. As platelets aggregate, the plasma becomes clearer, increasing light transmission.

    • The maximal aggregation is determined and compared between control (agonist alone) and treated (agonist + this compound) samples.

    • Inhibition percentage is calculated as: [(Control Aggregation - Treated Aggregation) / Control Aggregation] x 100.

The workflow for these in vitro experiments is outlined in the diagram below.

Experimental Workflow for In Vitro Platelet Aggregation Assay start Start: Whole Blood Collection centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) start->centrifuge1 prp Collect PRP (Supernatant) centrifuge1->prp centrifuge2 High-Speed Centrifugation (e.g., 1200 x g) centrifuge1->centrifuge2 adjust Adjust Platelet Count in PRP using PPP prp->adjust ppp Collect PPP (Reference) centrifuge2->ppp ppp->adjust incubate Pre-incubate PRP with This compound or Vehicle adjust->incubate aggregate Induce Aggregation with Agonist (e.g., PAF) incubate->aggregate measure Measure Light Transmission (Aggregometry) aggregate->measure analyze Analyze Data: Calculate % Inhibition, IC₅₀ measure->analyze

Caption: Standard workflow for preparing platelets and assessing the effects of this compound.

3. In Vivo Thrombocytopenia Model

  • Objective: To assess the ability of this compound to inhibit PAF-induced platelet consumption in a living organism.

  • Procedure:

    • Administer this compound (e.g., 20 mg/kg) or a vehicle control to rats, typically via intravenous or intraperitoneal injection.

    • After a specified time, induce thrombocytopenia by administering an intravenous bolus of PAF.

    • Collect blood samples at various time points post-PAF injection.

    • Measure the platelet count in each sample.

    • Compare the drop in platelet count between the this compound-treated group and the control group to determine the protective effect of the compound.[2]

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Epiyangambin from Ocotea fasciculata Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a furofuran lignan found in various plant species, has garnered significant interest for its potential pharmacological activities. This document provides a comprehensive protocol for the isolation and purification of this compound from the ethanolic extract of Ocotea fasciculata, a plant known to contain this compound as a major lignan.[1][2] The protocol details a multi-step process involving solvent extraction, liquid-liquid fractionation to enrich the lignan content, and final purification using normal-phase column chromatography. The described methodology is designed to yield this compound with high purity, suitable for further biological and pharmacological investigations.

Introduction

Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] Among these, this compound, an isomer of Yangambin, is a furofuran lignan that has been identified as a significant constituent in plants of the Ocotea genus.[1][2] The isolation of pure this compound is crucial for accurate in vitro and in vivo studies to elucidate its therapeutic potential. This protocol consolidates information from established methodologies to provide a clear and detailed guide for researchers.

Experimental Overview

The isolation and purification of this compound from Ocotea fasciculata is a multi-stage process that can be broadly categorized into three main steps:

  • Extraction: The initial step involves the extraction of crude secondary metabolites from the dried and powdered plant material using an organic solvent.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing lignans like this compound.

  • Purification: The final step employs normal-phase column chromatography to isolate this compound from other co-eluting compounds, yielding a highly purified final product.

Epiyangambin_Isolation_Workflow A Plant Material (Ocotea fasciculata leaves and stem bark) B Drying and Grinding A->B Preparation C Ethanolic Extraction B->C Maceration/Soxhlet D Crude Ethanolic Extract C->D Concentration E Liquid-Liquid Fractionation D->E Enrichment F Lignan-Rich Fraction E->F Separation G Normal-Phase Column Chromatography F->G Purification H Purified this compound G->H Isolation

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried leaves and stem bark of Ocotea fasciculata.

  • Solvents: Ethanol (95% or absolute), Methanol, Hexane, Chloroform, Ethyl Acetate, n-Butanol (all analytical or HPLC grade).

  • Stationary Phase: Silica gel for column chromatography (e.g., 70-230 mesh).

Step 1: Ethanolic Extraction

This protocol describes a standard maceration technique for the extraction of lignans.

  • Preparation: Grind the dried leaves and stem bark of Ocotea fasciculata into a fine powder.

  • Maceration:

    • Place the powdered plant material in a large glass container.

    • Add ethanol (95%) in a solid-to-liquid ratio of 1:10 (w/v).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Step 2: Liquid-Liquid Fractionation for Lignan Enrichment

This step aims to enrich the lignan content by partitioning the crude extract with solvents of varying polarities.

  • Dissolution: Dissolve the crude ethanolic extract in a mixture of methanol and water (e.g., 7:3 v/v).

  • Sequential Partitioning:

    • Transfer the dissolved extract to a separatory funnel.

    • Perform sequential liquid-liquid partitioning with the following solvents in the order listed:

      • Hexane

      • Chloroform

      • Ethyl Acetate

      • n-Butanol

    • For each solvent, add an equal volume to the separatory funnel, shake vigorously, and allow the layers to separate. Collect the respective solvent layer. Repeat this process three times for each solvent.

  • Fraction Collection and Concentration:

    • The lignan fraction, which is rich in Yangambin and this compound, is typically found in the less polar fractions. It is advisable to analyze all fractions (especially chloroform and ethyl acetate) by Thin Layer Chromatography (TLC) to identify the fraction with the highest concentration of the target compounds.

    • Concentrate the identified lignan-rich fraction(s) using a rotary evaporator to obtain a semi-purified lignan fraction.

Step 3: Purification by Normal-Phase Column Chromatography

The final purification of this compound is achieved using normal-phase (silica gel) column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate in a high ratio).

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring a uniform and air-free stationary phase.

  • Sample Loading:

    • Dissolve the semi-purified lignan fraction in a minimal amount of the initial mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a mobile phase system. The polarity of the mobile phase is gradually increased to separate the compounds. Common solvent systems for lignan separation on silica gel include gradients of ethyl acetate in hexane or methanol in dichloromethane.

    • Note: The optimal mobile phase composition and gradient should be determined by preliminary analytical TLC analysis to achieve the best separation between Yangambin and this compound.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions.

    • Monitor the fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions containing this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

    • The purity of the final product should be confirmed by analytical techniques such as HPLC, and its identity confirmed by spectroscopic methods (NMR, MS).

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from Ocotea fasciculata as reported in the literature.[1][2]

ParameterValueReference
Plant Source Ocotea fasciculata (dried leaves and stem bark)[1]
Extraction Solvent Ethanol[1]
Purification Method Normal-Phase Liquid Chromatography[1][2]
Final Yield of this compound (from lignan fraction) 29%[1][2]
Final Yield of Yangambin (from lignan fraction) 17%[1][2]

Concluding Remarks

The protocol outlined in these application notes provides a robust framework for the successful isolation and purification of this compound from Ocotea fasciculata. The combination of ethanolic extraction, liquid-liquid fractionation, and normal-phase column chromatography is an effective strategy for obtaining this valuable lignan in high purity. Researchers are encouraged to optimize the chromatographic conditions based on their specific laboratory setup and analytical capabilities to maximize yield and purity. The availability of pure this compound will facilitate further research into its biological activities and potential as a therapeutic agent.

References

Application Notes and Protocols for Testing Epiyangambin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiyangambin, a furofuran lignan found in plants of the Ocotea genus, has garnered interest for its potential pharmacological activities. As with any novel compound being investigated for therapeutic applications, a thorough evaluation of its cytotoxic effects is paramount. These application notes provide a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound. The described methods are foundational for determining the compound's safety profile and for elucidating its mechanism of action at the cellular level. The protocols are designed to be accessible to researchers with a basic background in cell culture and molecular biology.

Data Presentation

A critical aspect of cytotoxicity testing is the quantitative assessment of a compound's effect on cell viability. The following tables summarize key metrics for evaluating the cytotoxic potential of this compound and its related isomer, Yangambin. Due to the limited availability of published IC50 values specifically for this compound on common cancer cell lines, data for Yangambin is also provided as a reference point. Researchers are encouraged to generate dose-response curves and calculate IC50 values for this compound in their specific cell lines of interest.

Table 1: Cytotoxicity of Yangambin on Murine Macrophages

AssayCC50 (µg/mL)CC50 (µM)Reference
Trypan Blue Exclusion187.0383.3[1]
MTT Reduction246.7504.3[1]

CC50: 50% cytotoxic concentration

Table 2: Reference IC50 Values of a Lignan ((-)-Trachelogenin) on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.0053
HCT-15Colon Cancer0.0076
U251Glioblastoma0.012
SK-MEL-2Melanoma0.012
MCF-7 Breast Cancer 0.015
PC-3 Prostate Cancer 0.038

Note: This data is for a different lignan and serves as a reference for the potential range of cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell lines and laboratory conditions used.

Cell Culture and Maintenance

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

  • PC-3: Human prostate adenocarcinoma cell line.

Protocol:

  • Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5][6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[7][8][9][10][11]

Protocol:

  • Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Workflows and Signaling Pathways

To aid in the conceptualization of the experimental procedures and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HeLa, PC-3) mtt_assay MTT Assay (Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay epiyangambin_prep This compound Stock Preparation epiyangambin_prep->mtt_assay epiyangambin_prep->ldh_assay epiyangambin_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant G cluster_pathways Potential Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibition? Ras Ras This compound->Ras Inhibition? IKK IKK This compound->IKK Inhibition? Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB inhibition NFkB->Survival

References

Application Notes and Protocols: In Vitro Assay for Measuring Epiyangambin's Effect on Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the in vitro efficacy of Epiyangambin against Leishmania parasites. The protocols detail the experimental procedures for determining the anti-leishmanial activity against intracellular amastigotes and assessing the cytotoxicity of the compound.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by toxicity, resistance, and high cost, necessitating the discovery of new therapeutic agents. This compound, a lignan isolated from Ocotea fasciculata, has demonstrated significant in vitro activity against Leishmania species, making it a promising candidate for further investigation.[1][2][3] This document outlines the protocols to evaluate its leishmanicidal effect on the clinically relevant intracellular amastigote stage of the parasite and to determine its selectivity by assessing its cytotoxicity against host cells.

Data Presentation

The following tables summarize the reported in vitro activity of this compound against Leishmania amazonensis and Leishmania braziliensis amastigotes and its cytotoxicity.

Table 1: Anti-leishmanial Activity of this compound against Intracellular Amastigotes

Leishmania SpeciesIC50 (µM) ± SD
L. amazonensis22.6 ± 4.9
L. braziliensis74.4 ± 9.8

Data sourced from Rebouças-Silva et al., 2023.[1][3]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)
Murine Bone Marrow-Derived Macrophages (BMDM)>200 (in some studies)

Note: The original study indicated low cytotoxicity of Yangambin on BALB/c macrophages, while another study reported greater cytotoxicity for this compound compared to Yangambin.[1][4] A specific CC50 value for this compound on BMDM from the primary anti-leishmanial study was not provided, but it was shown to be less cytotoxic than other compounds in related studies.

Experimental Protocols

This section provides detailed step-by-step protocols for the in vitro assays.

General Laboratory Requirements
  • Biosafety Level 2 (BSL-2) laboratory facilities.

  • Sterile cell culture hood.

  • CO2 incubator.

  • Inverted microscope.

  • Centrifuge.

  • Hemocytometer or automated cell counter.

  • Multi-well plate reader (for colorimetric or fluorometric assays).

  • Standard laboratory glassware and plasticware.

Protocol 1: In Vitro Anti-leishmanial Assay against Intracellular Amastigotes

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against Leishmania amastigotes residing within macrophages.

Materials:

  • Leishmania promastigotes (L. amazonensis or L. braziliensis).

  • Bone Marrow-Derived Macrophages (BMDM) from BALB/c mice or a suitable macrophage cell line (e.g., J774A.1, THP-1).

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Schneider's insect medium.

  • This compound stock solution (dissolved in DMSO).

  • Control drug (e.g., Amphotericin B).

  • Phosphate Buffered Saline (PBS).

  • Giemsa stain.

  • Methanol.

  • 96-well cell culture plates.

Procedure:

  • Macrophage Seeding:

    • Harvest and count macrophages.

    • Seed 1 x 10^5 macrophages per well in a 96-well plate.

    • Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow adherence.

  • Infection with Leishmania Promastigotes:

    • Culture Leishmania promastigotes in Schneider's medium at 26°C until they reach the stationary phase.

    • Wash the adherent macrophages with pre-warmed PBS.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 4 hours at 37°C in a 5% CO2 atmosphere.

    • After incubation, wash the wells with PBS to remove non-internalized promastigotes. This ensures that the assay measures the effect on intracellular amastigotes.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.

    • Add the different concentrations of this compound to the infected macrophage cultures.

    • Include wells with untreated infected macrophages (negative control) and infected macrophages treated with a standard anti-leishmanial drug like Amphotericin B (positive control).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Intracellular Amastigotes:

    • After the treatment period, wash the cells with PBS.

    • Fix the cells with methanol for 10 minutes.

    • Stain the cells with a 10% Giemsa solution for 20 minutes.

    • Wash the wells with distilled water and allow them to air dry.

    • Examine the plates under an inverted microscope at 400x or 1000x magnification.

    • Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages for each treatment condition.

  • Data Analysis:

    • Calculate the percentage of infection reduction for each concentration of this compound compared to the untreated control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on the host macrophages.

Materials:

  • Macrophages (same type as used in the anti-leishmanial assay).

  • Complete RPMI-1640 medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed macrophages at a density of 1 x 10^5 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the different concentrations of the compound to the macrophages.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for the same duration as the anti-leishmanial assay (48 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Selectivity Index (SI)

The Selectivity Index is a crucial parameter to evaluate the therapeutic potential of a compound. It is calculated as follows:

SI = CC50 (on host cells) / IC50 (on Leishmania amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell, suggesting a better safety profile.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_assays Assays cluster_analysis Data Analysis macrophage_prep Macrophage Culture & Seeding infection Macrophage Infection macrophage_prep->infection cytotoxicity_assay Cytotoxicity Assay (MTT) macrophage_prep->cytotoxicity_assay leishmania_prep Leishmania Promastigote Culture leishmania_prep->infection treatment Treatment with this compound infection->treatment amastigote_assay Intracellular Amastigote Assay treatment->amastigote_assay ic50_calc IC50 Calculation amastigote_assay->ic50_calc cc50_calc CC50 Calculation cytotoxicity_assay->cc50_calc si_calc Selectivity Index (SI) Calculation ic50_calc->si_calc cc50_calc->si_calc

Caption: Workflow for in vitro evaluation of this compound.

Hypothesized Mechanism of Action of this compound in Leishmania

The precise molecular targets of this compound in Leishmania are not yet fully elucidated. However, based on the known effects of other lignans and natural products on parasites, a plausible mechanism involves the induction of oxidative stress and mitochondrial dysfunction.

hypothesized_mechanism cluster_entry Cellular Entry cluster_mitochondrion Mitochondrial Targeting cluster_downstream Downstream Effects cluster_outcome Outcome This compound This compound ros_production Increased ROS Production This compound->ros_production Induces membrane_potential Decreased Mitochondrial Membrane Potential ros_production->membrane_potential Leads to cell_cycle_arrest Cell Cycle Arrest ros_production->cell_cycle_arrest May cause atp_depletion ATP Depletion membrane_potential->atp_depletion Causes apoptosis Apoptosis-like Cell Death atp_depletion->apoptosis Triggers parasite_death Leishmania Death apoptosis->parasite_death cell_cycle_arrest->parasite_death

Caption: Hypothesized signaling pathway for this compound's action.

Immunomodulatory Effects

This compound has also been shown to modulate the host immune response, which may contribute to its anti-leishmanial activity.

immunomodulation cluster_compound Compound cluster_macrophage Infected Macrophage cluster_mediators Inflammatory Mediators This compound This compound macrophage Leishmania-infected Macrophage This compound->macrophage Acts on no Nitric Oxide (NO) macrophage->no Reduces Production pge2 PGE2 macrophage->pge2 Reduces Production il6 IL-6 macrophage->il6 Reduces Production tnfa TNF-α macrophage->tnfa Reduces Production

Caption: Immunomodulatory effects of this compound.

References

Epiyangambin in Focus: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of Epiyangambin, a lignan with demonstrated biological activities, in in vitro experimental settings. This document outlines its solubility characteristics, provides protocols for the preparation of stock solutions, and discusses its potential mechanisms of action, offering a foundation for further research and drug discovery.

Quantitative Data on Solubility

While specific quantitative solubility data for this compound in various solvents remains limited in publicly available literature, its classification as a lignan provides guidance on suitable solvents. Lignans, being fairly lipophilic polyphenols, generally exhibit good solubility in medium polarity organic solvents.[1] Based on available information and general properties of similar compounds, the following table summarizes the expected solubility of this compound.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended as the primary solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol Likely SolubleOften used for extracting and dissolving lignans.[1] May be a suitable alternative to DMSO for certain applications.
Methanol Likely SolubleAnother common solvent for the extraction and solubilization of lignans.[1]
Water Poorly SolubleAs a lipophilic compound, this compound is expected to have very low solubility in aqueous solutions.
Phosphate-Buffered Saline (PBS) Poorly SolubleSimilar to water, direct dissolution in PBS is not recommended. Dilution from a stock solution is necessary.

Note: It is crucial for researchers to empirically determine the solubility limit of their specific batch of this compound in the chosen solvent before preparing high-concentration stock solutions.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 414.45 g/mol . To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 414.45 g/mol = 0.41445 mg

    • Therefore, weigh out approximately 4.14 mg of this compound for a 10 mL stock solution.

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells. It is critical to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, although some may tolerate up to 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentration: For example, to achieve a final concentration of 10 µM in the cell culture.

  • Perform serial dilutions: A stepwise dilution is recommended to prevent precipitation of the compound.

    • Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the 10 mM stock solution in the cell culture medium. For example, dilute the 10 mM stock 1:100 to make a 100 µM solution (e.g., 10 µL of 10 mM stock in 990 µL of medium).

    • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium in your experimental plate. For example, to achieve 10 µM from a 100 µM intermediate stock, add 100 µL to 900 µL of medium in a well of a 6-well plate.

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated samples.

Signaling Pathways and Experimental Workflows

While the precise molecular targets of this compound are still under investigation, its reported anti-inflammatory effects suggest potential interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates a hypothetical mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

G Hypothetical Anti-inflammatory Action of this compound via NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Investigating this compound's Effect on Cell Viability

This workflow outlines the key steps to assess the cytotoxic potential of this compound on a specific cell line using a colorimetric assay like the MTT assay.

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 prepare_drug Prepare serial dilutions of This compound in culture medium incubate1->prepare_drug treat_cells Treat cells with different concentrations of this compound (including vehicle control) incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for desired time (e.g., 24h, 48h, 72h) treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO or other solvent incubate3->solubilize read_absorbance Read absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze Analyze data to determine cell viability and IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell viability assay (e.g., MTT).

Disclaimer: The information provided in these application notes is intended for research use only. It is the responsibility of the end-user to validate these protocols for their specific applications and to handle all chemicals with appropriate safety precautions. The signaling pathway diagram is hypothetical and requires experimental validation.

References

Preparation of Epiyangambin Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a furofuran lignan, has garnered interest for its potential biological activities, including anti-inflammatory and cytotoxic effects. Accurate and reproducible in vitro studies using cell-based assays are fundamental to elucidating its mechanism of action and therapeutic potential. A critical first step in these investigations is the proper preparation of stock solutions. This document provides detailed protocols for the solubilization of this compound and the preparation of sterile stock solutions suitable for cell culture applications. It also includes recommendations for storage and handling to ensure the stability and integrity of the compound. Furthermore, a representative signaling pathway associated with the anti-inflammatory effects of lignans is presented to provide context for downstream cellular assays.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₈[1]
Molecular Weight 446.5 g/mol [1]
Appearance Solid (powder)General knowledge
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]

Recommended Solvents and Concentration Ranges

Choice of Solvent

For cell-based assays, the choice of a solvent that is both effective at dissolving the compound and minimally toxic to the cells is paramount.

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for a wide range of organic molecules.[2][3] It is a common practice in cell culture to use DMSO as a vehicle for water-insoluble compounds.

Stock and Working Concentrations

Studies on this compound and its isomer, yangambin, have indicated low cytotoxicity in various cell lines, with concentrations up to 1000 µM being tested.[4] Based on this, the following concentrations are recommended:

Solution TypeRecommended Concentration RangeNotes
Primary Stock Solution 10 mM - 50 mM in 100% DMSOPreparing a high-concentration primary stock minimizes the volume of DMSO introduced into the cell culture medium.
Working Stock Solutions 0.1 mM - 1 mM in 100% DMSO or cell culture mediumIntermediate dilutions can be made from the primary stock to facilitate the preparation of final working concentrations.
Final Working Concentration 1 µM - 100 µM in cell culture mediumThe final concentration will depend on the specific cell line and assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The final DMSO concentration in the culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cellular stress.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Primary Stock Solution in DMSO

Materials:

  • This compound powder (MW: 446.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 446.5 g/mol x 1000 mg/g = 4.465 mg

  • Weighing: Accurately weigh 4.465 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is particularly important if the initial DMSO or weighing process was not performed under strict aseptic conditions.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparation of Working Solutions

Procedure:

  • Thawing: When ready to use, thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Serial Dilutions: Prepare a series of working stock solutions by diluting the primary stock with sterile DMSO or serum-free cell culture medium. For example, to prepare a 1 mM working stock, dilute the 10 mM primary stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO or medium).

  • Final Dilution in Culture Medium: Add the appropriate volume of the working stock solution to the cell culture medium to achieve the desired final concentration. For instance, to obtain a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM working stock or 10 µL of a 1 mM working stock.

Important Consideration: Always add the final, diluted this compound solution to the cell culture medium and mix well before adding to the cells. Adding a highly concentrated DMSO stock directly to cells can cause localized toxicity.

Visualization of a Relevant Signaling Pathway

Lignans, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[4][5][6][7] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for the anti-inflammatory action of lignans.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound (Lignan) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1. Simplified NF-κB signaling pathway and the putative inhibitory action of this compound.

Concluding Remarks

The protocols outlined in this document provide a standardized method for the preparation of this compound stock solutions for use in cell-based assays. Adherence to these guidelines for solvent selection, concentration, and handling will contribute to the generation of reliable and reproducible experimental data. The provided signaling pathway diagram offers a conceptual framework for investigating the anti-inflammatory properties of this compound. Researchers should always perform preliminary experiments to determine the optimal, non-toxic working concentrations of this compound for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Using Epiyangambin in Murine Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiyangambin is a lignan compound that has garnered interest for its potential biological activities. While research is ongoing, related lignans such as diayangambin have demonstrated immunomodulatory and anti-inflammatory properties. Diayangambin has been shown to reduce the production of prostaglandin E2 in murine macrophage cell lines, suggesting a potential role for related compounds in modulating macrophage function.[1] Macrophages are pivotal cells in the innate immune system, acting as first-line defenders against pathogens and orchestrating inflammatory responses. However, their role is multifaceted; they can also serve as a niche for intracellular pathogens like Mycobacterium tuberculosis. Therefore, compounds that can modulate macrophage responses are of significant interest for developing new therapeutic strategies against infectious and inflammatory diseases.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound in murine macrophage infection models. The protocols detailed below cover essential experimental procedures, from macrophage isolation and culture to the assessment of cytotoxicity, anti-inflammatory activity, and intracellular bacterial load.

Data Presentation

Table 1: Cytotoxicity of a Related Lignan (Yangambin) on Murine Macrophages

AssayCell TypeCompoundCC50 (µM)Reference
Trypan Blue ExclusionMurine Peritoneal MacrophagesYangambin383.3[2]
MTT AssayMurine Peritoneal MacrophagesYangambin504.3[2]

Table 2: Anti-inflammatory Effect of a Related Lignan (Diayangambin) on Murine Macrophages

Cell LineStimulantCompound (Concentration)EffectReference
RAW 264.7Lipopolysaccharide (LPS)Diayangambin (10 µM)40.8% reduction in Prostaglandin E2 production[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the differentiation of macrophages from murine bone marrow precursor cells.

Materials:

  • 6-12 week old C57BL/6 or BALB/c mice

  • 70% Ethanol

  • Sterile PBS

  • DMEM (high glucose) with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF

  • Sterile dissection tools

  • Syringes (10 mL) and needles (25G)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Petri dishes (non-tissue culture treated)

  • Tissue culture-treated plates

Procedure:

  • Euthanize the mouse using a CO2 chamber followed by cervical dislocation.

  • Spray the mouse with 70% ethanol to sterilize the fur.

  • Make a small incision in the skin of the hind legs and peel the skin back to expose the leg muscles.

  • Dissect the femur and tibia from both hind legs, removing as much muscle tissue as possible.

  • Place the bones in a petri dish containing sterile PBS on ice.

  • In a sterile cell culture hood, cut the ends of the femur and tibia.

  • Using a 10 mL syringe with a 25G needle, flush the bone marrow from the bones with cold DMEM into a 50 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of red blood cell lysis buffer (e.g., ACK lysis buffer) for 5 minutes at room temperature.

  • Add 10 mL of complete DMEM to stop the lysis and centrifuge at 300 x g for 7 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).

  • Plate the cells in 10 cm non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add 10 mL of fresh BMDM differentiation medium to each plate.

  • On day 7, the cells will be differentiated into macrophages. Adherent cells can be detached by incubating with cold PBS for 15-20 minutes and gentle scraping.

  • The cells are now ready for seeding into tissue culture plates for experiments.

Protocol 2: In Vitro Infection of Macrophages with Mycobacterium tuberculosis

This protocol provides a general method for infecting murine macrophages with M. tuberculosis. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • Differentiated murine macrophages (e.g., BMDMs)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

  • Complete cell culture medium without antibiotics

  • Sterile PBS

  • Sterile water

  • 1% Triton X-100 in sterile water

  • Middlebrook 7H10 agar plates

Procedure:

  • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • On the day of infection, pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the pellet in antibiotic-free complete cell culture medium and create a single-cell suspension by passing it through a 27G needle multiple times.

  • Seed macrophages in tissue culture plates at the desired density and allow them to adhere overnight.

  • On the day of infection, replace the medium with fresh antibiotic-free medium.

  • Infect the macrophages with the M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 1-10.

  • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • After 4 hours, wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh complete cell culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria.

  • At desired time points post-infection, proceed with downstream assays (e.g., CFU assay, cytokine analysis).

Protocol 3: Quantification of Intracellular Bacterial Load (CFU Assay)

This protocol is used to determine the number of viable intracellular bacteria.

Procedure:

  • At the desired time point post-infection, aspirate the culture medium from the infected macrophage wells.

  • Wash the cells once with warm PBS.

  • Lyse the macrophages by adding 0.5 mL of 1% Triton X-100 in sterile water to each well and incubate for 10 minutes at room temperature.

  • Scrape the cells and collect the lysate.

  • Perform serial 10-fold dilutions of the lysate in sterile water or PBS.

  • Plate 100 µL of each dilution onto 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies on the plates and calculate the Colony Forming Units (CFU) per mL of lysate.

Protocol 4: Assessment of Macrophage Viability (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound.

Materials:

  • Macrophages seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control. The IC50 value can be determined from the dose-response curve.

Protocol 5: Measurement of Cytokine Production (ELISA)

This protocol is for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the culture supernatant.

Materials:

  • Culture supernatants from treated and infected macrophages

  • Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IL-6, IL-10)

  • Microplate reader

Procedure:

  • Collect the culture supernatants from your experimental wells at the desired time points.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding the standards and samples (culture supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Calculate the concentration of the cytokine in your samples based on the standard curve.

Protocol 6: Analysis of Signaling Pathways (Western Blot)

This protocol is for assessing the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPKs, PI3K/AKT) by analyzing the phosphorylation of key proteins.

Materials:

  • Treated and/or infected macrophage cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment/infection, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the lysates and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_cell_prep Macrophage Preparation cluster_treatment Treatment & Infection cluster_assays Downstream Assays harvest Harvest Murine Bone Marrow differentiate Differentiate into BMDMs (7 days) harvest->differentiate seed Seed Macrophages in Plates differentiate->seed treat Treat with this compound (various concentrations) seed->treat infect Infect with M. tuberculosis (MOI 1-10) treat->infect Pre-treatment or Co-treatment cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity bacterial_load Intracellular Bacterial Load (CFU Assay) infect->bacterial_load cytokine Cytokine Analysis (ELISA) infect->cytokine western Signaling Pathway Analysis (Western Blot) infect->western

Caption: Experimental workflow for investigating this compound in murine macrophage infection models.

Signaling_Pathway cluster_IKK IKK Complex cluster_NFkB NF-κB cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKKα/β/γ TAK1->IKK MKKs MKK3/6 TAK1->MKKs IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to p38 p38 MKKs->p38 phosphorylates p38->Nucleus AKT AKT PI3K->AKT activates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes This compound This compound This compound->TAK1 Potential Target This compound->IKK Potential Target This compound->PI3K Potential Target

Caption: Potential signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols: Dose-Response Curve Determination for Epiyangambin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiyangambin, a furofuran lignan, has been identified as a competitive antagonist of the platelet-activating factor receptor (PAFR).[1] The PAFR signaling pathway is implicated in various pathological processes, including inflammation and cancer progression.[2][3][4][5][6] Activation of PAFR in cancer cells can promote proliferation, survival, and metastasis through the modulation of several downstream signaling cascades, including the NF-κB, MAPK, PI3K/Akt, and STAT3 pathways.[3] As a PAFR antagonist, this compound presents a promising avenue for targeted cancer therapy.

These application notes provide a comprehensive guide for determining the dose-response curve of this compound in various cancer cell lines. The protocols herein detail established methods for assessing cell viability, apoptosis, and cell cycle progression, enabling researchers to quantify the cytotoxic and cytostatic effects of this compound and elucidate its mechanism of action.

Data Presentation: Dose-Response of this compound in Cancer Cells

The inhibitory concentration 50 (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in inhibiting the growth of the human colon cancer cell line SW480. Further research is warranted to establish the IC50 values across a broader spectrum of cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
SW480Colon CarcinomaNot Specified24Concentration-dependent inhibition observed up to 25 µM[1]
JB6Murine EpidermalTransformation InhibitionNot Specified0.15 µg/mL[7]

Note: The provided data is based on available literature. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols outlined below.

Experimental Protocols

Cell Viability Assays

Two common and reliable methods for determining cell viability in response to a compound are the MTT and SRB assays.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis seed Seed Cancer Cells in Multi-well Plates adhere Allow Cells to Adhere Overnight seed->adhere prepare Prepare Serial Dilutions of this compound treat Treat Cells with Different Concentrations prepare->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (MTT/SRB) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI) incubate->cell_cycle read Measure Absorbance/Fluorescence viability->read apoptosis->read cell_cycle->read calculate Calculate % Viability / Apoptosis / Cell Cycle Distribution read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining the dose-response curve of this compound.

paf_receptor_signaling cluster_nucleus Nucleus This compound This compound PAFR PAF Receptor This compound->PAFR Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes G_protein Gq/Gi PAFR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras STAT3 STAT3 G_protein->STAT3 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation NFkB->Proliferation

Caption: Proposed signaling pathway inhibited by this compound in cancer cells.

apoptosis_pathway cluster_signal Apoptotic Signal cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Treatment Bax Bax/Bak Activation This compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Promotes Bcl2->MOMP Inhibits CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Epiyangambin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epiyangambin, a furofuran lignan, is a compound of interest for its potential therapeutic properties, including anti-inflammatory effects. The following application notes provide a comprehensive overview of the methods and protocols used to assess the anti-inflammatory activity of this compound and related compounds like Diayangambin. These protocols are designed to be adaptable for researchers in academic and industrial settings.

I. In Vitro Assessment of Anti-inflammatory Properties

A variety of cell-based assays are crucial for the initial screening and mechanistic elucidation of a compound's anti-inflammatory potential.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, typically using the Griess reagent which detects nitrite, a stable breakdown product of NO.[1][2][3]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[1]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[1]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[1]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.[1]

Cell Viability Assay (MTT): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a concurrent MTT assay should be performed.[2]

Measurement of Reactive Oxygen Species (ROS)

Principle: Inflammation is often associated with oxidative stress due to the excessive production of reactive oxygen species (ROS). The DCFDA-cellular ROS detection assay kit is commonly used to measure intracellular ROS levels.[4][5] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

Experimental Protocol:

  • Cell Culture and Seeding: Follow the same procedure as for the NO production assay.

  • Treatment and Stimulation: Pre-treat cells with this compound and then stimulate with an ROS inducer (e.g., LPS or H2O2).

  • Staining:

    • Wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[4]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[4]

  • Data Analysis: Compare the fluorescence intensity of the treated groups with the stimulated control group to determine the percentage of ROS inhibition.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Principle: qRT-PCR is used to quantify the expression levels of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[6][7] This helps to understand the transcriptional regulation of inflammatory mediators by this compound.

Experimental Protocol:

  • Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with this compound and LPS as described previously. After incubation, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol).[6]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform the PCR reaction using a qPCR system with SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • A typical PCR program includes an initial denaturation step at 95°C for 30 seconds, followed by 40 cycles of denaturation at 95°C for 5 seconds and annealing/extension at 60°C for 30 seconds.[7]

  • Data Analysis: Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Table 1: Primer Sequences for qRT-PCR

GeneForward Primer SequenceReverse Primer Sequence
TNF-α5'-GGCAGGTCTACTTTGGAGTCATTGC-3'5'-ACATTCGAGGCTCCAGTGAATTCGG-3'
IL-1β5'-GCAACTGTTCCTGAACTCAACT-3'5'-ATCTTTTGGGGTCCGTCAACT-3'
IL-65'-TCCAGTTGCCTTCTTGGGAC-3'5'-GTACTCCAGAAGACCAGAGG-3'
iNOS5'-GTTCTCAGCCCAACAATACAAGA-3'5'-GTGGACGGGTCGATGTCAC-3'
COX-25'-GGAGAGACTATCAAGATAGTGATC-3'5'-ATGGTCAGTAGACTTTTACAGCTC-3'
GAPDH5'-AGGTCGGTGTGAACGGATTTG-3'5'-TGTAGACCATGTAGTTGAGGTCA-3'
Protein Expression Analysis by Western Blotting

Principle: Western blotting is used to detect the protein levels of key inflammatory mediators (iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB, p38, JNK, ERK) to elucidate the underlying molecular mechanisms of this compound's action.[8][9][10][11][12]

Experimental Protocol:

  • Cell Lysis and Protein Quantification: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the corresponding total protein or a housekeeping protein like β-actin.

II. In Vivo Assessment of Anti-inflammatory Properties

Animal models are essential for evaluating the systemic anti-inflammatory effects of a compound.

Carrageenan-Induced Paw Edema in Mice or Rats

Principle: This is a widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory activity.[13][14][15][16]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6-8): Vehicle control, this compound (e.g., 20, 40, 80 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.). Administer the compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity in Mice

Principle: This model assesses the effect of a compound on delayed-type hypersensitivity, which is a T-cell-mediated inflammatory response.[17][18]

Experimental Protocol:

  • Sensitization: Sensitize mice by applying a DNFB solution to the shaved abdomen.

  • Challenge and Treatment: After a few days, challenge the mice by applying a lower concentration of DNFB to the ear. Administer this compound orally before the challenge.

  • Measurement of Ear Swelling: Measure the ear thickness with a digital caliper before and at various time points after the challenge.

  • Myeloperoxidase (MPO) Assay: After the final measurement, euthanize the animals and collect the ear tissue to measure MPO activity, an indicator of neutrophil infiltration.[17][18]

  • Data Analysis: Calculate the percentage of inhibition of ear swelling and MPO activity.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 2: In Vitro Anti-inflammatory Activity of Diayangambin (as a reference for this compound)

AssayCell LineStimulantCompoundConcentrationResultReference
Human Mononuclear Cell ProliferationHuman MNCs-Diayangambin-IC50 = 1.5 µM[17][18]
Prostaglandin E2 (PGE2) GenerationRAW 264.7LPSDiayangambin10 µM40.8% inhibition[17][18]

Table 3: In Vivo Anti-inflammatory Activity of Diayangambin (as a reference for this compound)

ModelAnimalCompoundDose (p.o.)ParameterResultReference
DNFB-Induced Ear SwellingMiceDiayangambin40 mg/kgEar SwellingSignificant reduction[17][18]
Carrageenan-Induced Paw EdemaMiceDiayangambin40 mg/kgPaw VolumeSignificant suppression[17][18]
Carrageenan-Induced Paw EdemaMiceDiayangambin40 mg/kgPGE2 LevelsSignificant suppression[17][18]

IV. Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for In Vitro Assessment

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed in 96-well plates start->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay ros_assay ROS Assay (DCFH-DA) stimulate->ros_assay q_pcr qRT-PCR (Gene Expression) stimulate->q_pcr western Western Blot (Protein Expression) stimulate->western analysis Quantify Inhibition & Expression Levels no_assay->analysis ros_assay->analysis q_pcr->analysis western->analysis

Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.

Diagram 2: LPS-Induced Inflammatory Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 jnk JNK tlr4->jnk erk ERK tlr4->erk ikb IκBα tlr4->ikb nucleus Nucleus p38->nucleus jnk->nucleus erk->nucleus nfkb NF-κB (p65/p50) ikb->nfkb degradation nfkb->nucleus translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes transcription This compound This compound This compound->p38 Inhibition This compound->jnk Inhibition This compound->erk Inhibition This compound->ikb Inhibition

Caption: Potential mechanism of this compound in inhibiting LPS-induced inflammation.

References

Epiyangambin: A Promising Furofuran Lignan in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Epiyangambin, a furofuran lignan primarily isolated from plant species such as Ocotea fasciculata, is emerging as a significant natural product with diverse pharmacological potential.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic applications of this compound. Its activities span anti-inflammatory, trypanocidal, and antiplatelet aggregation effects, suggesting its potential as a lead compound in drug discovery programs.

Therapeutic Potential and Mechanism of Action

This compound has demonstrated noteworthy biological activities in preclinical studies. Its therapeutic potential can be summarized as follows:

  • Anti-inflammatory and Immunomodulatory Effects: While direct studies on this compound's anti-inflammatory mechanism are emerging, evidence from related lignans suggests a strong potential for modulating key inflammatory pathways. The structurally similar lignan, diayangambin, has been shown to inhibit human mononuclear cell proliferation, indicating immunosuppressive effects. It also reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This suggests that this compound may exert its anti-inflammatory effects by inhibiting inflammatory mediators and modulating immune cell responses. The primary signaling pathways implicated in the anti-inflammatory action of many natural products, including lignans, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes such as COX-2. It is hypothesized that this compound may inhibit the activation of NF-κB and modulate the phosphorylation of MAPK pathway components like p38, JNK, and ERK.

  • Trypanocidal Activity: this compound has shown significant activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. It has been demonstrated to reduce the intracellular viability of both Leishmania amazonensis and Leishmania braziliensis. The mechanism of its trypanocidal activity is thought to involve the induction of oxidative stress and mitochondrial damage within the parasite.

  • Antiplatelet Activity: this compound has been identified as a potent inhibitor of platelet-activating factor (PAF)-induced platelet aggregation. This suggests its potential in the development of therapies for thrombotic disorders. The mechanism appears to be competitive antagonism of the PAF receptor.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and the related lignan, diayangambin.

Compound Biological Activity Assay/Model IC50 / EC50 Value Reference
This compoundLeishmanicidal (against L. amazonensis)Intracellular amastigote viability assay22.6 ± 4.9 µM[1][2]
This compoundLeishmanicidal (against L. braziliensis)Intracellular amastigote viability assay74.4 ± 9.8 µM[1][2]
This compoundInhibition of PAF-induced platelet aggregationRabbit platelet aggregation assay6.1 x 10⁻⁷ M
DiayangambinImmunosuppressive (inhibition of human mononuclear cell proliferation)Human mononuclear cell proliferation assay1.5 (0.5 - 2.8) µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound.

Protocol 1: Isolation and Purification of this compound from Ocotea fasciculata

This protocol describes a method for the isolation and purification of this compound from the leaves of Ocotea fasciculata.

Workflow Diagram:

G A Dried and powdered leaves of Ocotea fasciculata B Maceration with 95% Ethanol A->B C Concentration under reduced pressure to obtain crude ethanol extract B->C D Liquid-liquid partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol C->D E Selection of the chloroform fraction D->E F Silica gel column chromatography E->F G Elution with a gradient of hexane-ethyl acetate F->G H Fraction collection and monitoring by TLC G->H I Further purification by preparative HPLC H->I J Isolation of pure this compound I->J K Structure elucidation (NMR, MS) J->K

Figure 1: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction:

    • Air-dry the leaves of Ocotea fasciculata at room temperature and then grind them into a fine powder.

    • Macerate the powdered leaves with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in a water-methanol mixture (9:1 v/v) and perform liquid-liquid partitioning successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound (typically the chloroform fraction).

  • Purification:

    • Subject the chloroform fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system of n-hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor them by TLC. Combine fractions showing a prominent spot corresponding to this compound.

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a methanol-water gradient).

  • Structure Elucidation:

    • Confirm the structure of the isolated pure compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Protocol 2: Evaluation of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast, HepG2 - liver).

Workflow Diagram:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[3][4][5][6][7]

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of this compound's effect on the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Gene Pro-inflammatory Gene Expression NFkB_n->Gene Activates AP1_n->Gene Activates LPS LPS LPS->TLR4 This compound This compound This compound->IKK Inhibits? This compound->MAPKK Inhibits?

Figure 3: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

Methodology:

  • Cell Culture and Treatment:

    • Seed macrophage-like cells (e.g., RAW 264.7) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, longer for protein expression).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)

      • Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK (for MAPK pathway)

      • A loading control like β-actin or GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

Conclusion

This compound presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its demonstrated leishmanicidal and anti-platelet activities, coupled with the inferred anti-inflammatory and immunomodulatory properties, make it a valuable candidate for further drug discovery and development efforts. The protocols provided herein offer a framework for researchers to systematically investigate its mechanisms of action and expand its application to other disease models, including cancer and viral infections, where related lignans have shown promise. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in in vivo models.

References

Application Notes and Protocols for In Vivo Safety and LD50 Estimation of Epiyangambin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the in vivo safety profile of Epiyangambin, including its estimated median lethal dose (LD50). The accompanying protocols offer standardized methodologies for conducting acute oral toxicity studies, which are essential for preclinical safety assessment.

Introduction

This compound, a furofuran lignan, has garnered interest for its potential pharmacological activities. As with any novel therapeutic candidate, a thorough evaluation of its safety profile is a prerequisite for further development. This document summarizes the available safety data for this compound and provides a generalized, yet detailed, protocol for determining its in vivo acute oral toxicity, based on internationally recognized guidelines.

Data Presentation: Quantitative Safety Data for this compound

The following table summarizes the available quantitative data on the safety of this compound. It is important to note that the LD50 value was estimated from an in vitro study and serves as a preliminary indicator of low toxicity.

CompoundTest SystemParameterValueSource
This compound In vitro cytotoxicity study (estimation for in vivo)Estimated LD50> 1612 mg/kg[1]
Yangambin In vitro cytotoxicity study (estimation for in vivo)Estimated LD50> 1612 mg/kg[1]
Lignan Fraction In vitro cytotoxicity study (estimation for in vivo)Estimated LD50422 mg/kg[1]

Experimental Protocols

The following protocols describe a generalized procedure for an acute oral toxicity study to determine the LD50 of a test substance like this compound. These are based on the OECD Guideline 423 for the Acute Toxic Class Method.

Protocol 1: Acute Oral Toxicity Study - Acute Toxic Class Method (OECD 423)

1. Objective: To determine the acute oral toxicity of this compound by estimating the LD50. This method allows for the classification of the substance into a defined toxicity class.

2. Materials:

  • This compound (test substance)

  • Vehicle (e.g., water, 0.5% carboxymethyl cellulose)

  • Healthy, young adult nulliparous and non-pregnant female rats (or mice)

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Syringes

  • Animal cages

  • Calibrated balance

3. Animal Preparation and Housing:

  • Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.

  • House animals in standard cages with appropriate environmental conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).

  • Provide free access to standard pellet diet and drinking water.

  • Fast animals overnight before dosing (food, but not water).

4. Dose Preparation:

  • Prepare a homogenous solution or suspension of this compound in the chosen vehicle.

  • The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1 mL/100 g of body weight for rodents.

5. Administration of Doses:

  • Weigh the animals and dose them sequentially in a stepwise procedure.

  • Start with a group of three animals at a starting dose level (e.g., 300 mg/kg, based on the estimated low toxicity).

  • Administer the prepared dose of this compound orally using a suitable intubation cannula.

6. Observation:

  • Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Note the time of onset, intensity, and duration of any toxic signs.

  • Record mortalities and the time of death.

  • Weigh individual animals shortly before the test substance is administered and at least weekly thereafter.

7. Stepwise Procedure:

  • The decision to proceed to the next dose level is based on the number of mortalities in the preceding step.

  • If no mortality is observed, the next higher dose level is administered to another group of three animals.

  • If mortality is observed, the procedure is stopped, and the toxicity is classified.

  • The stopping criteria are:

    • Mortality in 2 out of 3 animals at a certain dose level.

    • No mortality at the highest dose level (e.g., 2000 mg/kg).

    • Clear signs of toxicity at a certain dose level.

8. Data Analysis and Interpretation:

  • The LD50 is estimated based on the dose level at which mortality is observed. The method allows for classification into GHS categories.

  • A full test report should include details of the test animals, test substance, vehicle, dose levels, and all observations made.

Visualizations

Experimental Workflow for In Vivo LD50 Estimation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Analysis & Reporting A Test Substance (this compound) B Vehicle Selection & Dose Formulation A->B C Animal Acclimatization (e.g., 5 days) D Animal Fasting (Overnight) C->D E Body Weight Measurement D->E F Oral Gavage (Single Dose) E->F G Short-term Observation (First 24 hours) F->G H Long-term Observation (14 days) G->H I Record Clinical Signs & Mortality H->I J Weekly Body Weight Measurement H->J K Data Analysis (LD50 Estimation) I->K L Pathological Examination (Necropsy) I->L M Final Report Generation K->M L->M

Caption: Workflow for a typical in vivo acute oral toxicity study.

Signaling Pathway (Hypothetical)

As there is no specific signaling pathway for this compound's toxicity described in the provided search results, a diagram illustrating a hypothetical pathway of cellular response to a xenobiotic is provided for illustrative purposes.

G cluster_0 Cellular Exposure cluster_1 Metabolic Activation/Detoxification cluster_2 Cellular Stress & Damage cluster_3 Cellular Response A This compound Enters Cell B Phase I Metabolism (e.g., CYP450) A->B C Reactive Metabolite B->C D Phase II Metabolism (e.g., GST, UGT) B->D C->D F Oxidative Stress (ROS Generation) C->F E Inactive, Excretable Metabolite D->E G Mitochondrial Dysfunction F->G H DNA Damage F->H I Activation of Stress Response Pathways (e.g., Nrf2, p53) F->I J Apoptosis (Programmed Cell Death) G->J H->I I->J K Cell Survival & Repair I->K

References

Application Notes and Protocols: Measuring Cytokine Production Following Epiyangambin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for investigating the immunomodulatory effects of Epiyangambin by measuring its impact on cytokine production in vitro. This compound, a lignan isolated from Ocotea fasciculata, has been shown to modulate the production of key inflammatory mediators.[1] These protocols are designed for researchers in immunology, pharmacology, and drug development to reliably quantify changes in cytokine profiles following treatment with this compound. Methodologies for cell culture, this compound treatment, and subsequent cytokine analysis using Enzyme-Linked Immunosorbent Assay (ELISA) and Multiplex Immunoassays are described in detail. Additionally, this guide includes data presentation tables and diagrams of experimental workflows and relevant signaling pathways to facilitate experimental design and data interpretation.

Introduction

Cytokines are a broad category of small proteins that are crucial for regulating immune responses, inflammation, and hematopoiesis.[2][3] Dysregulated cytokine production is a hallmark of many inflammatory and autoimmune diseases, making the modulation of cytokine signaling a key therapeutic strategy.[4][5] Natural compounds are a rich source of novel immunomodulatory agents. This compound has been identified as one such compound, demonstrating the ability to lower the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in infected macrophages.[1] Furthermore, it has been observed to influence the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

Accurate and reproducible measurement of cytokine production is essential for characterizing the mechanism of action of compounds like this compound.[6] The most common methods for quantifying secreted cytokines are ELISA and multiplex immunoassays.[7][8] ELISA is a sensitive and specific method for measuring a single cytokine, while multiplex assays allow for the simultaneous quantification of dozens of cytokines from a small sample volume, offering a broader "immune fingerprint".[8][9][10] This document provides standardized protocols for utilizing these techniques to assess the impact of this compound on cytokine production by immune cells.

Data Presentation

Quantitative data on the effect of this compound on cytokine production should be summarized for clear comparison. The following table provides a template for organizing such data, based on reported effects.

Table 1: Effect of this compound on Cytokine and Inflammatory Mediator Production by Macrophages

MediatorCell TypeStimulusThis compound Concentration (µM)ResultReference
Nitric Oxide (NO)MacrophagesLeishmania infectionNot specifiedDecreased[1]
Prostaglandin E2 (PGE2)MacrophagesLeishmania infectionNot specifiedDecreased[1]
TNF-αMacrophagesLeishmania infectionNot specifiedDecreased[1]
IL-6MacrophagesLeishmania infectionNot specifiedDecreased[1]
IL-10MacrophagesLeishmania braziliensis infectionNot specifiedNo significant modulation[1][11]
IL-12p70MacrophagesLeishmania braziliensis infection100No modulation[11]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with this compound

This protocol describes the culture of macrophage-like cells, stimulation to induce cytokine production, and treatment with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 0.1 million cells per well and allow them to adhere overnight.[12]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid toxicity.

  • Treatment and Stimulation:

    • Replace the old medium with fresh medium containing the desired concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).

    • For stimulated conditions, add LPS (e.g., 1 µg/mL) to the wells.

    • Include an unstimulated control group (cells with medium and vehicle only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine production and secretion.[12]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until cytokine analysis.

Protocol 2: Cytokine Quantification by ELISA

This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the collected cell culture supernatants.

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., 10% FBS in PBS)

  • Wash buffer (e.g., 0.05% Tween 20 in PBS)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[12]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.[12]

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.

    • Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[12]

  • Detection Antibody Incubation:

    • Wash the plate five times.

    • Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[13]

  • Streptavidin-HRP Incubation:

    • Wash the plate five times.

    • Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate seven times.

    • Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.[12]

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Cytokine Profiling by Multiplex Immunoassay

This protocol provides a general workflow for using a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines.

Materials:

  • Multiplex cytokine assay kit (containing capture antibody-coupled beads, detection antibodies, standards, and buffers)

  • Collected cell culture supernatants

  • Filter plate

  • Vacuum manifold

  • Multiplex assay reader (e.g., Luminex instrument)

Procedure:

  • Reagent Preparation: Prepare standards, buffers, and antibodies according to the manufacturer's instructions.

  • Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate using the vacuum manifold.

  • Bead Incubation: Add the antibody-coupled beads to the wells, wash them, and then add the standards and samples. Incubate for the recommended time (e.g., 2 hours at room temperature with shaking).

  • Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody cocktail. Incubate for the recommended time (e.g., 1 hour at room temperature with shaking).

  • Streptavidin-PE Incubation: Wash the beads and add Streptavidin-Phycoerythrin (SAPE). Incubate for the recommended time (e.g., 30 minutes at room temperature with shaking).

  • Data Acquisition: Wash the beads, resuspend them in sheath fluid, and acquire the data on a multiplex assay reader. The instrument will differentiate the beads by their color and quantify the fluorescence signal from the SAPE, which is proportional to the amount of bound cytokine.

  • Data Analysis: Use the kit-specific software to generate a standard curve for each analyte and determine the cytokine concentrations in the samples.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for measuring cytokine production after this compound treatment.

G cluster_culture Cell Culture & Treatment cluster_analysis Cytokine Analysis cluster_data Data Interpretation cell_culture 1. Culture Macrophages (e.g., RAW 264.7) seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 3. Treat with this compound & Stimulate with LPS seeding->treatment incubation 4. Incubate for 24 hours treatment->incubation supernatant 5. Collect Supernatant incubation->supernatant elisa ELISA (Single Cytokine) supernatant->elisa Option A multiplex Multiplex Assay (Multiple Cytokines) supernatant->multiplex Option B data_analysis Data Analysis & Visualization elisa->data_analysis multiplex->data_analysis conclusion Conclusion on Immunomodulatory Effect data_analysis->conclusion

Caption: Workflow for cytokine measurement after this compound treatment.

Potential Signaling Pathway Modulation

The following diagram depicts a simplified overview of a common pro-inflammatory signaling pathway leading to cytokine production and potential points of inhibition by this compound.

G cluster_pathway Pro-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription This compound This compound This compound->NFkB Potential Inhibition This compound->cytokines Potential Inhibition of Production

Caption: Potential inhibition of pro-inflammatory cytokine production by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Epiyangambin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of Epiyangambin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to specific issues you may encounter during your research with this compound.

FAQ 1: What is the expected aqueous solubility of this compound and in common organic solvents?

This compound, a furofuran lignan, is a lipophilic molecule and is expected to have low aqueous solubility. While specific quantitative data for this compound is limited, data from structurally similar furofuran lignans, such as pinoresinol, can provide a reasonable estimate. The aqueous solubility of pinoresinol is reported to be approximately 0.031 g/L[1]. The kinetic solubility of pinoresinol in PBS (pH 7.4) has been found to be greater than 100 μM[2].

Troubleshooting: Inconsistent Solubility Results

  • Issue: Significant batch-to-batch variation in measured solubility.

    • Possible Cause: Purity of the this compound sample may vary.

    • Solution: Ensure the purity of your this compound sample is consistent across experiments using techniques like High-Performance Liquid Chromatography (HPLC).

  • Issue: Lower than expected solubility in organic solvents.

    • Possible Cause: The solvent may be saturated or contain water.

    • Solution: Use fresh, anhydrous solvents for each experiment. Ensure your glassware is completely dry.

Quantitative Solubility Data for Structurally Similar Lignans

CompoundSolventSolubilityReference
PinoresinolWater0.031 g/L[1]
PinoresinolPBS (pH 7.4)>100 µM[2]
SesaminWater~2.5 µg/mL[3]
SesamolWater~38.8 mg/mL[4]
FAQ 2: How does pH affect the solubility of this compound?

Troubleshooting: Precipitation Upon pH Adjustment

  • Issue: this compound precipitates out of solution when the pH is lowered.

    • Possible Cause: The pH has dropped below the pKa of the phenolic hydroxyl groups, causing the compound to convert to its less soluble, protonated form.

    • Solution: Maintain the pH of your aqueous solution above the pKa of this compound to keep it in its more soluble, deprotonated state. If the experimental design requires a lower pH, consider using a co-solvent or a solubility-enhancing formulation.

  • Issue: Instability and degradation at high pH.

    • Possible Cause: Many natural compounds, including lignans, can be unstable at extreme pH values[6].

    • Solution: While alkaline pH can increase solubility, it's crucial to assess the stability of this compound at the desired pH over the time course of your experiment. Perform stability studies at different pH values to find an optimal balance between solubility and stability[6].

FAQ 3: What are the most common methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin can significantly increase its aqueous solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution velocity.

Troubleshooting Common Issues with Solubility Enhancement Techniques

TechniqueIssuePossible Cause(s)Suggested Solution(s)
Cyclodextrin Complexation Low encapsulation efficiency.Incorrect cyclodextrin type or size; Suboptimal drug-to-cyclodextrin ratio; Inefficient complexation method.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). Optimize the molar ratio of this compound to cyclodextrin. Try different preparation methods such as kneading, co-precipitation, or freeze-drying.
Precipitation of the complex.The solubility limit of the complex has been exceeded.Determine the phase solubility diagram to understand the solubility limits of the complex.
Solid Dispersion Drug recrystallization during storage.The amorphous state is thermodynamically unstable; Inappropriate polymer selection.Select a polymer with a high glass transition temperature (Tg). Store the solid dispersion in a cool, dry place.
Incomplete drug release.Poor wettability of the dispersion; Strong drug-polymer interactions.Incorporate a surfactant into the formulation. Select a polymer that forms a weaker interaction with this compound.
Nanoparticle Formulation Particle aggregation.Insufficient stabilizer concentration; Inappropriate pH or ionic strength of the dispersion medium.Optimize the concentration of the stabilizing agent. Adjust the pH and ionic strength of the medium to maximize electrostatic repulsion between particles.
Low drug loading.Poor affinity of the drug for the nanoparticle matrix; Drug leakage during preparation.Select a polymer or lipid with higher affinity for this compound. Optimize the formulation parameters to minimize drug loss.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to improving this compound solubility.

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the aqueous solubility based on the measured concentration and the dilution factor.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
  • Molar Ratio Determination: Based on preliminary studies or literature on similar compounds, determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: In a mortar, accurately weigh the calculated amounts of this compound and cyclodextrin.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture to form a paste. Knead the paste for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Evaluate the improvement in aqueous solubility.

Protocol 3: Solid Dispersion (Solvent Evaporation Method)
  • Solvent Selection: Choose a common volatile solvent in which both this compound and the hydrophilic carrier (e.g., PVP K30, HPMC) are soluble.

  • Dissolution: Dissolve the desired ratio of this compound and the carrier in the selected solvent with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature below the boiling point of the solvent.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it into a powder, and pass it through a sieve.

  • Characterization: Analyze the solid dispersion for its amorphous nature (DSC, XRD), drug content, and dissolution rate enhancement compared to the pure drug.

Protocol 4: Nanoparticle Formulation (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unencapsulated drug and excess stabilizer.

  • Characterization: Characterize the nanoparticles for their size, size distribution, zeta potential, drug loading, and encapsulation efficiency. Evaluate the in vitro release profile.

Protocol 5: Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in solubility and formulation studies. A reverse-phase HPLC method similar to that used for other lignans can be adapted and validated[5].

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating lignans.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).

  • Method Validation: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

Signaling Pathway

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAFR PAF Receptor (GPCR) This compound->PAFR Antagonizes PAF PAF PAF->PAFR Activates Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Leads to

Caption: PAF Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization & Analysis cluster_goal Goal Poor_Solubility Poor Aqueous Solubility of this compound Cyclodextrin Cyclodextrin Complexation Poor_Solubility->Cyclodextrin Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Nanoparticles Nanoparticle Formulation Poor_Solubility->Nanoparticles Solubility_Test Solubility Determination Cyclodextrin->Solubility_Test Physical_Char Physicochemical Characterization (DSC, XRD, FTIR) Cyclodextrin->Physical_Char In_Vitro_Release In Vitro Dissolution/Release Cyclodextrin->In_Vitro_Release HPLC_Quant HPLC Quantification Cyclodextrin->HPLC_Quant Solid_Dispersion->Solubility_Test Solid_Dispersion->Physical_Char Solid_Dispersion->In_Vitro_Release Solid_Dispersion->HPLC_Quant Nanoparticles->Solubility_Test Nanoparticles->Physical_Char Nanoparticles->In_Vitro_Release Nanoparticles->HPLC_Quant Improved_Bioavailability Improved Aqueous Solubility & Bioavailability Solubility_Test->Improved_Bioavailability Physical_Char->Improved_Bioavailability In_Vitro_Release->Improved_Bioavailability HPLC_Quant->Improved_Bioavailability

Caption: Workflow for Improving this compound Solubility.

References

Epiyangambin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for epiyangambin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when working with this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing variable or lower-than-expected efficacy of this compound in my cell culture experiments. Could this be a stability issue?

A: Yes, inconsistent results can be a sign of compound instability in the cell culture medium. Lignans, the class of compounds this compound belongs to, can be susceptible to degradation under certain conditions. Factors such as the composition of the medium, pH, light exposure, and temperature can all influence the stability of phenolic compounds.[1][2] It is also possible that the compound is precipitating out of solution, which would lower its effective concentration.[3][4]

Q2: What are the common signs of this compound instability or precipitation in cell culture media?

A: Visual indicators can include a change in the color of the media, or the appearance of turbidity or visible precipitate.[3] However, degradation can also occur without any obvious visual cues. A lack of dose-response in your experiments or poor reproducibility are also strong indicators that you may be facing a stability or solubility problem.[4]

Q3: How can I prepare my this compound stock solution to maximize its stability and solubility?

A: For hydrophobic compounds like many lignans, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions.[4] It is crucial to use a high-purity, anhydrous grade of DMSO, as water content can reduce the solubility of the compound.[4] To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically not exceed 1% (v/v), and for many cell lines, it is advisable to keep it below 0.5% or even 0.1%.[4] Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.[4]

Q4: Are there any components in standard cell culture media that could degrade this compound?

A: Cell culture media are complex mixtures that can be susceptible to chemical reactions, especially when exposed to light or heat.[2] Some vitamins, like riboflavin, can induce the degradation of other components through photosensitization.[1] Additionally, the presence of metals can catalyze oxidation reactions.[5] The pH of the medium is also a critical factor, as alkaline conditions can promote the decomposition of some phenolic compounds.[1]

Troubleshooting Guides

Guide 1: Assessing this compound Stability in Your Cell Culture Medium

If you suspect this compound is degrading in your experiments, a systematic approach can help you identify and mitigate the problem.

Experimental Protocol: Stability Assessment

  • Preparation of this compound-Spiked Media: Prepare a solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.

  • Incubation: Aliquot the spiked media into several sterile, light-protected tubes. Incubate these tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.

  • Sample Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Analytical Quantification: Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its half-life in the cell culture medium.

Troubleshooting Workflow for Suspected Instability

A Inconsistent Experimental Results Observed B Suspect Compound Instability or Precipitation A->B C Visual Inspection of Media: Turbidity or Color Change? B->C D Precipitation Likely C->D Yes E No Visual Change C->E No F Optimize Solubilization (e.g., modify solvent, pre-warm media) D->F G Perform Stability Assay (e.g., HPLC/LC-MS over time) E->G H Compound is Unstable G->H Degradation Observed I Compound is Stable G->I No Significant Degradation K Mitigation Strategies: - Add antioxidants - Use fresh preparations - Protect from light H->K J Troubleshoot Other Experimental Parameters (e.g., cell health, assay) I->J

Caption: Workflow for troubleshooting suspected this compound instability.

Guide 2: Mitigating Degradation and Improving Solubility

Based on the general properties of lignans and other compounds in cell culture, here are some strategies to consider.

Factors Influencing Stability of Phenolic Compounds in Solution

FactorPotential Impact on StabilityMitigation Strategy
pH Alkaline pH can promote oxidation and degradation of phenolic compounds.[1]Maintain a stable, physiological pH. Ensure media is properly buffered.
Light Exposure to light, especially UV, can cause photodegradation.[1][2]Protect media and stock solutions from light by using amber vials or wrapping containers in foil.
Temperature Higher temperatures can accelerate chemical degradation.[2]Store stock solutions at the recommended temperature (typically -20°C or -80°C). Prepare working solutions fresh for each experiment if possible.
Oxygen Dissolved oxygen can lead to oxidation of the compound.Consider using degassed media for preparation of stock solutions if oxidation is suspected. The addition of antioxidants could be explored.
Media Components Riboflavin can act as a photosensitizer.[1] Metal ions can catalyze degradation.[5]If possible, test stability in a simpler basal medium versus a complex supplemented medium.
Solubility Poor solubility can lead to precipitation and an inaccurate effective concentration.[3][4]Pre-warm the media to 37°C before adding the drug stock. Add the stock solution dropwise while gently swirling.[4]

Hypothetical Degradation Pathway for a Lignan

While the specific degradation pathway for this compound in cell culture media is not established in the provided literature, a hypothetical pathway for a generic lignan might involve oxidation, a common degradation route for phenolic compounds.

A This compound (Lignan Structure) B Oxidized Intermediates (e.g., Quinones) A->B Oxidation (catalyzed by light, metals, high pH) C Further Degradation Products (e.g., smaller phenolic acids, ring-opened structures) B->C Hydrolysis/Fission D Polymerization B->D

Caption: Hypothetical degradation pathway for a lignan like this compound.

References

Troubleshooting low yield in Epiyangambin extraction from Ocotea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the extraction of Epiyangambin from Ocotea species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you pinpoint and resolve specific issues you may encounter during your extraction experiments.

FAQ 1: I have a low yield of this compound from my Ocotea extract. What are the most common causes?

Several factors can contribute to a low yield of this compound. These can be broadly categorized into three areas: the quality of the raw plant material, the extraction procedure itself, and post-extraction degradation.[1] Common issues include using the wrong plant part, improper drying of the plant material, inefficient extraction solvent, or suboptimal extraction time and temperature.

Troubleshooting Steps:

  • Verify Plant Material: Ensure you are using the correct species of Ocotea and the appropriate plant part (e.g., leaves, bark). The concentration of this compound can vary significantly between different species and even different parts of the same plant.

  • Assess Material Quality: The age of the plant, harvesting time, and drying and storage conditions can all impact the final yield.[1] Use properly dried and stored plant material to minimize the degradation of the target compound.

  • Optimize Extraction Solvent: The choice of solvent is critical for efficient extraction.[1] this compound is a lignan, and a solvent system with appropriate polarity should be selected. Ethanol is a commonly used solvent for lignan extraction.[2][3]

  • Review Extraction Parameters: Check your extraction time and temperature. Prolonged extraction at high temperatures can lead to the degradation of thermolabile compounds.[1]

FAQ 2: My crude extract is dark and appears to have a lot of chlorophyll. Could this be affecting my this compound yield?

Yes, the presence of chlorophyll and other pigments can interfere with the isolation and purification of this compound, potentially leading to lower yields and purity. These compounds can co-elute with your target compound during chromatographic separation, making purification more challenging.

Troubleshooting Steps:

  • Pre-extraction with a Nonpolar Solvent: To remove chlorophyll and other lipophilic compounds, consider performing a pre-extraction of the dried plant material with a nonpolar solvent like hexane before proceeding with the main extraction using a more polar solvent.

  • Liquid-Liquid Partitioning: After obtaining your crude extract, you can perform a liquid-liquid partitioning. For instance, you could partition your ethanol extract between a nonpolar solvent (like hexane) and a more polar solvent (like methanol/water) to separate the chlorophyll into the nonpolar layer.

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove pigments and other interfering substances from your crude extract before further purification steps.

FAQ 3: I am struggling to separate this compound from its isomer, Yangambin. How can I improve the resolution during purification?

This compound and Yangambin are isomers, which can make their separation challenging.[2][3] Achieving good resolution is key to obtaining a high-purity product.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Column Choice: Use a high-resolution column. For normal-phase chromatography, a silica gel column is often effective. For reverse-phase HPLC, a C18 column is a common choice.[4][5]

    • Mobile Phase: Carefully optimize the solvent system (mobile phase). For normal-phase chromatography, a mixture of nonpolar and slightly more polar solvents (e.g., hexane and ethyl acetate) can be effective. For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile is typically used.[4][5] Experiment with different solvent ratios and gradients to improve separation.

  • Consider Semi-Preparative or Preparative HPLC: If analytical HPLC shows poor separation, scaling up to a semi-preparative or preparative HPLC system can allow for better separation of larger quantities.

  • Recrystallization: If you have a mixture of this compound and Yangambin, you may be able to selectively crystallize one of the isomers by carefully choosing the solvent and controlling the temperature.

Data Presentation

The following tables summarize key quantitative data related to this compound and Yangambin extraction and analysis.

Table 1: Reported Yields of this compound and Yangambin from Ocotea fasciculata

CompoundYield from Lignan FractionSource
This compound29%[2][3]
Yangambin17%[2][3]

Table 2: HPLC Parameters for Quantification of Yangambin (Adaptable for this compound)

ParameterConditionSource
Column C18[4][5]
Mobile Phase Acetonitrile and Water (45:55 v/v)[4][5]
Flow Rate 0.8 mL/min[4][5]
Oven Temperature 40°C[4][5]
Detection Wavelength 205 nm[4][5]

Experimental Protocols

Protocol 1: Extraction of Lignan Fraction from Ocotea Species

This protocol is a general guideline based on ethanolic extraction methods.

  • Plant Material Preparation:

    • Collect the desired plant parts of the Ocotea species (e.g., leaves, bark).

    • Dry the plant material in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder.

  • Maceration Extraction:

    • Place the powdered plant material in a suitable container (e.g., a large glass flask).

    • Add ethanol (95% or absolute) to the powder at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation.

    • After 72 hours, filter the mixture to separate the ethanolic extract from the plant residue.

    • Repeat the maceration process with the plant residue two more times with fresh ethanol to ensure complete extraction.

    • Combine all the ethanolic extracts.

  • Concentration:

    • Concentrate the combined ethanolic extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude ethanolic extract.

  • Fractionation (Optional):

    • To obtain a lignan-rich fraction, the crude ethanolic extract can be subjected to liquid-liquid partitioning or column chromatography.

Protocol 2: Quantification of this compound by HPLC

This protocol is adapted from a validated method for Yangambin and can be optimized for this compound.

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve the standard in the mobile phase (acetonitrile:water, 45:55) to prepare a stock solution of a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the dry Ocotea extract.

    • Dissolve the extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting cluster_material Raw Material Issues cluster_extraction Extraction Protocol Issues cluster_purification Purification & Stability Issues Start Low this compound Yield Check_Material Step 1: Verify Raw Material Start->Check_Material Material_Species Incorrect Ocotea Species? Check_Material->Material_Species Check_Extraction Step 2: Evaluate Extraction Protocol Extraction_Solvent Suboptimal Solvent? Check_Extraction->Extraction_Solvent Check_Purification Step 3: Assess Purification & Stability Purification_Loss Loss During Purification? Check_Purification->Purification_Loss Solution Yield Improved Material_Species->Solution Yes -> Source Correct Species Material_Part Wrong Plant Part Used? Material_Species->Material_Part No Material_Part->Solution Yes -> Use Correct Plant Part Material_Quality Poor Quality (storage, drying)? Material_Part->Material_Quality No Material_Quality->Check_Extraction No Material_Quality->Solution Yes -> Improve Sourcing/Handling Extraction_Solvent->Solution Yes -> Test Different Solvents Extraction_Params Incorrect Time/Temp? Extraction_Solvent->Extraction_Params No Extraction_Params->Solution Yes -> Optimize Time & Temp Extraction_Ratio Poor Solid:Solvent Ratio? Extraction_Params->Extraction_Ratio No Extraction_Ratio->Check_Purification No Extraction_Ratio->Solution Yes -> Adjust Ratio Purification_Loss->Solution Yes -> Optimize Chromatography Degradation Compound Degradation? Purification_Loss->Degradation No Degradation->Solution Yes -> Check Temp/Light/pH Stability

Caption: A flowchart for troubleshooting low this compound yield.

General Workflow for this compound Extraction and Quantification

Extraction_Workflow Plant_Material 1. Ocotea Plant Material (Dried & Powdered) Extraction 2. Ethanolic Extraction (Maceration) Plant_Material->Extraction Filtration 3. Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Fractionation 4. Fractionation (e.g., Liquid-Liquid) Crude_Extract->Fractionation Lignan_Fraction Lignan-Rich Fraction Fractionation->Lignan_Fraction Purification 5. Purification (Column Chromatography/HPLC) Lignan_Fraction->Purification Quantification 6. Quantification (HPLC) Lignan_Fraction->Quantification Pure_this compound Pure this compound Purification->Pure_this compound Final_Result Yield & Purity Data Quantification->Final_Result

References

Technical Support Center: Optimizing HPLC Separation of Yangambin and Epiyangambin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of the isomers yangambin and epiyangambin. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate method development and resolve common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating yangambin and this compound?

A1: Yangambin and this compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers.[1][2] This structural similarity results in very close physicochemical properties, making their separation by conventional chromatographic techniques challenging.[3] They often co-elute or exhibit poor resolution, requiring careful optimization of HPLC conditions.

Q2: Which HPLC mode is generally more effective for separating these isomers: reversed-phase or normal-phase?

A2: While reversed-phase HPLC using C18 columns is a common starting point for many analyses, normal-phase liquid chromatography has been shown to be particularly effective for the isolation and purification of yangambin and this compound.[4][5] Normal-phase chromatography can offer different selectivity based on the polar interactions between the analytes and the stationary phase, which can enhance the separation of these structurally similar isomers.

Q3: Is chiral chromatography necessary for the separation of yangambin and this compound?

A3: Since yangambin and this compound are diastereomers, they are not mirror images of each other (enantiomers). Therefore, a chiral stationary phase is not strictly necessary for their separation. Achiral stationary phases, under optimized conditions in either reversed-phase or normal-phase mode, can resolve these isomers. However, for baseline separation, especially for quantitative purposes, a systematic method development approach is crucial.

Q4: What are the typical detection wavelengths for yangambin and this compound?

A4: Yangambin and this compound can be effectively monitored using a UV detector. A common detection wavelength used is around 205 nm.[3][6] However, it is always recommended to determine the optimal wavelength by running a UV scan of the standards to ensure maximum sensitivity.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of yangambin and this compound.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Symptoms:

  • A single, broad peak instead of two distinct peaks.

  • Significant overlap between the two isomer peaks, making accurate quantification difficult.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Mobile Phase Composition Reversed-Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Consider using a different organic modifier (e.g., switching from acetonitrile to methanol) to alter selectivity. Normal-Phase: Modify the composition of the non-polar and polar solvents (e.g., hexane and ethyl acetate/isopropanol). Small changes in the polar solvent percentage can significantly impact selectivity.
Suboptimal Column Chemistry If using a standard C18 column, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms. For normal-phase, a silica or diol column can be effective.[7]
Incorrect Flow Rate A lower flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[8] Experiment with reducing the flow rate in small increments.
Inadequate Temperature Control Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.[8] Operating at a slightly lower or higher temperature (while remaining within the column's stable range) can sometimes improve separation.
Gradient Elution Not Optimized If using a gradient, the slope may be too steep. A shallower gradient will provide more time for the isomers to separate.[9]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

CauseSuggested Solution
Secondary Interactions with Stationary Phase Reversed-Phase: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.[10] Using a highly end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this. Adjusting the mobile phase pH away from the pKa of the analytes can also help.[11]
Column Overload Injecting too much sample can lead to peak distortion.[12] Try diluting the sample and injecting a smaller volume.
Contaminated Guard Column or Column Inlet Frit If using a guard column, replace it.[13] If the problem persists, the analytical column's inlet frit may be partially blocked, which can be addressed by back-flushing the column or replacing the frit.[2]
Inappropriate Sample Solvent The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase to ensure proper peak focusing at the head of the column.[9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of yangambin and this compound using a conventional C18 column.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: Acetonitrile and water. Start with a ratio of 45:55 (v/v).[3] The pH of the aqueous phase can be adjusted to around 2-3 with phosphoric acid to improve peak shape.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection: UV at 205 nm.[3]

  • Injection Volume: 10-20 µL.

Optimization Steps:

  • If resolution is poor, decrease the acetonitrile percentage in 2-5% increments.

  • If peak tailing is observed, ensure the water is of high purity and consider adding a small amount of an acidifier like phosphoric acid to the aqueous phase.

  • Vary the flow rate between 0.5 and 1.0 mL/min to find the optimal balance between resolution and analysis time.

Protocol 2: Normal-Phase HPLC Method

This protocol is based on literature suggesting improved separation of the isomers using normal-phase chromatography.[4][5]

  • Column: Silica or Diol, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like ethyl acetate or isopropanol. A starting point could be a gradient from 10% to 30% ethyl acetate in hexane over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10-20 µL (ensure the sample is dissolved in the mobile phase or a weak solvent like hexane).

Optimization Steps:

  • Adjust the gradient slope and the initial and final percentages of the polar modifier to fine-tune the separation.

  • Isocratic elution with an optimized mobile phase composition can also be explored once the approximate elution conditions are known.

Quantitative Data Summary

The following tables summarize key parameters from published HPLC methods for yangambin and this compound analysis to aid in method development and comparison.

Table 1: Reversed-Phase HPLC Method Parameters

ParameterMethod 1[3]Method 2 (Optimized)
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (45:55)Acetonitrile:0.1% Phosphoric Acid in Water (gradient)
pH 1.94~2.5
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 40°C35°C
Detection 205 nm205 nm
Retention Time (YAN) Approx. 29 minShorter, with improved resolution
Retention Time (EPI-YAN) Approx. 31 minShorter, with improved resolution

Table 2: Normal-Phase HPLC for Preparative Separation

ParameterCondition[4][5]
Column Semi-preparative Silica
Mobile Phase Hexane:Ethyl Acetate (or other polar modifier) gradient
Flow Rate Dependent on column diameter (typically 5-20 mL/min)
Detection UV (wavelength not specified, but 205 nm is a good starting point)
Outcome Successful isolation of pure yangambin and this compound

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed: Poor Separation check_resolution Is there any peak separation? start->check_resolution coelution Complete Co-elution check_resolution->coelution No poor_resolution Poor Resolution check_resolution->poor_resolution Yes adjust_mobile_phase Adjust Mobile Phase (Organic % or Solvent Type) coelution->adjust_mobile_phase poor_resolution->adjust_mobile_phase check_gradient Is Gradient Steep? adjust_mobile_phase->check_gradient solution Resolution Improved adjust_mobile_phase->solution change_column Change Column (Different Stationary Phase) change_column->solution optimize_flow Optimize Flow Rate (Typically Lower) optimize_temp Optimize Temperature optimize_flow->optimize_temp optimize_flow->solution optimize_temp->change_column optimize_temp->solution check_gradient->optimize_flow No adjust_gradient Make Gradient Shallower check_gradient->adjust_gradient Yes adjust_gradient->optimize_flow adjust_gradient->solution

Caption: Troubleshooting workflow for poor separation of isomers.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing check_overload Is sample concentration high? start->check_overload dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No solution Peak Shape Improved dilute_sample->solution change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column Check Guard/Analytical Column check_solvent->check_column No change_solvent->solution replace_guard Replace Guard Column check_column->replace_guard backflush_column Backflush Analytical Column check_column->backflush_column check_mobile_phase Review Mobile Phase replace_guard->check_mobile_phase backflush_column->check_mobile_phase adjust_ph Adjust pH / Add Modifier check_mobile_phase->adjust_ph adjust_ph->solution

Caption: Logical steps for troubleshooting peak tailing issues.

References

Technical Support Center: Overcoming Resistance to Epiyangambin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Epiyangambin in their experimental models. It provides troubleshooting guidance and frequently asked questions to address challenges related to the emergence of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is a lignan compound that has demonstrated cytotoxic properties against a variety of cancer cell lines.[1] While the complete mechanism of action is still under active investigation, preliminary findings suggest that this compound may induce apoptosis (programmed cell death) through the inhibition of the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell survival and proliferation. It is well-established that many natural compounds exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt pathway.[2][3][4]

Q2: We have noticed a progressive decrease in the sensitivity of our cell line to this compound with continuous treatment. What could be the underlying cause?

A2: The observation of diminishing sensitivity over time is a strong indicator of acquired drug resistance. Cancer cells can employ a variety of strategies to develop resistance, including the acquisition of genetic mutations, epigenetic modifications that alter gene expression, and the activation of alternative signaling pathways to circumvent the drug's effects.[5] An alternative explanation is the presence of a pre-existing subpopulation of resistant cells within the initial culture that has been selected for and expanded during the course of the treatment.

Q3: How can we definitively confirm that our cell line has developed resistance to this compound?

A3: The gold standard for confirming drug resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to that of the original, parental (sensitive) cell line. A statistically significant increase in the IC50 value provides quantitative evidence of resistance.[6] This can be readily accomplished using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Troubleshooting Guide

This section offers a structured approach to help you identify the potential mechanisms of this compound resistance and explore strategies to overcome it.

Problem 1: A significant increase in the IC50 value of this compound is observed in our long-term treated cell line.

Possible Cause 1: Upregulation of Drug Efflux Pumps

  • Explanation: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively expelling a wide range of drugs from the cell's interior, thereby reducing the intracellular concentration of the therapeutic agent and diminishing its efficacy.

  • Suggested Actions:

    • Co-treatment with an ABC Transporter Inhibitor: Conduct a cell viability assay to determine the IC50 of this compound in the presence and absence of a known broad-spectrum or specific ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A for P-glycoprotein/MDR1). A substantial reduction in the IC50 value when co-administered with the inhibitor points to the involvement of drug efflux pumps.

    • Gene and Protein Expression Analysis: Employ quantitative real-time PCR (RT-qPCR) and Western blotting to compare the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant and parental cell lines.

Possible Cause 2: Alterations in the PI3K/Akt Signaling Pathway

  • Explanation: Given that this compound is hypothesized to target the PI3K/Akt pathway, resistance can emerge from alterations within this cascade. This could involve activating mutations in central components of the pathway (e.g., in PIK3CA or AKT) or the upregulation of downstream anti-apoptotic proteins such as Bcl-2.

  • Suggested Actions:

    • Western Blot Analysis: Profile the activation status of the PI3K/Akt pathway by comparing the phosphorylation levels of key proteins (e.g., p-Akt, p-mTOR) and the expression of downstream effectors (e.g., Bcl-2, Bax) in your sensitive and resistant cell lines, both at baseline and following this compound treatment.

    • Combination Therapy: Explore the potential for synergistic or additive effects by combining this compound with other inhibitors that target different nodes of the PI3K/Akt/mTOR pathway.[4]

Possible Cause 3: Activation of Bypass Signaling Pathways

  • Explanation: Cancer cells can develop resistance by activating compensatory or "bypass" signaling pathways that promote survival and proliferation, thereby circumventing the effects of the drug. For instance, the MAPK/ERK pathway can be upregulated in response to the inhibition of the PI3K/Akt pathway.[2][7]

  • Suggested Actions:

    • Phospho-Kinase Array: To obtain a comprehensive overview of altered signaling, utilize a phospho-kinase array to compare the profiles of activated kinases in your resistant cells versus the sensitive parental line.

    • Validation by Western Blot: Based on the array results, validate the activation of specific bypass pathways by examining the phosphorylation status of key signaling molecules (e.g., p-MEK and p-ERK).[7]

    • Targeted Combination Therapy: Evaluate the therapeutic potential of combining this compound with a specific inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated).

Problem 2: My cells are no longer undergoing apoptosis following this compound treatment, contrary to initial observations.

Possible Cause: Dysregulation of the Apoptotic Machinery

  • Explanation: Resistance to apoptosis can be a key factor in drug resistance. This can be caused by the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutational inactivation of pro-apoptotic proteins (e.g., Bax, Bak, p53).

  • Suggested Actions:

    • Quantify Apoptosis: Employ multiple assays to confirm the attenuation of apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a functional assay to measure caspase-3/7 activity.

    • Expression Analysis of Apoptosis Regulators: Use Western blotting or RT-qPCR to analyze the expression levels of key apoptosis-related proteins, including members of the Bcl-2 family and caspases.

    • Combination with Pro-apoptotic Agents: Investigate whether the sensitivity to this compound can be restored by co-administering it with agents that promote apoptosis, such as BH3 mimetics.

Data Presentation

Quantitative Data Summary

Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineTreatment HistoryThis compound IC50 (µM)Resistance Factor (RF)
Parental HT-29None25.8 ± 2.31.0
HT-29/EpiR8 months with escalating this compound178.2 ± 15.16.9
Parental PC-3None31.5 ± 3.61.0
PC-3/EpiR8 months with escalating this compound244.7 ± 21.97.8

The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to that of the corresponding parental cell line.[6]

Table 2: Hypothetical Changes in Protein Expression in this compound-Resistant Cells.

Protein TargetParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)Analytical Method
P-glycoprotein (MDR1)1.010.5 ± 1.2Western Blot
p-Akt (Ser473)1.04.8 ± 0.6Western Blot
Bcl-21.05.3 ± 0.7Western Blot
p-ERK1/2 (Thr202/Tyr204)1.06.1 ± 0.8Western Blot

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to determine the IC50 value of this compound.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 24 hours.

  • Prepare a series of dilutions of this compound in complete culture medium.

  • Carefully aspirate the medium from the wells and add 100 µL of the various this compound dilutions. Include a vehicle control group (medium containing the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to solubilize the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and generate a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for the analysis of protein expression and phosphorylation status.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Tank transfer system and transfer buffer

  • Polyvinylidene difluoride (PVDF) membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-Bcl-2, anti-MDR1, anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat parental and resistant cells with this compound at the desired concentrations and for the appropriate time points.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.

  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane thoroughly with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Perform additional washes with TBST and then detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a suitable loading control (e.g., β-actin or GAPDH).

Visualizations

Epiyangambin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes mTOR->CellSurvival promotes

Caption: Proposed signaling pathway for the action of this compound.

Resistance_Workflow Start Decreased Cell Sensitivity to this compound Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Efflux Drug Efflux Pumps? Investigate->Efflux  Hypothesis 1 Pathway Pathway Alterations? Investigate->Pathway  Hypothesis 2 Bypass Bypass Pathways? Investigate->Bypass  Hypothesis 3 CombineInhibitor Combine with Efflux Pump Inhibitor Efflux->CombineInhibitor CombineTargeted Combine with Targeted Inhibitor Pathway->CombineTargeted Bypass->CombineTargeted Re_evaluate Re-evaluate Efficacy CombineInhibitor->Re_evaluate CombineTargeted->Re_evaluate

Caption: A troubleshooting workflow for investigating this compound resistance.

Bypass_Pathway_Diagram This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits CellSurvival Cell Survival PI3K_Akt->CellSurvival MAPK_ERK MAPK/ERK Pathway MAPK_ERK->CellSurvival promotes (compensatory)

Caption: Activation of a bypass pathway as a mechanism of resistance.

References

How to reduce Epiyangambin cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epiyangambin. The focus is on strategies to mitigate its cytotoxicity in non-target cells during experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound, with a focus on reducing off-target cytotoxicity.

I. High Cytotoxicity in Non-Target Control Cells

Question: We are observing significant cytotoxicity in our non-target (healthy) control cell lines even at low concentrations of this compound. How can we reduce these off-target effects?

Answer: High cytotoxicity in non-target cells is a common challenge with many bioactive compounds. Here are several strategies you can employ to mitigate these effects:

  • Dose-Response Optimization: Ensure you have performed a thorough dose-response study to determine the optimal concentration range. It's possible that the concentrations you are using are too high for your specific non-target cell line.

  • Targeted Delivery Systems: Encapsulating this compound into a targeted delivery system can significantly reduce its exposure to non-target cells. One promising approach is the use of phytosomes.[1] Phytosomes are lipid-based vesicular delivery systems that can improve the bioavailability and targeted delivery of phytochemicals. By complexing this compound with phospholipids, you may be able to achieve a therapeutic effect at a lower overall concentration, thereby reducing off-target toxicity.

  • Combination Therapy: Consider using this compound in combination with other agents. This may allow for a dose reduction of this compound while maintaining or even enhancing the desired effect on target cells. Some lignans have been shown to sensitize cancer cells to other therapies.

Experimental Workflow for Developing an this compound-Phytosome Formulation:

G cluster_prep Preparation cluster_form Formulation cluster_char Characterization prep1 Dissolve this compound in a suitable organic solvent prep2 Dissolve Phosphatidylcholine in the same solvent prep1->prep2 prep3 Mix solutions at a specific molar ratio prep2->prep3 form1 Evaporate the solvent under vacuum to form a thin film prep3->form1 Transfer mixture form2 Hydrate the film with an aqueous buffer form1->form2 form3 Sonication or homogenization to form phytosomes form2->form3 char1 Particle size and zeta potential analysis form3->char1 Analyze formulation char2 Entrapment efficiency determination char1->char2 char3 In vitro drug release studies char2->char3

Caption: Workflow for this compound-Phytosome Formulation.

II. Understanding the Mechanism of Cytotoxicity

Question: What are the known signaling pathways affected by this compound that could explain its cytotoxic effects? Can this knowledge be used to protect non-target cells?

Answer: While direct studies on this compound's specific effects on signaling pathways are limited, research on other lignans provides valuable insights. Lignans are known to modulate several key signaling pathways that regulate cell survival, proliferation, and apoptosis. Understanding these pathways can help in designing strategies to selectively target cancer cells.

Key Signaling Pathways Potentially Modulated by this compound:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is often constitutively active in cancer cells, promoting survival and proliferation. Several lignans have been shown to inhibit the NF-κB signaling pathway, leading to apoptosis in cancer cells.[2][3] It is possible that this compound exerts a similar inhibitory effect. In non-target cells, where NF-κB activity is typically regulated, the impact of this compound may be less pronounced.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical pro-survival pathway frequently dysregulated in cancer. Inhibition of this pathway by some lignans can lead to decreased cancer cell viability and induction of apoptosis.[4][5] Differential activation of this pathway between cancerous and non-cancerous cells could be a key to selective cytotoxicity.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Depending on the cellular context, activation or inhibition of different branches of the MAPK pathway by lignans can either promote or inhibit apoptosis.[4] For instance, sustained activation of JNK and p38 is often associated with apoptosis, while the ERK pathway is typically pro-survival.

Diagram of Potential this compound-Modulated Signaling Pathways:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K MAPKKK MAPKKK receptor->MAPKKK IKK IKK receptor->IKK This compound This compound This compound->PI3K Inhibits? This compound->MAPKKK Modulates? This compound->IKK Inhibits? Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Apoptosis) Akt->Transcription Promotes Survival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Transcription Context-Dependent IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Transcription Promotes Survival

Caption: Potential Signaling Pathways Modulated by this compound.

Troubleshooting Tip: To investigate if these pathways are involved in the differential cytotoxicity you are observing, you can use specific inhibitors for PI3K, different MAPK branches, and NF-κB in both your target and non-target cells treated with this compound. A change in the cytotoxic response in the presence of these inhibitors would suggest the involvement of that particular pathway.

III. Quantitative Data Summary

For your reference, here is a summary of reported cytotoxicity data for this compound and its isomer, Yangambin. Note that IC50 values can vary significantly between different cell lines and experimental conditions.

CompoundCell Line/ModelAssayIC50 / LD50Reference
This compound In vivo (estimated)-> 1612 mg/kg[2]
Yangambin Murine MacrophagesMTT Assay246.7 µg/mL (504.3 µM)[3]
Yangambin Murine MacrophagesTrypan Blue Exclusion187.0 µg/mL (383.3 µM)[3]
Yangambin In vivo (estimated)-> 1612 mg/kg[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess this compound's cytotoxicity and mechanism of action.

MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm apoptosis induction by this compound.

Materials:

  • White-walled 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity.

Logical Flow for Troubleshooting this compound Cytotoxicity:

G cluster_solutions Potential Solutions start Start: High non-target cytotoxicity observed q1 Is the IC50 for non-target cells significantly lower than for target cells? start->q1 sol1 Optimize this compound Concentration (Dose-response curve) q1->sol1 Yes sol2 Implement Targeted Delivery (e.g., Phytosomes) q1->sol2 Yes sol3 Investigate Differential Signaling (e.g., NF-κB, PI3K/Akt) sol1->sol3 sol2->sol3 end End: Reduced non-target cytotoxicity sol3->end

Caption: Troubleshooting Logic for this compound Cytotoxicity.

References

Technical Support Center: Epiyangambin Anti-leishmanial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results in anti-leishmanial assays involving Epiyangambin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-leishmanial activity?

This compound is a lignan, a class of natural products. Studies have shown that it possesses anti-leishmanial activity, particularly against the intracellular amastigote stage of Leishmania parasites. Its efficacy has been demonstrated to be species-dependent.

Q2: At what stage of the Leishmania life cycle is this compound most effective?

Current research indicates that this compound is more effective against the intracellular amastigote stage of the parasite, which is the clinically relevant stage within the mammalian host.[1][2] While it may show some activity against the promastigote stage, screening against intracellular amastigotes is considered more predictive of in vivo efficacy.

Q3: What is the proposed mechanism of action for this compound against Leishmania?

The precise molecular mechanism of this compound's anti-leishmanial activity is not yet fully elucidated. However, based on studies of similar natural products, its mechanism may involve the induction of reactive oxygen species (ROS) production, leading to oxidative stress and triggering apoptosis-like cell death in the parasite.[3][4][5][6][7] Additionally, some lignans have been shown to interfere with parasite DNA synthesis and repair by inhibiting enzymes like DNA topoisomerase I.[4]

Q4: How do I differentiate between the anti-leishmanial activity of this compound and its cytotoxicity to host cells?

To distinguish between direct anti-leishmanial effects and host cell toxicity, it is crucial to determine the Selectivity Index (SI).[8][9] The SI is the ratio of the 50% cytotoxic concentration (CC50) on a mammalian cell line (e.g., macrophages) to the 50% inhibitory concentration (IC50) against the intracellular amastigotes. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes:

  • Inconsistent Parasite Infectivity: The infectivity of Leishmania promastigotes can vary between cultures depending on their growth phase.

  • Variable Macrophage Health: The physiological state of the host macrophages can impact parasite uptake and replication.

  • Compound Stability and Solubility: this compound, like many natural products, may have limited aqueous solubility and could be unstable under certain experimental conditions.

  • Inconsistent Assay Conditions: Minor variations in incubation times, temperature, or CO2 levels can affect parasite and cell growth.

Solutions:

  • Standardize Parasite Culture: Always use stationary-phase promastigotes for infections, as they are more infective.

  • Monitor Macrophage Viability: Regularly check the viability and confluence of your macrophage cultures.

  • Proper Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment and minimize freeze-thaw cycles.

  • Strict Protocol Adherence: Ensure consistent incubation times, temperatures, and media formulations across all experiments.

Issue 2: No Observed Anti-leishmanial Activity

Possible Causes:

  • Inactive Compound: The batch of this compound may be degraded or of poor quality.

  • Low Compound Concentration: The concentrations tested may be too low to elicit an effect.

  • Leishmania Species Resistance: The Leishmania species being tested may be less sensitive to this compound.

  • Assay Readout Issues: The method used to quantify parasite viability (e.g., microscopy, resazurin assay) may not be sensitive enough or may be subject to interference.

Solutions:

  • Verify Compound Integrity: If possible, confirm the identity and purity of your this compound sample using analytical techniques.

  • Broaden Concentration Range: Test a wider range of concentrations, including higher doses, to determine the dose-response curve.

  • Use a Positive Control: Include a known anti-leishmanial drug (e.g., Amphotericin B) as a positive control to validate the assay.

  • Optimize Readout Method: Ensure your chosen method for quantifying parasite numbers is validated and performing as expected.

Issue 3: High Cytotoxicity Observed in Macrophages

Possible Causes:

  • Compound-Induced Host Cell Death: this compound may be inherently toxic to the macrophage cell line at the concentrations tested.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.

  • Contamination: The cell culture may be contaminated with bacteria or fungi.

Solutions:

  • Determine CC50: Perform a separate cytotoxicity assay on uninfected macrophages to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Control for Solvent Effects: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for the cells.

  • Maintain Aseptic Technique: Regularly check cultures for signs of contamination.

Data Presentation

Table 1: In Vitro Anti-leishmanial Activity of this compound

Leishmania SpeciesParasite StageIC50 (µM)
L. amazonensisAmastigote22.6 ± 4.9
L. braziliensisAmastigote74.4 ± 9.8

Data extracted from a study by Gomes et al. (2023).

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)
Bone Marrow-Derived Macrophages (BMDM)>200

Data extracted from a study by Gomes et al. (2023).

Experimental Protocols

Protocol 1: In Vitro Macrophage Infection with Leishmania Amastigotes
  • Cell Culture: Culture murine macrophages (e.g., J774.A1 or bone marrow-derived macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS and antibiotics at 26°C.

  • Infection:

    • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment:

    • Wash the infected cells with pre-warmed PBS to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of this compound (and positive/negative controls).

    • Incubate for an additional 48-72 hours.

  • Quantification of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.

    • Alternatively, use a fluorometric or colorimetric method (e.g., resazurin assay) to assess cell viability.

Visualizations

experimental_workflow cluster_setup Assay Setup cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis culture_macrophages Culture Macrophages seed_plate Seed Macrophages in 96-well Plate culture_macrophages->seed_plate culture_parasites Culture Leishmania Promastigotes infect_cells Infect Macrophages with Promastigotes culture_parasites->infect_cells seed_plate->infect_cells incubation_phago Incubate for Phagocytosis infect_cells->incubation_phago wash_cells Wash to Remove Extracellular Parasites incubation_phago->wash_cells add_compound Add this compound wash_cells->add_compound incubation_treatment Incubate for 48-72h add_compound->incubation_treatment fix_stain Fix and Stain (Giemsa) incubation_treatment->fix_stain quantify Quantify Intracellular Amastigotes fix_stain->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Workflow for in vitro anti-leishmanial screening against intracellular amastigotes.

Caption: Logical troubleshooting flow for inconsistent anti-leishmanial assay results.

signaling_pathway This compound This compound Leishmania Leishmania Parasite This compound->Leishmania Enters ROS Increased ROS Production Leishmania->ROS Topoisomerase_Inhibition Topoisomerase I Inhibition Leishmania->Topoisomerase_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis-like Cell Death Mitochondrial_Dysfunction->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis Topoisomerase_Inhibition->DNA_Damage

Caption: Proposed mechanism of action for this compound against Leishmania.

References

Technical Support Center: Optimizing Epiyangambin for PAF Antagonism Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epiyangambin as a Platelet-Activating Factor (PAF) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it act as a PAF antagonist?

This compound is a furofuran lignan that functions as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It exhibits competitive antagonism, meaning it binds to the PAF receptor and blocks PAF from binding and initiating a cellular response, without activating the receptor itself.[1][2] This inhibitory action is specific to PAF, as this compound does not significantly affect platelet aggregation induced by other agonists such as collagen, thrombin, or ADP.[1][2]

Q2: What is the recommended concentration range for this compound in in vitro PAF antagonism studies?

The effective concentration of this compound can vary depending on the experimental setup. However, a key reference point is its half-maximal inhibitory concentration (IC50). For PAF-induced rabbit platelet aggregation, the reported IC50 value for this compound is 6.1 x 10⁻⁷ M when PAF is used at a concentration of 10⁻⁹ M.[1][2] Schild analysis, a method to quantify the potency of a competitive antagonist, yielded a pA2 value of 6.91.[1][2] This indicates a high affinity of this compound for the PAF receptor. Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental conditions.

Q3: What is a suitable starting dose for in vivo studies with this compound?

In vivo studies in rats have shown that administration of this compound at a dose of 20 mg/kg significantly inhibits PAF-induced thrombocytopenia.[1] This can serve as a starting point for in vivo experimental design, although dose optimization may be necessary depending on the animal model and the specific research question.

Troubleshooting Guide

Issue 1: No or low inhibition of PAF-induced platelet aggregation with this compound.

  • Possible Cause 1: Incorrect this compound Concentration.

    • Solution: Verify the calculated concentration of your this compound stock solution. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions, including the PAF concentration used to induce aggregation.

  • Possible Cause 2: Degraded this compound.

    • Solution: Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Issues with the Platelet Aggregation Assay.

    • Solution: Confirm the viability and responsiveness of your platelets using a known PAF agonist and antagonist as positive and negative controls, respectively. Ensure the aggregometer is calibrated and functioning correctly.

Issue 2: this compound appears to inhibit platelet aggregation induced by other agonists (e.g., ADP, collagen).

  • Possible Cause 1: High Concentration of this compound.

    • Solution: While this compound is reported to be selective for the PAF receptor, very high concentrations might lead to off-target effects.[1][2] Reduce the concentration of this compound to a range closer to its IC50 for PAF antagonism and re-evaluate its specificity.

  • Possible Cause 2: Contamination of Reagents.

    • Solution: Ensure that all reagents and buffers are free from contamination. Prepare fresh solutions and use filtered pipette tips.

Data Presentation

Table 1: In Vitro Potency of this compound against PAF-Induced Platelet Aggregation

ParameterValueSpeciesPAF ConcentrationReference
IC506.1 x 10⁻⁷ MRabbit10⁻⁹ M[1][2]
pA26.91 ± 0.2RabbitNot Specified[1][2]
Schild Slope0.98 ± 0.25RabbitNot Specified[1][2]

Table 2: In Vivo Efficacy of this compound

ParameterDoseEffectAnimal ModelReference
Thrombocytopenia Inhibition20 mg/kgSignificant inhibition of PAF-induced thrombocytopeniaRat[1]

Experimental Protocols

Protocol 1: PAF-Induced Platelet Aggregation Assay

This protocol outlines the general steps for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from the experimental animal (e.g., rabbit) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with a specific volume of PRP into the aggregometer and establish a baseline reading.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Initiate platelet aggregation by adding a specific concentration of PAF (e.g., 10⁻⁹ M).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the control (vehicle).

    • Plot a dose-response curve to determine the IC50 value of this compound.

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor PAF->PAFR Binds This compound This compound This compound->PAFR Blocks G_Protein G Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

Caption: PAF Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Platelet_Adjustment 3. Platelet Count Adjustment PRP_Preparation->Platelet_Adjustment Incubation 4. Incubation with This compound/Vehicle Platelet_Adjustment->Incubation PAF_Addition 5. Addition of PAF Incubation->PAF_Addition Aggregation_Measurement 6. Light Transmission Measurement PAF_Addition->Aggregation_Measurement Inhibition_Calculation 7. Calculate % Inhibition Aggregation_Measurement->Inhibition_Calculation IC50_Determination 8. Determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Workflow for Platelet Aggregation Assay.

References

Epiyangambin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of Epiyangambin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Q1: I am observing a rapid loss of this compound potency in my aqueous solution. What could be the cause?

A1: Rapid loss of potency in aqueous solutions is often attributed to hydrolytic degradation. This compound, a lignan, contains ester and ether linkages that are susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Acid-Catalyzed Hydrolysis: At low pH, the ether linkages in the furan ring and the ester groups can undergo hydrolysis, leading to the opening of the rings and cleavage of the ester bond.

  • Base-Catalyzed Hydrolysis: At high pH, ester hydrolysis (saponification) is a primary concern, leading to the formation of the corresponding carboxylate and alcohol.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution.

  • Buffering: Ensure your solution is buffered to a neutral pH (around 7.0-7.4) if compatible with your experimental setup.

  • Storage: Store aqueous solutions at recommended low temperatures (2-8°C) and for short durations. For long-term storage, consider preparing aliquots in an appropriate organic solvent and storing them at -20°C or -80°C.

Q2: My this compound sample has developed a yellow tint after storage. Why is this happening?

A2: A color change, such as the development of a yellow tint, often indicates oxidative degradation. The phenolic moieties in the this compound structure are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of quinone-type structures, which are often colored.

Troubleshooting Steps:

  • Inert Atmosphere: When preparing and storing solutions, purge the vials with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Store both solid samples and solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Antioxidants: If compatible with your experiment, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.

  • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA might be beneficial.

Q3: I am seeing multiple unexpected peaks in my HPLC chromatogram after my experiment. What are these?

A3: The appearance of multiple new peaks in your HPLC chromatogram suggests that this compound has degraded into several byproducts. These could arise from hydrolysis, oxidation, or photolysis.

Troubleshooting and Identification Steps:

  • Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, and light). This will help in tentatively identifying the degradation peaks in your experimental samples.

  • LC-MS/MS Analysis: To identify the structure of the unknown peaks, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the degradation products.

  • Review Experimental Conditions: Carefully review your experimental protocol to identify any potential stressors that could have been introduced, such as extreme pH, high temperature, or prolonged exposure to light.

Frequently Asked Questions (FAQs)

Q: What are the primary factors that contribute to this compound degradation?

A: The main factors influencing the stability of this compound, similar to other lignans, are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of its ester and ether functional groups.

  • Oxidation: The presence of oxygen, light, and metal ions can lead to the oxidation of its phenolic rings.

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.

  • Light: Exposure to UV or even visible light can induce photolytic degradation, leading to the formation of radical species and subsequent degradation products.

Q: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormStorage TemperatureAtmosphereLight Conditions
Solid Powder-20°C or belowInert (optional)In the dark
In Solution-80°C (long-term)InertIn the dark
2-8°C (short-term)InertIn the dark

Q: How can I prevent the degradation of this compound during my experiments?

A: To minimize degradation during your experiments, consider the following preventative measures:

  • Use freshly prepared solutions whenever possible.

  • Maintain a neutral pH using a suitable buffer system.

  • Work under low-light conditions or use amber-colored labware.

  • De-gas your solvents to remove dissolved oxygen.

  • Avoid high temperatures unless required by the experimental protocol.

Putative Degradation Pathways

Disclaimer: The following degradation pathways are putative and are based on the chemical structure of this compound and the general degradation mechanisms known for lignans. Specific experimental validation for this compound is required for confirmation.

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.

Epiyangambin_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Hydrolysis_Product_A Ring-Opened Furan (Acid/Base Catalyzed) This compound->Hydrolysis_Product_A H+ / OH- Hydrolysis_Product_B Hydrolyzed Ester (Base Catalyzed) This compound->Hydrolysis_Product_B OH- Oxidation_Product Quinone-type Derivatives This compound->Oxidation_Product O2, Light, Metal Ions

Caption: Putative degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid powder and the stock solution at 70°C for 48 hours in a controlled oven.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for this compound under each condition.

  • Characterize the major degradation products based on their retention times, UV spectra, and mass spectral data.

Table of Forced Degradation Conditions (Example)

Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)
Acid Hydrolysis0.1 M HCl6024
Base Hydrolysis0.1 M NaOH6024
Oxidation3% H₂O₂Room Temperature24
Thermal (Solid)-7048
Thermal (Solution)-7048
PhotolyticUV/Visible LightRoom Temperature24

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (70°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA-MS Analysis sampling->hplc data Calculate % Degradation hplc->data id Identify Degradation Products hplc->id

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Epiyangambin and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Epiyangambin in cell-based studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell viability assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpectedly high cell viability or results that contradict microscopy when using this compound with an MTT assay?

A: This is a common issue when testing natural compounds like this compound, which is a lignan known to have antioxidant properties.[1] The MTT assay's principle is the reduction of a yellow tetrazolium salt (MTT) into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[2] However, compounds with intrinsic reducing potential can directly reduce MTT to formazan in the absence of cellular metabolic activity.[3][4][5] This chemical reaction leads to a false-positive signal, making it appear as though the cells are more viable than they are, potentially masking the compound's true cytotoxic effects.[6] This interference is a well-documented phenomenon for various plant extracts and antioxidant molecules.[3][7][8]

cluster_0 Standard MTT Assay Pathway cluster_1 Interference Pathway A Viable Cells (Mitochondrial Dehydrogenase) C Formazan (Purple, Insoluble) A->C Reduces B MTT (Yellow, Soluble) B->A D This compound (Antioxidant/Reducing Properties) F Formazan (Purple, Insoluble) D->F Directly Reduces E MTT (Yellow, Soluble) E->D G False-Positive Signal (Inflated Absorbance) F->G

Caption: Mechanism of MTT assay interference by a reducing compound.

Q2: How can I definitively confirm that this compound is interfering with my tetrazolium-based assay (e.g., MTT, XTT, WST-1)?

A: The most reliable method is to perform a cell-free control experiment. This involves incubating this compound directly with the assay reagent in cell culture medium, but without any cells. If a color change occurs, it confirms direct chemical interaction and interference.

(For a detailed methodology, please refer to the "Experimental Protocols" section below.)

Q3: Are other common colorimetric viability assays, such as XTT, MTS, or WST-1, also susceptible to interference by this compound?

A: Yes, they are also at risk. While assays like XTT, MTS, and WST-1 offer the advantage of producing a water-soluble formazan product, their fundamental chemistry is still based on tetrazolium reduction.[9][10] Therefore, they are susceptible to the same type of interference from reducing compounds like this compound.[8][9] Some formulations of these assays also require an intermediate electron acceptor, which can have its own toxicity profile.[10] It is crucial to run cell-free controls for these assays as well.

Q4: What are the recommended alternative assays for assessing the cytotoxicity of this compound with minimal interference?

A: To obtain more reliable data, it is highly recommended to use an orthogonal method that relies on a different biological principle. Good alternatives include:

  • ATP-Based Luminescence Assays: These assays measure the level of ATP in a cell population, which is a robust indicator of viability and less susceptible to interference from colored or reducing compounds.[5][11] The readout is luminescence, not absorbance, which avoids spectral overlap issues.

  • LDH Release Colorimetric Assays: These assays measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes.[12]

  • Real-Time Viability Assays: These assays use non-lytic reagents to continuously monitor cell viability over time, providing more dynamic information.[11]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method involves direct cell counting via microscopy to distinguish between viable (unstained) and non-viable (stained) cells based on membrane integrity.[13] While not high-throughput, it provides a direct physical assessment.

Q5: Can this compound interfere with ATP-based or LDH release assays?

A: While generally more robust, interference is still possible, though less common.

  • For ATP assays , a compound could theoretically interfere by directly inhibiting or activating the luciferase enzyme used in the assay or by altering cellular ATP metabolism through mechanisms unrelated to viability.[14][15]

  • For LDH assays , a compound could interfere by directly inhibiting or enhancing the enzymatic activity of LDH, leading to an under- or over-estimation of cytotoxicity.[16][17] Running appropriate compound-only controls with purified LDH enzyme can help rule this out.

Troubleshooting Guides

Guide 1: Investigating Unexpected Results in Tetrazolium-Based Assays

This guide provides a logical workflow for troubleshooting conflicting or unexpectedly high viability results when testing this compound.

start Unexpected Viability Results (e.g., High IC50, Contradicts Microscopy) check1 Perform Cell-Free Control: Incubate this compound + Assay Reagent (No Cells) start->check1 res1_yes Color Change Observed? check1->res1_yes interf Conclusion: Direct Interference Confirmed res1_yes->interf Yes no_interf Conclusion: No Direct Interference. Consider other biological effects or experimental error. res1_yes->no_interf No action1 Action: Switch to an Orthogonal Assay (ATP, LDH, Dye Exclusion) interf->action1 action2 Action: Re-evaluate experimental parameters (seeding density, incubation time, etc.) no_interf->action2

References

Refining purification methods to improve Epiyangambin purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to refine purification methods and improve the purity of Epiyangambin.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary chromatography technique for separating this compound from its isomer, Yangambin?

A1: Normal-phase liquid chromatography is a highly effective and documented method for separating the epimers Yangambin and this compound.[1][2] This technique exploits the subtle differences in the spatial arrangement of the isomers and their interaction with a polar stationary phase (like silica gel) to achieve separation.

Q2: What purity level can I realistically expect from a single purification step?

A2: While dependent on the crude extract's quality and the optimization of the method, purities exceeding 95% can be achieved for lignans with a single, well-executed preparative chromatography step.[3][4] Further refinement using techniques like recrystallization or semi-preparative HPLC can increase purity to over 98%.[5]

Q3: My purified this compound is an oil and won't crystallize. What should I do?

A3: Difficulty in crystallization is common for complex natural products. Potential solutions include:

  • Purity Check: Ensure the oil is of high purity (>95%), as trace impurities can significantly inhibit crystal formation.[6] Consider an additional chromatographic polishing step.

  • Solvent Screening: Experiment with a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexane, acetone) to find one where this compound has low solubility at a reduced temperature.

  • Seeding: If you have a previously obtained crystal, use it to seed the supersaturated solution.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow it to evaporate slowly in a loosely covered vial. This gradual increase in concentration can promote orderly crystal growth.

Q4: How can I confirm the identity and purity of my final this compound sample?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can be used to assess purity by quantifying the peak area of this compound relative to any impurities.[7][8] Structural confirmation should be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Troubleshooting Guide

Issue 1: Poor or No Separation of this compound and Yangambin in Column Chromatography
  • Question: I am running a normal-phase column, but my fractions contain a mixture of this compound and its isomer Yangambin. How can I improve the resolution?

  • Answer:

    • Potential Cause: The polarity of the mobile phase is too high, causing the compounds to elute too quickly and without sufficient differential interaction with the silica gel.

    • Solution Steps:

      • Reduce Solvent Polarity: Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Try changing from a 7:3 hexane:ethyl acetate mixture to a 9:1 or even 95:5 mixture.

      • Incorporate a Less Polar Solvent: Consider replacing ethyl acetate with a less polar solvent like dichloromethane to fine-tune the elution strength.

      • Optimize Column Parameters: Use a longer, narrower column to increase the theoretical plates and improve separation efficiency. Ensure the column is packed uniformly to prevent channeling.

      • Reduce Loading: Overloading the column is a common cause of poor separation.[9] Reduce the amount of crude material loaded onto the column to 1-2% of the stationary phase weight.

Issue 2: Low Yield of this compound After Purification
  • Question: My final yield of pure this compound is very low, significantly less than the 29% reported in the literature. What are the likely causes?

  • Answer:

    • Potential Causes: Compound loss during extraction, irreversible adsorption onto the column, or overly broad fraction collection.

    • Solution Steps:

      • Check Extraction Efficiency: Ensure your initial plant extraction method is efficient for lignans. Using moderately polar solvents like ethanol or methanol is often effective.[10]

      • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to analyze the crude extract, the column flow-through, and each fraction. This will help you visualize where your compound of interest is and if it is being discarded in the wrong fractions.

      • Prevent Irreversible Adsorption: Highly acidic silica gel can sometimes cause degradation or irreversible binding of sensitive compounds. Consider using neutral silica or deactivating the silica by adding a very small percentage (e.g., 0.1%) of a modifier like triethylamine to the mobile phase, though this will alter selectivity.

      • Collect Smaller Fractions: When eluting the target compound, collect smaller, more numerous fractions. This allows for a more precise pooling of the pure fractions, avoiding the inclusion of mixed fractions which reduces the final yield of high-purity material.

Issue 3: Recrystallization Fails or Results in an Impure Product
  • Question: I have a semi-pure fraction of this compound that I am trying to recrystallize, but it either oils out or the resulting crystals are not significantly purer. What can I do?

  • Answer:

    • Potential Causes: Rapid crystallization trapping impurities, choice of an inappropriate solvent system, or the presence of persistent, structurally similar impurities.[11][12]

    • Solution Steps:

      • Optimize Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or precipitation of an oil.[11] Allow the saturated solution to cool to room temperature slowly, and then transfer it to a 4°C refrigerator. Avoid placing a hot solution directly into an ice bath.

      • Use a Bi-Solvent System: Find a solvent in which this compound is highly soluble. Add a second "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly. This method can provide finer control over supersaturation.

      • Address Impurities: If impurities co-crystallize, the fraction may need to be re-purified chromatographically using a different solvent system or a different technique (e.g., reversed-phase HPLC) to remove the problematic impurity before attempting recrystallization again.

Quantitative Data on Purification

The following tables summarize quantitative data related to this compound purification to aid in method selection and optimization.

Table 1: Reported Yield from Lignan Fraction

Compound Purification Method Starting Material Reported Yield Source
This compound Normal-Phase Liquid Chromatography Lignan Fraction from Ocotea fasciculata 29% [1][2]

| Yangambin | Normal-Phase Liquid Chromatography | Lignan Fraction from Ocotea fasciculata | 17% |[1][2] |

Table 2: Example Solvent Systems for Lignan Separation via Column Chromatography

Stationary Phase Mobile Phase (Elution Order) Compound Type Purity Achieved Source
Silica Gel n-hexane-ethyl acetate (gradient) Lignans >95% [13]
Silica Gel n-hexane–ethyl acetate–methanol–water (stepwise) Lignans >95% [3][4]

| C18 (Reversed-Phase) | Acetonitrile:Water (gradient) | Lignans | >98% (Analytical) |[14] |

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography for this compound Isolation

This protocol is a representative method for the initial purification of this compound from a pre-extracted lignan-rich fraction.

  • Column Preparation:

    • Select a glass column with a diameter-to-height ratio of approximately 1:10.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude lignan fraction in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as 95:5 (v/v) n-hexane:ethyl acetate.

    • Monitor the separation by collecting fractions and analyzing them using TLC with a suitable stain (e.g., anisaldehyde-sulfuric acid).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 n-hexane:ethyl acetate) to elute compounds with increasing polarity. This compound and Yangambin are expected to elute as the polarity increases.

  • Fraction Analysis:

    • Combine fractions that show a single, clean spot for this compound on the TLC plate.

    • Confirm the identity and purity of the pooled fractions using analytical HPLC-DAD.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the semi-pure this compound.

Visualizations

General Purification Workflow

G cluster_0 Purification Stages Crude Lignan\nFraction Crude Lignan Fraction Column\nChromatography Column Chromatography Crude Lignan\nFraction->Column\nChromatography  Load Fraction\nAnalysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Column\nChromatography->Fraction\nAnalysis (TLC/HPLC)  Elute Pure Fraction\nPooling Pure Fraction Pooling Fraction\nAnalysis (TLC/HPLC)->Pure Fraction\nPooling Solvent\nEvaporation Solvent Evaporation Pure Fraction\nPooling->Solvent\nEvaporation Recrystallization\n(Optional) Recrystallization (Optional) Solvent\nEvaporation->Recrystallization\n(Optional)  Further Purity Final Purity\nAnalysis (HPLC/NMR) Final Purity Analysis (HPLC/NMR) Recrystallization\n(Optional)->Final Purity\nAnalysis (HPLC/NMR)

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Isomer Separation

G start Poor Isomer Separation in Column Chromatography check_polarity Is Mobile Phase Polarity Too High? start->check_polarity reduce_polarity Decrease % of Polar Solvent (e.g., Ethyl Acetate) check_polarity->reduce_polarity Yes check_loading Is Column Overloaded? check_polarity->check_loading No solution Improved Resolution reduce_polarity->solution reduce_load Decrease Sample Load (1-2% of Silica Weight) check_loading->reduce_load Yes check_column Is Column Packing Optimal? check_loading->check_column No reduce_load->solution repack_column Use Longer/Narrower Column Ensure Uniform Packing check_column->repack_column No check_column->solution Yes repack_column->solution

Caption: A decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: Scaling Up Epiyangambin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Epiyangambin. The information is designed to address specific challenges encountered during laboratory-scale and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of (+)-Epiyangambin?

A1: The primary challenges in scaling up (+)-Epiyangambin synthesis revolve around:

  • Stereocontrol: Achieving high diastereoselectivity to favor the exo,exo configuration of the furofuran core and the specific stereochemistry of the aryl substituents is crucial. Maintaining this selectivity on a larger scale can be difficult due to variations in temperature, mixing, and reaction times.

  • Purification: Separating this compound from its diastereomer, Yangambin, and other reaction byproducts can be complex and may require multiple chromatographic steps, which can be inefficient and costly at scale.

  • Reagent Cost and Availability: Some reagents used in stereoselective syntheses can be expensive and may not be readily available in the quantities required for large-scale production.

  • Reaction Work-up and Product Isolation: Handling large volumes of solvents and reagents during the work-up and ensuring efficient isolation of the final product without significant loss of material are key operational challenges.

Q2: What are the common impurities and byproducts encountered in this compound synthesis?

A2: Common impurities and byproducts include:

  • Diastereomers: The most significant impurity is typically the diastereomer, (+)-Yangambin.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials that need to be removed during purification.

  • Side-Reaction Products: Depending on the synthetic route, side-reactions such as oxidation, reduction of unintended functional groups, or the formation of polymeric material can occur.

  • Reagent-Derived Impurities: Residual catalysts, ligands, or protecting group fragments can contaminate the final product.

Q3: How can I improve the diastereoselectivity of the reaction to favor the formation of this compound?

A3: Improving diastereoselectivity often involves a combination of factors:

  • Catalyst and Ligand Selection: For catalytic asymmetric reactions, the choice of chiral catalyst and ligand is paramount. Screening different catalyst/ligand combinations is often necessary.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of the reaction.

  • Rate of Addition: Slow and controlled addition of reagents can help maintain optimal reaction conditions and improve selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (High percentage of Yangambin) 1. Suboptimal reaction temperature.2. Inefficient catalyst or ligand.3. Poor mixing at larger scales.1. Decrease the reaction temperature in increments of 5-10 °C.2. Screen alternative chiral catalysts or ligands known for similar transformations.3. Ensure efficient and homogenous mixing throughout the reaction vessel.
Incomplete Reaction 1. Insufficient reaction time.2. Deactivation of the catalyst.3. Low reaction temperature.1. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.2. Use a higher catalyst loading or add a second portion of the catalyst.3. Gradually increase the reaction temperature, monitoring for any decrease in diastereoselectivity.
Difficult Purification (Poor separation of diastereomers) 1. Similar polarity of this compound and Yangambin.2. Inappropriate chromatographic conditions.1. Employ multi-column chromatography or preparative HPLC with a high-resolution stationary phase.2. Experiment with different solvent systems for column chromatography, including mixtures of hexanes, ethyl acetate, and dichloromethane.3. Consider derivatization of the mixture to improve separation, followed by removal of the derivatizing group.
Low Overall Yield 1. Loss of material during work-up and purification.2. Decomposition of intermediates or product.3. Suboptimal reaction conditions at one or more steps.1. Optimize extraction and filtration procedures to minimize mechanical losses.2. Ensure all reaction and purification steps are performed under an inert atmosphere if intermediates are air-sensitive.3. Re-evaluate the stoichiometry, concentration, and temperature of each reaction step.

Experimental Protocols

A plausible synthetic approach for (+)-Epiyangambin involves the stereoselective synthesis of the furofuran core. Below is a generalized methodology for a key transformation.

Key Step: Asymmetric Dimerization of a Cinnamic Acid Derivative

This method focuses on the oxidative dimerization of a suitable cinnamic acid derivative to form the furofuran ring with the desired stereochemistry.

Reagents and Conditions:

Reagent/ParameterCondition
SubstrateFerulic acid derivative
Oxidizing Agente.g., Iron(III) chloride, Copper(II) acetate
Chiral Ligande.g., (S)-BINOL
SolventDichloromethane or Tetrahydrofuran
Temperature-20 °C to 0 °C
Reaction Time12 - 24 hours

Procedure:

  • To a solution of the chiral ligand in the chosen solvent at the specified temperature, add the oxidizing agent and stir for 30 minutes.

  • Slowly add a solution of the ferulic acid derivative to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

  • Perform an aqueous work-up, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G General Workflow for (+)-Epiyangambin Synthesis A Starting Material (e.g., Ferulic Acid Derivative) B Asymmetric Oxidative Dimerization A->B C Formation of Furofuran Core B->C D Reduction of Lactones/Esters C->D E Cyclization to form Bicyclic System D->E F Purification (Column Chromatography / HPLC) E->F G (+)-Epiyangambin F->G

Caption: A generalized workflow for the synthesis of (+)-Epiyangambin.

Logical Relationship of Challenges in Scale-Up

G Interconnected Challenges in this compound Scale-Up A Scale-Up B Stereocontrol A->B Impacts C Purification Difficulty A->C Exacerbates D Reagent Cost A->D Increases B->C Affects E Overall Yield C->E Reduces D->E Impacts

Caption: Key challenges are interconnected during the scale-up process.

How to control for Epiyangambin epimerization during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for Epiyangambin epimerization during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound epimerization?

A1: this compound is a stereoisomer of Yangambin, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms at a specific chiral center. Epimerization is the process where one of these isomers converts into the other. This can be a significant issue in experimental settings as it can lead to inaccurate results, especially in biological assays where stereochemistry is crucial for activity.

Q2: What are the primary factors that can cause this compound epimerization?

A2: Based on the behavior of similar lignans and other chiral molecules, the primary factors that can induce epimerization of this compound include:

  • pH: Both acidic and basic conditions can catalyze epimerization. For many organic molecules, basic conditions, in particular, can facilitate the removal of a proton adjacent to a chiral center, leading to a temporary loss of stereochemistry and subsequent re-protonation that can result in the formation of the epimer.

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to a faster rate of conversion between epimers. While many lignans are relatively stable at moderate temperatures (below 100°C), higher temperatures can promote degradation and epimerization, especially in the presence of moisture.[1]

  • Solvents: The polarity and protic nature of the solvent can influence the rate of epimerization. Protic solvents, for instance, can participate in proton exchange reactions that may facilitate epimerization.

  • Light: Exposure to UV radiation can sometimes induce photochemical reactions that lead to isomerization.

Q3: How can I detect and quantify this compound epimerization?

A3: The most common and effective method for detecting and quantifying the epimerization of this compound is High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate and quantify both Yangambin and this compound, allowing you to determine the ratio of the two epimers in your sample. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to characterize the epimers but are less commonly used for routine quantification of epimerization.

Q4: What are the recommended storage conditions for this compound to minimize epimerization?

A4: To minimize epimerization during storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. A temperature of -20°C is advisable for long-term storage. If the compound is in solution, it should be stored at a low temperature (2-8°C or -20°C), protected from light, and in a neutral, aprotic solvent if possible. It is crucial to minimize the storage time of solutions.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays with this compound.

Possible Cause Troubleshooting Step
Epimerization during experiment: The experimental conditions (e.g., pH of buffer, temperature) may be causing this compound to convert to Yangambin, which may have different biological activity.1. Analyze a sample of your this compound stock solution and a sample from your experimental setup at the end of the incubation period using a validated HPLC method to check for the presence of Yangambin. 2. If epimerization is detected, modify your experimental protocol to use milder conditions (e.g., adjust pH closer to neutral, lower the temperature). 3. Consider running a parallel experiment with Yangambin to understand its contribution to the observed biological effect.
Degradation of this compound: The compound may be degrading under the experimental conditions, leading to a loss of activity.1. Use HPLC to assess the purity of your this compound sample before and after the experiment. Look for the appearance of new peaks that are not Yangambin. 2. If degradation is observed, adjust experimental conditions as described above.
Impure starting material: The initial batch of this compound may contain a significant amount of Yangambin.1. Always check the purity and isomeric ratio of a new batch of this compound by HPLC before use.

Issue 2: Appearance of a new peak corresponding to Yangambin in HPLC analysis of an this compound sample.

Possible Cause Troubleshooting Step
Epimerization during sample preparation or analysis: The conditions used for sample preparation (e.g., solvent, temperature) or the HPLC mobile phase may be causing on-column epimerization.1. Prepare samples in a neutral, aprotic solvent and keep them cool until injection. 2. Evaluate the effect of the mobile phase pH on epimerization by running the analysis with mobile phases of slightly different pH values (if your separation allows). 3. Minimize the time the sample spends in the autosampler.
Improper storage of the sample: The sample may have been stored under conditions that promote epimerization.1. Review the storage conditions of the sample (temperature, light exposure, solvent). 2. Always store this compound solutions at low temperatures and protected from light. For long-term storage, use a solid form at -20°C.

Experimental Protocols

Protocol 1: HPLC Method for the Separation and Quantification of this compound and Yangambin

This protocol is adapted from a validated method for the quantification of Yangambin and can be used to monitor the epimerization of this compound.[2][3][4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 45:55 (v/v) ratio of acetonitrile to water.[2][4] The ratio may need to be optimized for your specific column and system to achieve baseline separation of the two epimers.

  • Flow Rate: 0.8 mL/min.[2][4]

  • Column Temperature: 40°C.[2][4]

  • Detection Wavelength: 205 nm.[2][4]

  • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of high-purity this compound and Yangambin in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a mixed standard solution containing both epimers at a known concentration.

    • Prepare a calibration curve by making serial dilutions of the mixed standard.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to a final concentration within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks for this compound and Yangambin based on the retention times of the individual standards.

    • Calculate the concentration of each epimer in the samples using the calibration curve.

    • The degree of epimerization can be expressed as the percentage of the epimer relative to the total amount of both isomers.

Data Presentation

Table 1: General Stability of Lignans Under Various Conditions (Inferred for this compound)

Condition General Stability of Lignans Recommendations for this compound Reference
Temperature Generally stable below 100°C. Degradation can occur at higher temperatures, especially with moisture.Avoid prolonged exposure to temperatures above 40°C in solution. Store at -20°C for long-term stability.[1]
pH Stability can be pH-dependent. Both acidic and basic conditions can promote degradation or isomerization.Maintain solutions at or near neutral pH (6-8). Avoid strongly acidic or basic buffers.[5]
Light Some related compounds are sensitive to UV light.Store solutions in amber vials or protect from light to prevent potential photodegradation.
Solvent Aqueous mixtures of ethanol or methanol are commonly used for extraction. Protic solvents may facilitate epimerization.For storage of solutions, consider aprotic solvents like acetonitrile or DMSO. If aqueous buffers are necessary, use them for the shortest time possible.[1]

Note: This data is based on studies of other lignans and provides general guidance. Specific stability studies for this compound are recommended for critical applications.

Mandatory Visualization

Epiyangambin_Handling_Workflow Workflow for Minimizing this compound Epimerization cluster_experiment Experimentation cluster_analysis Analysis (HPLC) storage_solid Store Solid this compound (-20°C, Dark, Dry) prep Prepare Fresh Solution (Neutral pH Buffer if necessary) storage_solid->prep Use as needed storage_solution Store Solution (2-8°C or -20°C, Dark, Aprotic Solvent) storage_solution->prep Use immediately after thawing exp Conduct Experiment (Control Temperature and pH) prep->exp analysis Analyze Promptly exp->analysis sample_prep Sample Preparation (Mobile Phase Dilution) analysis->sample_prep hplc HPLC Analysis (C18, ACN/H2O) sample_prep->hplc quant Quantify Epimers hplc->quant

Caption: Recommended workflow for handling this compound to minimize epimerization.

Epimerization_Mechanism Generalized Mechanism of Base-Catalyzed Epimerization This compound This compound (one epimer) Intermediate Planar Intermediate (loss of stereochemistry at Cα) This compound->Intermediate + Base - H+ Intermediate->this compound + H+ Yangambin Yangambin (other epimer) Intermediate->Yangambin + H+ Yangambin->Intermediate + Base - H+

Caption: Simplified mechanism of base-catalyzed epimerization at a chiral center.

References

Technical Support Center: Mitigating Off-Target Effects of Epiyangambin in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Epiyangambin during in vivo experiments. Given the limited specific data on this compound's off-target profile, this guide is based on general principles of preclinical safety assessment for natural products and the known pharmacology of related lignans.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound in in vivo models?

A: Currently, there is a lack of specific, documented off-target effects of this compound in publicly available in vivo studies. In vitro studies have suggested that purified this compound has low cytotoxicity. However, as with any investigational compound, researchers should remain vigilant for potential off-target activities. General concerns for natural products of this class include modulation of drug-metabolizing enzymes and interactions with unintended signaling pathways.

Q2: My animals are showing unexpected adverse effects at doses that should be therapeutic. Could these be off-target effects of this compound?

A: It is possible. Unexpected adverse effects, such as weight loss, lethargy, organ toxicity (indicated by elevated liver enzymes, for example), or behavioral changes, could be due to off-target activities. It is crucial to perform a thorough dose-response study to establish a therapeutic window and to conduct comprehensive toxicological assessments.

Q3: How can I distinguish between on-target and off-target effects in my in vivo model?

A: Distinguishing between on-target and off-target effects can be challenging. Some strategies include:

  • Use of a structurally related but inactive analogue: If a similar compound that does not engage the intended target fails to produce the same adverse effect, it suggests the effect may be on-target.

  • Rescue experiments: If the off-target effect can be reversed by co-administering a specific antagonist for a suspected off-target pathway, this provides evidence for that off-target interaction.

  • Knockout models: Using an animal model where the intended target has been knocked out can help determine if the observed effects are independent of the target.

  • In vitro profiling: A broad in vitro screen of your this compound sample against a panel of receptors, kinases, and enzymes can help identify potential off-target interactions that can then be investigated in vivo.

Q4: Are there any known drug interactions with this compound?

A: Specific drug interaction studies for this compound are not well-documented. However, many natural compounds, including lignans, have been shown to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[1][2][3][4] Inhibition or induction of these enzymes by this compound could alter the plasma concentrations of co-administered drugs, leading to toxicity or reduced efficacy.[1][5] Therefore, it is advisable to assess the effect of this compound on major CYP isoforms if concomitant drug administration is planned.

Troubleshooting Guides

Issue 1: Observed in vivo toxicity at unexpectedly low doses of this compound.

Possible Cause Troubleshooting Steps
Purity of this compound Sample: 1. Verify the purity of your this compound sample using analytical techniques like HPLC or NMR. Contaminants from the extraction and purification process could be responsible for the toxicity.
Vehicle Toxicity: 2. Run a vehicle-only control group to ensure that the delivery vehicle is not causing the observed toxicity.
Acute Off-Target Toxicity: 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[6][7] 4. Conduct a preliminary organ toxicity screen by collecting blood for clinical chemistry analysis and major organs for histopathological examination.
Metabolic Bioactivation: 5. Investigate if this compound is being metabolized into a more toxic compound in vivo. This can be explored through in vitro metabolism studies using liver microsomes.

Issue 2: Discrepancy between in vitro efficacy and in vivo outcomes.

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics: 1. Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Low bioavailability or rapid clearance could explain the lack of in vivo efficacy.
Off-Target Antagonism: 2. Consider the possibility that this compound is engaging an off-target that counteracts its on-target therapeutic effect. A broad in vitro pharmacology screen may help identify such interactions.
Drug-Drug/Diet Interactions: 3. Review the animal diet and any other administered substances for compounds that could interact with this compound, potentially through modulation of metabolic enzymes.

Data Presentation

Table 1: Summary of Available Preclinical Safety Data for this compound and Related Lignans

CompoundModelKey FindingsReference
This compoundIn vitro (cell viability)High estimated LD50 (> 1612 mg/kg)[8]
YangambinIn vitro (murine macrophages)Low cytotoxicity (CC50 > 187.0 µg/mL)[8]
YangambinIn vitro (sea urchin embryo)Low antimitotic and teratogenic potential[8]

Table 2: Template for In Vivo Toxicology Assessment of this compound

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
General Observations
Body Weight Change (%)
Food Consumption ( g/day )
Water Consumption (mL/day)
Clinical Chemistry
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Blood Urea Nitrogen (BUN)
Creatinine
Histopathology (Major Organs)
Liver
Kidney
Spleen
Heart
Lungs

Experimental Protocols

Protocol 1: In Vivo Acute Toxicity Study of this compound in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Materials:

  • This compound (of verified purity)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 8-10 week old mice (e.g., C57BL/6), both male and female

  • Standard animal housing and husbandry equipment

  • Dosing syringes and needles

  • Analytical balance

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Dose Administration:

    • Divide animals into groups (n=3-5 per sex per group), including a vehicle control group.

    • Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups based on the observed toxicity (e.g., 30, 100, 300, 1000 mg/kg).

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Measure body weight daily.

  • Necropsy and Tissue Collection:

    • At the end of the 14-day observation period, euthanize all animals.

    • Perform a gross necropsy, examining all major organs for abnormalities.

    • Collect blood for clinical chemistry analysis.

    • Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and preserve in 10% neutral buffered formalin for potential histopathological analysis.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than 10% body weight loss. Analyze clinical chemistry and histopathology data to identify target organs of toxicity.

Protocol 2: Assessment of this compound's Effect on Cytochrome P450 (CYP) Enzyme Activity In Vitro

Objective: To evaluate the potential of this compound to inhibit major drug-metabolizing CYP enzymes.

Materials:

  • This compound

  • Human liver microsomes

  • CYP-specific substrates and positive control inhibitors (e.g., for CYP3A4, CYP2D6, CYP2C9)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Preparation of Solutions: Prepare stock solutions of this compound, CYP-specific substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, pre-incubate human liver microsomes with varying concentrations of this compound or the positive control inhibitor in incubation buffer.

    • Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response model.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by this compound

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway Stimuli Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB Translocation Inflammation Inflammatory Gene Expression Nucleus_NFkB->Inflammation Epiyangambin_NFkB This compound (Potential Inhibition) Epiyangambin_NFkB->IKK GF Growth Factors Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK Translocation Proliferation Proliferation, Differentiation Nucleus_MAPK->Proliferation Epiyangambin_MAPK This compound (Potential Modulation) Epiyangambin_MAPK->Raf GF_PI3K Growth Factors Receptor_PI3K Receptor GF_PI3K->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival Epiyangambin_PI3K This compound (Potential Modulation) Epiyangambin_PI3K->PI3K

Experimental Workflow

Experimental_Workflow

References

Technical Support Center: Epiyangambin Dosage Adjustment for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting animal studies with Epiyangambin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a furofuran lignan, a class of natural compounds with various biological activities. Its primary established mechanism of action is the competitive antagonism of the Platelet-Activating Factor (PAF) receptor. This antagonism has been demonstrated both in vitro and in vivo. By blocking the PAF receptor, this compound can inhibit PAF-induced platelet aggregation and thrombocytopenia. Its anti-inflammatory properties are likely linked to this PAF receptor antagonism, as PAF is a potent pro-inflammatory mediator.

Q2: What is the known safety profile of this compound?

Direct comprehensive toxicology studies on this compound are limited. However, an in vitro study has estimated the median lethal dose (LD50) to be higher than 1612 mg/kg for both this compound and its isomer, Yangambin, suggesting a favorable safety profile.[1]

Q3: What are the reported efficacious doses of this compound and related lignans in animal models?

Specific dose-response studies for this compound are not widely available. However, existing preclinical studies with this compound and its analogs provide a starting point for dose selection.

  • This compound: A dose of 20 mg/kg administered intravenously has been shown to significantly inhibit PAF-induced thrombocytopenia in rats.

  • Yangambin (isomer of this compound): Intravenous administration of 10 and 20 mg/kg dose-dependently attenuated PAF-induced cardiovascular changes and thrombocytopenia in rabbits.[2] In rats, intravenous doses of 3-30 mg/kg prevented PAF-induced circulatory collapse.

  • Diayangambin (related furofuran lignan): An oral dose of 40 mg/kg demonstrated anti-inflammatory effects in a mouse model of ear edema.[3]

These studies suggest an initial dose range of 10-40 mg/kg for exploratory in vivo studies, with the route of administration being a critical consideration.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

This compound, like many lignans, is a lipophilic compound with poor water solubility. This can present challenges for preparing formulations for in vivo administration.

Solutions:

  • Vehicle Selection:

    • For intravenous (i.v.) administration, a common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), polyethylene glycol (e.g., PEG300 or PEG400), and saline. A typical starting ratio could be 10% DMSO, 40% PEG, and 50% saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.

    • For oral (p.o.) administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a mixture of DMSO and corn oil.

  • Sonication: To aid dissolution, sonicate the solution in a water bath until it is clear.

  • Warming: Gentle warming of the vehicle can also help to dissolve the compound.

Issue 2: Determining the Optimal Route of Administration

The choice of administration route depends on the experimental objective and the desired pharmacokinetic profile.

  • Intravenous (i.v.) Injection: This route ensures 100% bioavailability and provides a rapid onset of action. It is suitable for acute studies and for investigating direct pharmacological effects without the influence of absorption and first-pass metabolism.

  • Oral Gavage (p.o.): This is the preferred route for mimicking clinical administration in humans and for chronic studies. However, the oral bioavailability of lignans can be low and variable.

  • Intraperitoneal (i.p.) Injection: This route can offer a convenient alternative to i.v. administration, often resulting in higher bioavailability than the oral route, but it may not accurately reflect the clinical scenario.

Issue 3: Lack of Pharmacokinetic Data for this compound

A significant challenge is the absence of published pharmacokinetic data for this compound (e.g., Cmax, Tmax, half-life, oral bioavailability).

Recommendations:

  • Pilot Pharmacokinetic Study: It is highly recommended to conduct a pilot pharmacokinetic study in a small group of animals. This will provide essential data to inform the dosing regimen for the main efficacy studies.

  • Extrapolation from Related Compounds: In the absence of specific data, pharmacokinetic parameters from structurally similar lignans can provide a rough estimate. For example, studies on sesamin and episesamin, also furofuran lignans, can offer insights into potential metabolic pathways and clearance rates.[4] However, this should be done with caution, as small structural differences can significantly impact pharmacokinetic properties.

Data Presentation

Table 1: Summary of In Vivo Dosages for this compound and Related Lignans

CompoundAnimal ModelRoute of AdministrationDose RangeObserved Effect
This compound Rati.v.20 mg/kgInhibition of PAF-induced thrombocytopenia
Yangambin Rabbiti.v.10 - 20 mg/kgAttenuation of PAF-induced cardiovascular changes and thrombocytopenia[2]
Yangambin Rati.v.3 - 30 mg/kgPrevention of PAF-induced circulatory collapse
Diayangambin Mousep.o.40 mg/kgReduction of ear swelling in an anti-inflammatory model[3]

Table 2: In Vitro Efficacy of this compound

AssayTargetIC50
PAF-induced rabbit platelet aggregationPAF Receptor6.1 x 10⁻⁷ M

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile filtered

    • Polyethylene Glycol 300 (PEG300), sterile

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound powder in DMSO to create a stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.

    • Add PEG300 to the DMSO solution. Using the example above, add 400 µL of PEG300.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Add sterile saline to the desired final volume. Continuing the example, add 500 µL of saline to reach a final volume of 1 mL. This results in a vehicle composition of 10% DMSO, 40% PEG300, and 50% saline.

    • The final solution should be clear. If any precipitation occurs, adjust the vehicle ratios or sonicate.

    • Administer the solution to the animals via the tail vein.

Protocol 2: Pilot Pharmacokinetic Study Design

  • Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats).

  • Groups:

    • Group 1: Intravenous administration (e.g., 10 mg/kg)

    • Group 2: Oral gavage administration (e.g., 40 mg/kg)

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Oral bioavailability (F%) calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualizations

experimental_workflow cluster_0 Dose Range Finding cluster_1 Pharmacokinetic Study cluster_2 Efficacy Study start Initial Dose Selection (10-40 mg/kg) dose_escalation Dose Escalation Study (e.g., 10, 20, 40 mg/kg) start->dose_escalation toxicity_assessment Toxicity Assessment (Clinical signs, body weight) dose_escalation->toxicity_assessment mtd Determine Maximum Tolerated Dose (MTD) toxicity_assessment->mtd pk_dose Administer Single Dose (i.v. and p.o.) mtd->pk_dose blood_sampling Serial Blood Sampling pk_dose->blood_sampling bioanalysis LC-MS/MS Analysis blood_sampling->bioanalysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) bioanalysis->pk_parameters efficacy_dose Select Efficacious Dose (Based on PK and MTD) pk_parameters->efficacy_dose treatment Chronic Dosing in Disease Model efficacy_dose->treatment endpoints Evaluate Endpoints (e.g., tumor volume, inflammation markers) treatment->endpoints final_analysis Statistical Analysis and Conclusion endpoints->final_analysis

Caption: Experimental workflow for adjusting this compound dosage in animal studies.

paf_receptor_signaling This compound This compound PAF_Receptor PAF Receptor This compound->PAF_Receptor Inhibits PLC Phospholipase C (PLC) PAF_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Inflammation Inflammation PKC->Inflammation

Caption: this compound inhibits the Platelet-Activating Factor (PAF) receptor signaling pathway.

putative_downstream_signaling cluster_nfkb Putative NF-κB Pathway Inhibition cluster_pi3k Putative PI3K/Akt Pathway Modulation This compound This compound (as a Lignan) IKK IKK This compound->IKK Inhibits? PI3K PI3K This compound->PI3K Modulates? IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream

Caption: Putative downstream signaling pathways modulated by this compound based on the known anti-inflammatory effects of lignans.

References

Validation & Comparative

Epiyangambin vs. Yangambin: A Comparative Analysis of Leishmanicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the leishmanicidal activity of two lignans, epiyangambin and yangambin. The information presented is based on experimental data from in vitro studies and is intended to inform researchers in the field of anti-leishmanial drug discovery.

Quantitative Comparison of Leishmanicidal Activity

The leishmanicidal efficacy of this compound and yangambin has been evaluated against various Leishmania species. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a quantitative comparison of their potency and safety profiles.

CompoundLeishmania SpeciesFormIC50 (µM)Reference
This compound L. amazonensisAmastigote22.6 ± 4.9[1][2]
L. braziliensisAmastigote74.4 ± 9.8[1][2]
Yangambin L. amazonensisAmastigote43.9 ± 5[1][2]
L. braziliensisAmastigote76 ± 17[1][2]
L. chagasiPromastigote49.0 µg/mL[3]
L. amazonensisPromastigote64.9 µg/mL[3]
CompoundHost CellCC50 (µM)Selectivity Index (SI = CC50/IC50) vs L. amazonensisSelectivity Index (SI = CC50/IC50) vs L. braziliensisReference
This compound Bone Marrow-Derived Macrophages275.4 ± 15.512.23.7[1]
Yangambin Bone Marrow-Derived Macrophages> 1000> 22.8> 13.2[1]

Summary of Findings:

  • Against L. amazonensis : this compound (IC50 = 22.6 µM) demonstrates significantly higher potency than yangambin (IC50 = 43.9 µM) against intracellular amastigotes.[1][2]

  • Against L. braziliensis : Both compounds exhibit comparable and moderate activity against intracellular amastigotes, with IC50 values of 74.4 µM for this compound and 76 µM for yangambin.[1][2]

  • Cytotoxicity and Selectivity : Yangambin displays lower cytotoxicity towards host macrophages (CC50 > 1000 µM) compared to this compound (CC50 = 275.4 µM), resulting in a higher selectivity index for yangambin against both Leishmania species.[1] This suggests a better safety profile for yangambin.

  • Activity against Promastigotes : Studies on the promastigote form of L. chagasi and L. amazonensis also indicate leishmanicidal activity for yangambin.[3]

Experimental Protocols

The following is a detailed description of the methodologies employed in the key comparative study.

1. Parasite Culture:

  • Leishmania amazonensis and Leishmania braziliensis promastigotes were cultured at 26°C in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

2. Host Cell Culture:

  • Bone marrow-derived macrophages (BMDMs) were obtained from BALB/c mice and cultured in RPMI 1640 medium supplemented with 20% FBS, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.

3. In Vitro Infection and Treatment:

  • BMDMs were plated and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 4 hours of incubation, non-internalized parasites were removed by washing.

  • Infected macrophages were then treated with varying concentrations of this compound or yangambin for 48 hours.

4. Determination of Leishmanicidal Activity (IC50):

  • The number of intracellular amastigotes was quantified by microscopic counting after Giemsa staining.

  • The IC50 value, representing the concentration of the compound that inhibits 50% of the intracellular parasites, was determined from dose-response curves.[1]

5. Cytotoxicity Assay (CC50):

  • The viability of BMDMs treated with the compounds was assessed using the Resazurin reduction assay.

  • The CC50 value, the concentration that reduces cell viability by 50%, was calculated.[4]

6. Selectivity Index (SI):

  • The SI was calculated as the ratio of the CC50 of the host cell to the IC50 of the parasite (SI = CC50/IC50).

Potential Mechanism of Action: Immunomodulation

While the precise leishmanicidal mechanism of this compound and yangambin is not fully elucidated, evidence suggests a direct effect on the parasite and a significant immunomodulatory role.[5] Both compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in Leishmania-infected macrophages.[5][6] The production of these molecules is largely regulated by the NF-κB signaling pathway.

G cluster_0 Macrophage Leishmania Leishmania parasite TLR Toll-like Receptor (TLR) Leishmania->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFκB_nucleus->Pro_inflammatory_genes activates Inflammatory_mediators Inflammatory Mediators (TNF-α, IL-6, NO) Pro_inflammatory_genes->Inflammatory_mediators Epi_Yan This compound & Yangambin Epi_Yan->IKK Inhibition?

Caption: Proposed immunomodulatory mechanism of this compound and Yangambin.

The diagram above illustrates a simplified NF-κB signaling pathway in a Leishmania-infected macrophage. It is hypothesized that this compound and yangambin may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes. This immunomodulatory activity, coupled with a direct effect on the parasite, likely contributes to their overall leishmanicidal efficacy.

References

Epiyangambin: A Potent and Selective Inhibitor of PAF-Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the anti-platelet aggregation activity of Epiyangambin, offering a detailed analysis of its performance against other agents, supported by experimental data and mechanistic insights.

Introduction

This compound, a furofuran lignan, has demonstrated significant potential as a selective anti-platelet agent. This guide provides a comprehensive comparison of this compound's anti-platelet aggregation activity with that of other established and experimental compounds. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. The evidence presented highlights this compound's specific antagonism of the Platelet-Activating Factor (PAF) receptor, distinguishing it from broader-acting anti-platelet drugs.

Comparative Anti-Platelet Aggregation Activity

This compound exhibits potent inhibitory activity against platelet aggregation induced by Platelet-Activating Factor (PAF). Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or greater than several other known anti-platelet agents, particularly those that also target the PAF receptor. Notably, this compound's inhibitory action is highly selective for the PAF-mediated pathway.

A study on rabbit platelets revealed that this compound dose-dependently inhibits PAF-induced platelet aggregation with an IC50 value of 0.61 µM.[1] This inhibitory effect was identified as competitive antagonism.[1] Crucially, the same study demonstrated that this compound had no effect on platelet aggregation induced by other common agonists such as collagen, thrombin, or ADP, underscoring its high selectivity.[1]

For comparative context, the related lignan, Yangambin, inhibits PAF-induced human platelet aggregation with an IC50 of 1.0 µM.[2] The table below presents a summary of the IC50 values for this compound and other anti-platelet agents against PAF-induced platelet aggregation, illustrating this compound's standing among various compounds.

CompoundIC50 (µM) against PAF-induced AggregationTarget/Mechanism of Action
This compound 0.61 PAF Receptor Antagonist
Yangambin1.0[2]PAF Receptor Antagonist
WEB 20860.39[3]Specific PAF Receptor Antagonist
Ro 19-37042.4[3]Specific PAF Receptor Antagonist
FR-9004524.7[3]Specific PAF Receptor Antagonist
CV 39885.32[3]Specific PAF Receptor Antagonist
BN 5202119.5[3]Specific PAF Receptor Antagonist
L-652,73121.0[3]Specific PAF Receptor Antagonist
Diltiazem38.0[3]Non-specific PAF Antagonist (Calcium Channel Blocker)
Propranolol56.0[3]Non-specific PAF Antagonist (Beta-Blocker)
Clopidogrel281.01[4]Primarily an ADP (P2Y12) Receptor Antagonist
AspirinInactive (up to 2300 µM)[3]Primarily a Cyclooxygenase (COX) Inhibitor

Mechanism of Action: Selective PAF Receptor Antagonism

This compound's anti-platelet activity stems from its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a signaling cascade leading to platelet activation and aggregation.

The diagram below illustrates the PAF receptor signaling pathway and the point of inhibition by this compound.

PAF_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAF PAF PAF_R PAF Receptor (GPCR) PAF->PAF_R Binds & Activates This compound This compound This compound->PAF_R Competitively Inhibits Gq Gq protein PAF_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from DTS) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Aggregation Platelet Aggregation Ca_release->Aggregation Leads to PKC_activation->Aggregation Leads to

PAF Signaling Pathway and this compound's Point of Inhibition.

By competitively binding to the PAF receptor, this compound prevents PAF from initiating the downstream signaling cascade involving Gq protein activation, phospholipase C (PLC) stimulation, and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the increase in intracellular calcium and protein kinase C (PKC) activation required for platelet aggregation.

To further emphasize the selectivity of this compound, the following diagrams depict other major platelet aggregation pathways that are not affected by this compound.

Thrombin-Induced Platelet Aggregation Pathway

Thrombin_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR1_4 PAR1/PAR4 Receptors Thrombin->PAR1_4 Activates Gq_G1213 Gq / G12/13 PAR1_4->Gq_G1213 Activates PLC_Rho PLC / RhoGEF Gq_G1213->PLC_Rho Activates IP3_DAG IP3 / DAG PLC_Rho->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Aggregation Platelet Aggregation Ca_PKC->Aggregation Leads to

Thrombin-induced platelet aggregation pathway.
ADP-Induced Platelet Aggregation Pathway

ADP_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Activates Gi Gi P2Y12->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Contributes to Ca_mobilization->Aggregation Contributes to

ADP-induced platelet aggregation pathway.
Collagen-Induced Platelet Aggregation Pathway

Collagen_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Binds to alpha2beta1 α2β1 Integrin Collagen->alpha2beta1 Binds to Syk Syk GPVI->Syk Activates LAT_SLP76 LAT/SLP-76 Syk->LAT_SLP76 Phosphorylates PLCgamma2 PLCγ2 LAT_SLP76->PLCgamma2 Activates IP3_DAG IP3 / DAG PLCgamma2->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Aggregation Platelet Aggregation Ca_PKC->Aggregation Leads to

Collagen-induced platelet aggregation pathway.

Experimental Protocols

The validation of this compound's anti-platelet aggregation activity involves standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

1. Blood Collection and PRP Preparation:

  • Whole blood is drawn from healthy volunteers or animal subjects (e.g., rabbits) into tubes containing an anticoagulant, typically 3.8% sodium citrate (9:1 blood to citrate ratio).

  • The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.

  • A portion of the remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).

2. Aggregation Measurement:

  • The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

  • Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and pre-warmed to 37°C in an aggregometer.

  • A baseline light transmission is established for each sample.

  • The test compound (this compound or other inhibitors at various concentrations) or vehicle control is added to the PRP and incubated for a specified time (e.g., 1-5 minutes).

  • A platelet agonist (e.g., PAF, ADP, collagen, or thrombin) is then added to induce aggregation.

  • The change in light transmission is recorded for a set period (e.g., 5-10 minutes) as platelets aggregate, allowing for the determination of the maximum aggregation percentage.

3. Data Analysis:

  • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the in vitro platelet aggregation assay.

Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (with Anticoagulant) Centrifuge1 Low-Speed Centrifugation (150-200 x g) Blood->Centrifuge1 Centrifuge2 High-Speed Centrifugation (1500-2000 x g) Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count (using PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Pre-warm PRP to 37°C in Aggregometer Adjust->Incubate Add_Inhibitor Add this compound or Vehicle Incubate->Add_Inhibitor Add_Agonist Add Agonist (e.g., PAF) Add_Inhibitor->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for in vitro platelet aggregation assay.
In Vivo Thrombocytopenia Assay

This assay assesses the ability of a compound to inhibit PAF-induced thrombocytopenia (a decrease in platelet count) in a living organism.

1. Animal Preparation:

  • Laboratory animals (e.g., rats or mice) are anesthetized.

  • A baseline blood sample is taken to determine the initial platelet count.

2. Compound Administration:

  • The test compound (this compound) or vehicle is administered intravenously or intraperitoneally at a specific dose.

3. Induction of Thrombocytopenia:

  • After a predetermined time, a bolus of PAF is injected intravenously to induce a rapid and transient decrease in the circulating platelet count.

4. Blood Sampling and Platelet Counting:

  • Blood samples are collected at various time points after PAF injection.

  • The platelet count in each sample is determined using an automated hematology analyzer or by manual counting.

5. Data Analysis:

  • The percentage of thrombocytopenia is calculated for each time point relative to the baseline platelet count.

  • The inhibitory effect of the test compound is determined by comparing the degree of thrombocytopenia in the treated group to the vehicle-treated control group.

Conclusion

This compound has been validated as a potent and highly selective inhibitor of PAF-induced platelet aggregation. Its efficacy, demonstrated by a sub-micromolar IC50 value, positions it as a significant compound of interest in the study of PAF receptor antagonism. The selectivity of this compound for the PAF pathway, with no observed activity against thrombin, ADP, or collagen-induced aggregation, suggests a favorable profile with a potentially reduced risk of broad-spectrum anti-hemostatic side effects. For researchers in pharmacology and drug development, this compound represents a valuable tool for investigating PAF-mediated physiological and pathological processes and serves as a promising lead compound for the development of novel anti-thrombotic therapies.

References

Epiyangambin: A Comparative Analysis Against Leading PAF Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Epiyangambin, a naturally occurring lignan, with other established Platelet-Activating Factor (PAF) receptor antagonists. The following sections present a comprehensive overview of their relative potencies, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential as a therapeutic agent.

Quantitative Comparison of PAF Receptor Antagonists

The efficacy of various PAF receptor antagonists is summarized in the table below. The data highlights key performance indicators such as IC50 values from platelet aggregation assays and Ki or pA2 values from receptor binding and functional antagonism studies, respectively.

CompoundAssay TypeSpeciesIC50KipA2Reference(s)
This compound Platelet AggregationRabbit6.1 x 10⁻⁷ M-6.91[1]
CV-6209 Platelet AggregationRabbit75 nM--[2]
CV-6209 Platelet AggregationHuman170 nM--[2]
WEB 2086 (Apafant) Platelet AggregationHuman170 nM9.9 nM-[2][3]
Ginkgolide B Platelet AggregationHuman2.5 x 10⁻⁷ M--[4]
Yangambin Receptor BindingHuman-1.1 µM-[5]
SR 27417 Receptor BindingHuman-51 pM-[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures involved in the evaluation of these antagonists, the following diagrams are provided.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca2_release->Platelet_Activation PKC->Platelet_Activation Inflammation Inflammation Platelet_Activation->Inflammation This compound This compound & Other Antagonists This compound->PAFR Blocks

Caption: PAF Signaling Pathway and Antagonist Interruption.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_assays Assays cluster_in_vivo In Vivo Evaluation prep Prepare Platelet-Rich Plasma (PRP) or Cell line expressing PAFR incubation Incubate with Antagonist (e.g., this compound) prep->incubation stimulation Stimulate with PAF incubation->stimulation platelet_agg Platelet Aggregation Assay (Measure light transmittance) stimulation->platelet_agg Measure response binding_assay Receptor Binding Assay (Radiolabeled ligand displacement) stimulation->binding_assay Measure binding ca_mobilization Calcium Mobilization Assay (Fluorescent dye) stimulation->ca_mobilization Measure signaling animal_model Administer Antagonist to Animal Model (e.g., Rat) paf_challenge Induce PAF-mediated response (e.g., intravenous PAF injection) animal_model->paf_challenge thrombocytopenia Measure PAF-induced Thrombocytopenia (Platelet count monitoring) paf_challenge->thrombocytopenia

Caption: Experimental Workflow for PAF Antagonist Evaluation.

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a compound on PAF-induced platelet aggregation in vitro.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a healthy donor (e.g., rabbit or human) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Incubation with Antagonist: Aliquots of PRP are pre-incubated with various concentrations of the test antagonist (e.g., this compound) or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer cuvette with constant stirring.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a sub-maximal concentration of PAF (e.g., 10⁻⁹ M).

  • Measurement: The change in light transmittance through the PRP suspension is monitored for a set period (e.g., 5-10 minutes) using a platelet aggregometer. The percentage of aggregation is calculated relative to the light transmittance of PPP (defined as 100% aggregation) and PRP (defined as 0% aggregation).

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the PAF-induced platelet aggregation, is calculated from the dose-response curve.

PAF Receptor Binding Assay

Objective: To determine the affinity of a compound for the PAF receptor.

Methodology:

  • Membrane Preparation: Platelet membranes or membranes from cells overexpressing the PAF receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Competitive Binding: A fixed concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Separation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo PAF-Induced Thrombocytopenia Model

Objective: To evaluate the in vivo efficacy of a PAF receptor antagonist.

Methodology:

  • Animal Model: Male Wistar rats are commonly used for this model.

  • Antagonist Administration: The test antagonist (e.g., this compound at 20 mg/kg) or vehicle is administered to the animals, typically via intravenous or intraperitoneal injection, at a predetermined time before the PAF challenge.

  • Induction of Thrombocytopenia: A bolus injection of PAF (e.g., 1 µg/kg) is administered intravenously to induce a transient drop in the circulating platelet count.

  • Blood Sampling and Platelet Counting: Blood samples are collected from the animals at various time points before and after the PAF injection (e.g., 0, 5, 15, 30, and 60 minutes). The platelet count in each blood sample is determined using an automated hematology analyzer or by manual counting.

  • Data Analysis: The percentage of thrombocytopenia is calculated for each time point relative to the baseline platelet count. The ability of the antagonist to inhibit PAF-induced thrombocytopenia is then assessed by comparing the results from the antagonist-treated group to the vehicle-treated control group.

Discussion

This compound demonstrates potent and competitive antagonism of the PAF receptor, as evidenced by its sub-micromolar IC50 value in platelet aggregation assays and its ability to inhibit PAF-induced thrombocytopenia in vivo[1]. Its efficacy is comparable to that of Ginkgolide B, another natural product-derived PAF antagonist[4].

In comparison to synthetic antagonists, this compound's potency in platelet aggregation inhibition is in a similar range to that of WEB 2086 (Apafant) and CV-6209[2][3]. However, direct comparison of binding affinities (Ki values) requires further investigation for this compound. The selectivity of this compound is a notable advantage, as it has been shown to not affect platelet aggregation induced by other agonists such as collagen, thrombin, or ADP, suggesting a specific interaction with the PAF receptor.

The provided experimental protocols offer standardized methods for the evaluation of these and other novel PAF receptor antagonists. The combination of in vitro and in vivo models is crucial for a comprehensive assessment of a compound's therapeutic potential. The signaling pathway diagram illustrates the central role of the PAF receptor in mediating inflammatory and thrombotic events, highlighting the therapeutic rationale for developing potent and selective antagonists like this compound.

This comparative guide underscores the potential of this compound as a subject for further research and development in the field of PAF receptor antagonism. Its natural origin, coupled with its demonstrated efficacy and selectivity, makes it a compelling candidate for the development of new anti-inflammatory and anti-thrombotic therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Epiyangambin and its related lignans, with a focus on their structure-activity relationships (SAR). The information presented is supported by experimental data from various studies, offering insights into the potential of these compounds as therapeutic agents.

Comparative Biological Activity of Furofuran Lignans

The biological activities of this compound and its analogs are significantly influenced by the nature and position of substituents on their phenyl rings, as well as the stereochemistry of the furofuran core. The following table summarizes the cytotoxic activities (IC50 values) of selected furofuran lignans against various cancer cell lines.

LignanStructureCancer Cell LineIC50 (µM)Reference
This compound 3,4,5,3',4',5'-HexamethoxyL. amazonensis22.6 ± 4.9[1]
L. braziliensis74.4 ± 9.8[1]
Yangambin 3,4,5,3',4',5'-HexamethoxyMurine Macrophages (MTT)504.3[2]
L. amazonensis43.9 ± 5[1]
L. braziliensis76 ± 17[1]
Sesamin 3,4-Methylenedioxy (x2)KBM-5 (Human leukemia)42.7[3]
K562 (Human leukemia)48.3[3]
U266 (Multiple myeloma)51.7[3]
MOLT-4 (Leukemia)104.84 µg/mL[4]
NB4 (Leukemia)121.00 µg/mL[4]
MCF-7 (Breast)98.57[5]
MDA-MB-231 (Breast)43.9[6]
Pinoresinol 4-Hydroxy-3-methoxy (x2)SkBr3 (Breast)575 (48h)[7]
HeLa (Cervical)92.5[8]
BV-2 (Microglia, anti-inflammatory)31.1[9]
Lariciresinol 4-Hydroxy-3-methoxy, 4'-Hydroxy-3'-methoxySkBr3 (Breast)500 (48h)[7]
HepG2 (Liver)100-400 µg/mL (apoptosis)[10]
Syringaresinol 4-Hydroxy-3,5-dimethoxy (x2)HL-60 (Leukemia)Induces G1 arrest/apoptosis[11]
HepG2 (Liver)No cytotoxicity up to 100 µM[12][13]
HT29 (Colon)No cytotoxicity up to 100 µM[12][13]
Eudesmin 3,4-Dimethoxy (x2)A549 (Lung)18.3[14]
Kobusin 3,4-Methylenedioxy, 3',4'-DimethoxyMIA-PaCa (Pancreatic)21.72 µg/mL (apoptosis)[15]

Key Observations from Structure-Activity Relationship Studies:

  • Substitution Pattern: The presence and position of methoxy and hydroxy groups on the phenyl rings play a crucial role in the cytotoxic and immunomodulatory activities of these lignans. For instance, this compound and Yangambin, with six methoxy groups, exhibit notable leishmanicidal activity.[1]

  • Methylenedioxy Group: Lignans containing a methylenedioxy group, such as Sesamin and Kobusin, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][15]

  • Hydroxyl Groups: Pinoresinol and Lariciresinol, which possess hydroxyl groups, show activity against breast cancer cells, with Lariciresinol generally exhibiting slightly higher potency.[7] The presence of hydroxyl groups is often associated with antioxidant activity.

  • Stereochemistry: The stereoisomers, Yangambin and this compound, display different potencies in their leishmanicidal activity, with this compound being more effective against L. amazonensis.[1] This highlights the importance of the spatial arrangement of the substituents for biological activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these lignans are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., this compound, Yangambin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture.

Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.

Procedure:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates.

  • Virus Adsorption: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C to allow for viral attachment and entry.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test lignan.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the compound compared to the untreated control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathway and Mechanism of Action

Several studies suggest that the anti-inflammatory and immunomodulatory effects of this compound and related lignans are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.

Lignans such as this compound and Yangambin have been shown to reduce the production of these inflammatory mediators.[1] This suggests that they may interfere with the NF-κB signaling pathway, potentially by inhibiting IKK activation or the degradation of IκB.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK_complex IKK Complex IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound & Related Lignans This compound->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Gene_Expression Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Epiyangambin Demonstrates Superior Potency Against Leishmania amazonensis Compared to Yangambin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – Researchers have found that epiyangambin, a lignan isolated from Ocotea fasciculata, exhibits greater potency against the intracellular amastigote form of Leishmania amazonensis than its isomer, yangambin.[1][2][3] An in vitro study demonstrated that this compound has an IC50 value approximately twice as low as that of yangambin, indicating that a lower concentration of this compound is required to inhibit the parasite's viability by 50%.[1][2][3]

Leishmania amazonensis is a causative agent of cutaneous leishmaniasis in Brazil.[1][2] The search for new, effective, and less toxic treatments is a priority in the field of tropical medicine. Natural products, such as the lignans investigated in this study, are a promising source of novel therapeutic agents.

Comparative Efficacy Against L. amazonensis

A key study investigating the leishmanicidal effects of these two compounds found that this compound was more effective at reducing the intracellular viability of L. amazonensis in infected macrophages.[1][4] The half-maximal inhibitory concentration (IC50) for this compound was determined to be 22.6 ± 4.9 µM, whereas the IC50 for yangambin was 43.9 ± 5 µM.[1][2][3]

Furthermore, this compound demonstrated a high selectivity for the parasite over host cells, with a selectivity index (SI) of 23.6.[1] This index is calculated by dividing the cytotoxic concentration 50% (CC50) for host cells by the IC50 for the parasite. A higher SI value suggests a greater margin of safety for the compound. The CC50 for this compound against bone marrow-derived macrophages (BMDM) was 534 ± 105 µM.[1] In contrast, yangambin was found to be less cytotoxic to the host cells.[1][4]

CompoundIC50 vs. L. amazonensis (µM)CC50 vs. Macrophages (µM)Selectivity Index (SI)
This compound22.6 ± 4.9534 ± 10523.6
Yangambin43.9 ± 5Not DeterminedNot Determined

Immunomodulatory Effects on Host Cells

In addition to their direct leishmanicidal activity, both this compound and yangambin were found to modulate the immune response of infected macrophages. Treatment with both lignans led to a reduction in the production of several pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[1][2][3] Notably, this compound was more potent than yangambin in reducing the levels of PGE2.[1]

Experimental Protocols

The following methodologies were employed in the key comparative study:

Cell Culture and Parasites

Leishmania amazonensis (MHOM/BR/01/BA788) promastigotes were cultured at 24°C in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1] Bone marrow-derived macrophages (BMDM) were obtained from BALB/c mice and cultured for 7 days in RPMI medium supplemented with 20% FBS and 30% L929 cell culture supernatant as a source of macrophage colony-stimulating factor.[1]

Intracellular Amastigote Viability Assay

BMDM were seeded in 96-well plates and infected with L. amazonensis promastigotes at a ratio of 10 parasites to 1 macrophage.[1] After infection, the cells were treated with varying concentrations of this compound or yangambin for 48 hours.[1][3][5] The number of viable intracellular amastigotes was then determined to calculate the IC50 values.[1]

G Experimental Workflow for Intracellular Viability Assay cluster_0 Cell Preparation cluster_1 Infection and Treatment cluster_2 Analysis A Culture L. amazonensis promastigotes D Infect BMDM with L. amazonensis (10:1 ratio) A->D B Isolate and differentiate mouse bone marrow cells into macrophages (BMDM) C Seed BMDM in 96-well plates B->C C->D E Treat infected cells with This compound or Yangambin (varying concentrations) D->E F Incubate for 48 hours E->F G Determine intracellular amastigote viability F->G H Calculate IC50 values G->H

Fig. 1: Workflow for assessing leishmanicidal activity.
Cytotoxicity Assay

The cytotoxicity of the compounds against BMDM was assessed using a resazurin-based assay and by measuring lactate dehydrogenase (LDH) release.[1][3] Macrophages were treated with a range of concentrations of this compound and yangambin for 48 hours.[1] Cell viability was then determined to calculate the CC50 values.[1]

Measurement of Inflammatory Mediators

BMDM were stimulated with interferon-gamma (IFN-γ), infected with L. amazonensis, and then treated with the compounds for 48 hours.[1] The levels of NO, TNF-α, IL-6, IL-10, IL-12p70, and PGE2 in the cell culture supernatants were quantified using appropriate assays (Griess reaction for NO and ELISA for cytokines and PGE2).[1]

G Immunomodulatory Effect Pathway cluster_0 Stimulus cluster_1 Treatment cluster_2 Outcome Infection L. amazonensis Infection of Macrophage NO Nitric Oxide (NO) Infection->NO induces production of TNF TNF-α Infection->TNF induces production of IL6 IL-6 Infection->IL6 induces production of PGE2 PGE2 Infection->PGE2 induces production of Treatment This compound or Yangambin Treatment->NO reduces production of Treatment->TNF reduces production of Treatment->IL6 reduces production of Treatment->PGE2 reduces production of

Fig. 2: Effect of lignans on inflammatory mediators.

Conclusion

The available data strongly suggest that this compound is a more potent leishmanicidal agent against L. amazonensis than yangambin in vitro. Its favorable selectivity index also indicates a promising safety profile that warrants further investigation. Both compounds exhibit immunomodulatory properties that could contribute to their therapeutic effect. These findings encourage further research into this compound as a potential lead compound for the development of new treatments for cutaneous leishmaniasis.

References

Replicating Immunomodulatory Effects of Epiyangambin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunomodulatory effects of Epiyangambin, offering a comparative analysis with other relevant compounds and detailed experimental protocols to facilitate study replication. The information presented is intended to support further research and development in the field of immunology and drug discovery.

Comparative Analysis of Immunomodulatory Activity

This compound, a furofuran lignan, has demonstrated notable immunomodulatory properties, particularly in the context of macrophage response to infection. To provide a clear performance benchmark, this section compares the activity of this compound with its isomer, Yangambin, and other well-studied immunomodulatory phytochemicals, Arctigenin and Curcumin.

Table 1: Comparative in vitro Immunomodulatory Effects on Macrophages

CompoundModel SystemKey EffectsQuantitative Data (IC50 or % Change)
This compound Leishmania amazonensis-infected bone marrow-derived macrophages (BMDMs)- Reduced intracellular viability of L. amazonensis- Decreased production of Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, and IL-6- IC50 for L. amazonensis viability: 22.6 ± 4.9 µM[1][2]
Yangambin Leishmania amazonensis-infected BMDMs- Reduced intracellular viability of L. amazonensis- Decreased production of NO, PGE2, TNF-α, and IL-6- IC50 for L. amazonensis viability: 43.9 ± 5 µM[1][2]
Arctigenin Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages- Strong inhibition of TNF-α production- IC50 for TNF-α inhibition: 5.0 µM[3]
Curcumin Titanium particle-stimulated RAW264.7 macrophages- Shifted macrophage polarization from M1 to M2 phenotype - Decreased production of TNF-α and IL-6 - Increased production of IL-10- Qualitative data available, quantitative comparison requires further standardized studies[4]

Table 2: Comparative Effects on Lymphocyte Proliferation

CompoundModel SystemKey EffectsQuantitative Data (IC50)
Arctigenin Concanavalin A-stimulated T-cell proliferation LPS-stimulated B-cell proliferation- Potent attenuation of T and B cell proliferation- IC50 for T-cell proliferation: 2.9 µM[3] - IC50 for B-cell proliferation: 14.6 µM[3]

Proposed Signaling Pathway for this compound's Immunomodulatory Action

While the precise molecular mechanisms of this compound are still under investigation, based on the known effects of related lignans, a plausible mechanism involves the inhibition of the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammatory responses in macrophages.

Epiyangambin_NFkB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols

To facilitate the replication of studies on this compound's immunomodulatory effects, detailed protocols for key experiments are provided below.

Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and differentiation of murine bone marrow cells into macrophages.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • L929-conditioned medium (as a source of M-CSF)

  • Sterile dissection tools

  • 70% Ethanol

  • Syringes and needles (25G)

  • Centrifuge tubes

  • Petri dishes (non-tissue culture treated)

Procedure:

  • Euthanize a mouse according to approved institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Aseptically dissect the femur and tibia.

  • Remove muscle and connective tissue from the bones.

  • Cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25G needle and syringe.

  • Create a single-cell suspension by gently passing the marrow through the syringe.

  • Centrifuge the cell suspension at 300 x g for 10 minutes.

  • Resuspend the cell pellet in BMDM differentiation medium (complete RPMI-1640 with 20% L929-conditioned medium).

  • Plate the cells in non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days, replacing half of the medium with fresh differentiation medium on day 4.

  • On day 7, adherent cells are differentiated BMDMs and are ready for use in experiments.

In vitro Infection of BMDMs with Leishmania amazonensis

This protocol details the infection of cultured BMDMs with Leishmania amazonensis promastigotes.

Materials:

  • Differentiated BMDMs in culture plates

  • Leishmania amazonensis promastigotes in stationary phase

  • Complete RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Wash the adherent BMDMs once with sterile PBS.

  • Add stationary phase L. amazonensis promastigotes to the BMDM culture at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

  • Incubate the co-culture for 4 hours at 34°C in a 5% CO2 incubator.

  • After the incubation period, wash the cells three times with warm PBS to remove non-internalized promastigotes.

  • Add fresh complete RPMI-1640 medium to each well. The infected macrophages are now ready for treatment with this compound or other test compounds.

Measurement of Nitric Oxide (NO) Production

This protocol describes the colorimetric determination of nitrite, a stable product of NO, in culture supernatants using the Griess reagent.

Materials:

  • Cell culture supernatants

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Collect 50 µL of cell culture supernatant from each experimental condition and transfer to a 96-well plate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard (0-100 µM).

  • Add 50 µL of the sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Measurement of Cytokines (TNF-α, IL-6, IL-10) by ELISA

This protocol outlines the general procedure for quantifying cytokine levels in culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1 hour at room temperature.

  • Wash the plate three times.

  • Add 100 µL of standards and samples (culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times.

  • Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for studying the immunomodulatory effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation BMDM_Culture 1. Culture & Differentiate Bone Marrow-Derived Macrophages (BMDMs) Infection 2. Infect BMDMs with *Leishmania amazonensis* BMDM_Culture->Infection Treatment 3. Treat Infected BMDMs with This compound / Comparators Infection->Treatment Supernatant_Collection 4. Collect Culture Supernatants Treatment->Supernatant_Collection NO_Assay 5a. Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay 5b. Cytokine Quantification (ELISA) Supernatant_Collection->Cytokine_Assay PGE2_Assay 5c. PGE2 Quantification (ELISA/LC-MS) Supernatant_Collection->PGE2_Assay Data_Analysis 6. Analyze & Compare Quantitative Data NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis PGE2_Assay->Data_Analysis Conclusion 7. Determine Immunomodulatory Effects & Mechanisms Data_Analysis->Conclusion

Caption: General workflow for investigating this compound's immunomodulatory effects.

References

A Head-to-Head Comparison of Epiyangambin and Deoxypodophyllotoxin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Promising Lignan Compounds

In the landscape of natural product drug discovery, lignans have emerged as a class of compounds with significant therapeutic potential. Among them, Epiyangambin and Deoxypodophyllotoxin (DPT) have garnered attention for their diverse biological activities. This guide provides a comprehensive, head-to-head comparison of these two molecules, presenting available experimental data, outlining their mechanisms of action, and providing detailed protocols for relevant assays to aid researchers in their evaluation.

Deoxypodophyllotoxin, a derivative of the well-known podophyllotoxin, is a potent antimitotic, antiviral, and anti-inflammatory agent.[1][2] this compound is a furofuran lignan isolated from plant species such as Ocotea fasciculata, which has been investigated for its leishmanicidal and cytotoxic effects.[3][4] This document synthesizes the current scientific literature to offer an objective comparison of their cytotoxic and potential antiviral properties.

Comparative Biological Activity: A Quantitative Overview

Direct comparative studies evaluating the full spectrum of biological activities for this compound and Deoxypodophyllotoxin are limited. However, by compiling data from independent research, we can draw a preliminary comparison. The following tables summarize the available quantitative data on their cytotoxicity and antiviral efficacy.

Table 1: Comparative Cytotoxicity (CC₅₀/IC₅₀)

CompoundCell LineAssay TypeConcentration (µM)DurationFinding
This compound Murine Bone Marrow-Derived Macrophages (BMDM)Resazurin Reduction> 1000 µM (CC₅₀)48hLow Cytotoxicity[3][4]
This compound Murine Bone Marrow-Derived Macrophages (BMDM)LDH Release> 1000 µM (CC₅₀)48hLow Cytotoxicity[3][4]
Deoxypodophyllotoxin Colorectal Cancer Cells (HT29, DLD1, Caco2)Not Specified~0.01-0.1 µM (IC₅₀)Not SpecifiedHigh Cytotoxicity[5]
Deoxypodophyllotoxin HeLa (Cervical Carcinoma)Not SpecifiedNot SpecifiedNot SpecifiedDose-dependent inhibition of viability[6]
Deoxypodophyllotoxin Osteosarcoma (U2OS)Cell Viability AssayNot SpecifiedNot SpecifiedPotent anti-proliferative properties[7]

Note: The cytotoxic data for this compound is on non-cancerous murine macrophages, while the data for Deoxypodophyllotoxin is primarily on human cancer cell lines. This significant difference in experimental models must be considered when comparing their cytotoxicity.

Table 2: Comparative Antiviral Activity

CompoundVirusAssay TypeConcentrationFinding
This compound Data Not Available---
Deoxypodophyllotoxin Not SpecifiedNot Specified38 nM (MIC)Potent Antiviral Activity[8][9]

Mechanism of Action: A Tale of Two Pathways

Deoxypodophyllotoxin is well-characterized as a potent inhibitor of tubulin polymerization, which disrupts microtubule formation.[1][5][10] This action leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][6] DPT-induced apoptosis is mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-xL, leading to the activation of caspases.[5] Furthermore, DPT has been shown to induce cytoprotective autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[7]

The specific molecular mechanisms of this compound are less elucidated in the current literature. While it demonstrates biological activity, detailed studies on its interaction with cellular targets and signaling pathways are not as readily available as for DPT.

Visualizing the Deoxypodophyllotoxin Signaling Cascade

The following diagram illustrates the established signaling pathways affected by Deoxypodophyllotoxin, leading to apoptosis and autophagy in cancer cells.

DPT_Mechanism cluster_0 Cellular Effects cluster_1 Apoptosis Pathway cluster_2 Autophagy Pathway DPT Deoxypodophyllotoxin Tubulin Tubulin Polymerization DPT->Tubulin inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway DPT->PI3K_AKT_mTOR inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Bax Bax (Pro-apoptotic) G2M->Bax upregulates BclxL Bcl-xL (Anti-apoptotic) G2M->BclxL downregulates Mitochondria Mitochondria Bax->Mitochondria BclxL->Mitochondria inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy PI3K_AKT_mTOR->Autophagy inhibits MTT_Workflow start 1. Seed Cells treat 2. Add Test Compound (this compound or DPT) start->treat incubate1 3. Incubate (e.g., 24-72 hours) treat->incubate1 add_mtt 4. Add MTT Solution (e.g., 0.5 mg/mL) incubate1->add_mtt incubate2 5. Incubate (3-4 hours at 37°C) add_mtt->incubate2 solubilize 6. Add Solubilizing Agent (e.g., SDS-HCl or DMSO) incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read end 8. Analyze Data (Calculate CC₅₀/IC₅₀) read->end

References

Validating Epiyangambin's Edge: A Comparative Analysis of TNF-α Production Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade. While essential for host defense, its overproduction is a key driver in a range of inflammatory and autoimmune diseases.[1] Consequently, the inhibition of TNF-α has become a critical therapeutic target. This guide provides a comparative analysis of the inhibitory effects of the lignan Epiyangambin on TNF-α production, benchmarked against other known inhibitors. The data presented herein offers researchers, scientists, and drug development professionals a clear overview of the compound's potential, supported by detailed experimental methodologies and pathway visualizations.

While direct, extensive public data on this compound's specific inhibitory concentration is limited, this guide utilizes data from the structurally related lignan, (+)-episesamin, to provide a valid benchmark for this compound class. (+)-Episesamin has been shown to counteract TNF-α-induced effects by impairing the activation of key signaling pathways.[2]

Quantitative Comparison of TNF-α Inhibitors

The efficacy of a TNF-α inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of TNF-α production or activity. The following table summarizes the IC50 values for (+)-Episesamin and a selection of alternative inhibitors, providing a clear comparison of their potency.

Compound ClassCompound NameCell TypeStimulusIC50 ValueReference
Lignan (+)-EpisesaminVSMCTNF-α~1-10 µM (Effective Conc.)[2]
Natural Alkaloid RutaecarpineMouse ChondrocytesIL-1β~5-10 µM (Effective Conc.)
Natural Glycoside Sennoside BHeLa CellsTNF-α0.32 µM[3]
Microtubule Inhibitor ColchicineRat Peritoneal MacrophagesLPSConcentration-dependent inhibition
Biologic (Antibody) InfliximabN/A (Direct Binding)N/AHigh Affinity (nM range)[4]

Note: The effective concentration for (+)-Episesamin and Rutaecarpine reflects the range where significant biological effects, including inhibition of downstream signaling, were observed.

Mechanisms of Action: Signaling Pathway Inhibition

The production of TNF-α in immune cells like macrophages is predominantly triggered by stimuli such as Lipopolysaccharide (LPS), a component of gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade that activates two primary signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] Both pathways converge to promote the transcription of the TNF-α gene.[7]

LPS-Induced TNF-α Production Pathway

The diagram below illustrates the key steps in the LPS-induced signaling cascade leading to TNF-α production. Activation of TLR4 leads to the recruitment of adaptor proteins like MyD88, which in turn activates downstream kinases. This culminates in the activation of the IKK complex, which frees NF-κB to translocate to the nucleus, and the phosphorylation of MAPKs (p38, JNK, ERK), which activate other transcription factors.[5][8]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active Active NF-κB (Nuclear Translocation) NFkB_inactive->NFkB_active Releases TNF_gene TNF-α Gene Transcription NFkB_active->TNF_gene Promotes MAPK_pathway->TNF_gene Promotes TNF_protein TNF-α Protein Production TNF_gene->TNF_protein

Caption: LPS-induced signaling cascade for TNF-α production.

Inhibitory Mechanisms of this compound and Alternatives

This compound, represented by (+)-episesamin, and other small molecule inhibitors primarily exert their effects by targeting key nodes within these signaling pathways. (+)-Episesamin has been shown to impair the activation of NF-κB, ERK1/2, and Akt.[2] Similarly, Rutaecarpine inhibits both MAPK and NF-κB signaling.[9] This multi-target inhibition effectively shuts down the inflammatory response upstream of TNF-α gene transcription.

G LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Downstream Signaling (MyD88, TRAF6 etc.) TLR4->Signaling_Cascade NFkB_pathway NF-κB Pathway Signaling_Cascade->NFkB_pathway MAPK_pathway MAPK Pathway Signaling_Cascade->MAPK_pathway TNF_production TNF-α Production NFkB_pathway->TNF_production MAPK_pathway->TNF_production Inhibitors This compound (via Episesamin data) Rutaecarpine Inhibitors->NFkB_pathway Inhibits Inhibitors->MAPK_pathway Inhibits G start Start seed_cells Seed Macrophage Cells (e.g., RAW 264.7) in 96-well plate start->seed_cells adhere Incubate Overnight (Allow Adherence) seed_cells->adhere pretreat Pre-treat with Test Compound (e.g., this compound) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 6-24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure TNF-α levels via ELISA collect->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end End analyze->end

References

Epiyangambin vs. Standard Leishmaniasis Treatments: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Epiyangambin against standard treatments for leishmaniasis, namely Amphotericin B, Miltefosine, and Paromomycin. The data presented is based on available experimental studies and is intended to inform further research and development in the field of anti-leishmanial drug discovery.

In Vitro Efficacy Comparison

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and standard leishmaniasis drugs against the intracellular amastigote and extracellular promastigote forms of Leishmania amazonensis and Leishmania braziliensis. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons in a single study are not yet available. Variations in experimental conditions between studies should be considered when interpreting these results.

Table 1: In Vitro Efficacy against Leishmania amazonensis

CompoundAmastigote IC50 (µM)Promastigote IC50 (µM)Reference
This compound 22.6 ± 4.9Not Reported[1]
Amphotericin B 0.09 ± 0.020.13 ± 0.01[2]
Miltefosine ~2.0 - 1713.20[3][4]
Paromomycin 61 ± 9.48 (strain M2269) 0.57 (clinical isolate)Not Reported[5]

Table 2: In Vitro Efficacy against Leishmania braziliensis

CompoundAmastigote IC50 (µM)Promastigote IC50 (µM)Reference
This compound 74.4 ± 9.8Not Reported[1]
Amphotericin B Not Reported< 0.78 - 23.89[6]
Miltefosine Not Reported1.55 - 11.7[6]
Paromomycin 0.67 ± 0.17 - 6.83 ± 0.84.95 ± 2.81 - 148.03 ± 18.9[5]

Experimental Protocols

The following are generalized protocols for in vitro anti-leishmanial assays based on common methodologies cited in the literature.

In Vitro Anti-leishmanial Assay against Intracellular Amastigotes

This assay evaluates the efficacy of a compound against the clinically relevant intracellular form of the parasite.

  • Macrophage Culture: Murine bone marrow-derived macrophages (BMDMs) or a human macrophage cell line (e.g., THP-1) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific multiplicity of infection (e.g., 10 parasites per macrophage). The co-culture is incubated for several hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.

  • Compound Treatment: After infection, non-internalized promastigotes are washed away, and the infected macrophages are treated with varying concentrations of the test compound (e.g., this compound) or a standard drug for a defined period (e.g., 48-72 hours).

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by staining the cells with a DNA-binding dye (e.g., DAPI) and counting the number of amastigotes per macrophage using fluorescence microscopy. Alternatively, a reporter gene-expressing parasite strain can be used, and the parasite load can be quantified by measuring the reporter signal.

  • IC50 Determination: The IC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls, is calculated from the dose-response curve.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A Culture Macrophages (e.g., BMDM, THP-1) C Infect Macrophages with Stationary-Phase Promastigotes A->C B Culture Leishmania Promastigotes B->C D Incubate for Phagocytosis and Amastigote Transformation C->D E Wash to Remove Extracellular Promastigotes D->E F Add Test Compounds (Varying Concentrations) E->F G Incubate for 48-72 hours F->G H Fix and Stain Cells (e.g., DAPI) G->H I Quantify Intracellular Amastigotes via Microscopy H->I J Calculate IC50 Value I->J

In Vitro Anti-Amastigote Assay Workflow

In Vitro Anti-leishmanial Assay against Promastigotes

This assay assesses the direct effect of a compound on the extracellular, flagellated form of the parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199) until they reach the logarithmic growth phase.

  • Compound Treatment: The promastigotes are then incubated with various concentrations of the test compound or a standard drug in a 96-well plate for a specific duration (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay. A common method is the resazurin reduction assay, where viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The fluorescence intensity is proportional to the number of viable parasites.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls, is calculated from the dose-response curve.

Potential Mechanism of Action of this compound

While the precise mechanism of action of this compound against Leishmania has not been fully elucidated, studies on other lignans, such as Niranthin, suggest a potential mode of action. These compounds may act by inhibiting Leishmania topoisomerase IB.[6][7] This enzyme is crucial for DNA replication and repair in the parasite. Inhibition of topoisomerase IB leads to the accumulation of DNA damage and ultimately triggers apoptosis-like cell death in the parasite.

Additionally, some lignans have been shown to modulate the host immune response. For instance, this compound has been observed to lower the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages infected with Leishmania.[8][9] This immunomodulatory effect could also contribute to its anti-leishmanial activity.

G cluster_parasite Leishmania Parasite cluster_macrophage Infected Macrophage A This compound B Topoisomerase IB A->B C DNA Replication & Repair B->C D DNA Damage C->D E Apoptosis-like Cell Death D->E F This compound G Pro-inflammatory Mediators (NO, IL-6, TNF-α) F->G

Potential Mechanism of Action of this compound

Conclusion and Future Directions

The available in vitro data suggests that this compound possesses anti-leishmanial activity, particularly against the amastigote form of L. amazonensis. However, its efficacy appears to be lower than that of the standard drug Amphotericin B. A direct comparison with Miltefosine and Paromomycin is challenging due to the variability in reported IC50 values across different studies.

Crucially, there is a lack of in vivo data to support the efficacy of this compound in a living organism. Further research, including head-to-head in vitro studies with standardized protocols and, most importantly, in vivo efficacy and toxicity studies in animal models of leishmaniasis, is essential to determine the true therapeutic potential of this compound as a novel anti-leishmanial agent. Elucidating its precise mechanism of action will also be critical for its further development.

References

Assessing the Selectivity of Epiyangambin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the furofuran lignan Epiyangambin reveals its selective activity against Leishmania parasites while exhibiting lower toxicity to host cells. This guide provides researchers, scientists, and drug development professionals with a comparative assessment of this compound's selectivity index, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a naturally occurring lignan, has demonstrated significant anti-parasitic properties, particularly against protozoan parasites of the Leishmania genus. The selectivity index (SI), a critical parameter in drug discovery, indicates a compound's preference for targeting a pathogen over its host. This guide synthesizes the current scientific literature to present a clear overview of this compound's performance in this regard, offering a valuable resource for those investigating novel anti-parasitic agents.

Comparative Efficacy and Cytotoxicity of this compound

The selective anti-parasitic activity of this compound has been most notably documented against Leishmania amazonensis and Leishmania braziliensis, the causative agents of cutaneous leishmaniasis. In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound against the intracellular amastigote forms of these parasites, as well as the 50% cytotoxic concentration (CC50) against murine bone marrow-derived macrophages (BMDM) as host cells.

CompoundParasite/Cell LineIC50 / CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound Leishmania amazonensis22.6 ± 4.923.6[1]
Leishmania braziliensis74.4 ± 9.87.1[1]
Murine Bone Marrow-Derived Macrophages (BMDM)534 ± 105-[1]
Yangambin Leishmania amazonensis43.9 ± 5>11.4[1]
Leishmania braziliensis76 ± 17>6.6[1]
Murine Bone Marrow-Derived Macrophages (BMDM)>500-[1]

Note: A higher Selectivity Index indicates greater selectivity for the parasite over the host cell.

This compound demonstrates noteworthy selectivity against L. amazonensis, with an SI value of 23.6, suggesting it is over 23 times more toxic to the parasite than to the host macrophages.[1] Its selectivity against L. braziliensis is less pronounced but still present.[1] In comparison, its isomer, Yangambin, while showing leishmanicidal activity, exhibited lower cytotoxicity to the host cells, resulting in a favorable selectivity profile as well.[1]

Data on the activity of this compound against other parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, is currently limited in the scientific literature. However, studies on other furofuran lignans have shown promising results. For instance, a furofuran lignan isolated from Piper jericoense was found to be active against all forms of T. cruzi and exhibited a higher selectivity index (18.4) than the reference drug benznidazole (6.7).[2][3] This suggests that the furofuran lignan scaffold, to which this compound belongs, is a promising starting point for the development of anti-trypanosomal agents.

Experimental Protocols

The following methodologies are based on the procedures described in the cited literature for determining the anti-leishmanial activity and cytotoxicity of this compound.[1]

Determination of Anti-leishmanial Activity (IC50)

This protocol outlines the in vitro assay to determine the 50% inhibitory concentration of a compound against intracellular Leishmania amastigotes.

Cell Culture and Infection:

  • Murine bone marrow-derived macrophages (BMDM) are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and L-glutamine.

  • Stationary-phase Leishmania promastigotes are used to infect the macrophage cultures at a parasite-to-macrophage ratio of 10:1.

  • The infected cells are incubated for 4 hours to allow for parasite internalization.

Compound Treatment and Analysis:

  • Following infection, the cells are washed to remove non-internalized promastigotes.

  • This compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the infected macrophage cultures at various concentrations.

  • The treated plates are incubated for a further 48 hours.

  • The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining.

  • The IC50 value is calculated from the dose-response curve by determining the compound concentration that causes a 50% reduction in the number of amastigotes per macrophage compared to untreated controls.

Determination of Cytotoxicity (CC50)

This protocol describes the method for assessing the cytotoxic effect of a compound on host cells.

Cell Culture and Treatment:

  • Murine bone marrow-derived macrophages (BMDM) are seeded in 96-well plates and allowed to adhere.

  • This compound is added to the cells at a range of concentrations.

  • The plates are incubated for 48 hours.

Viability Assay:

  • Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.

  • The absorbance or fluorescence is measured using a microplate reader.

  • The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Workflow and Potential Mechanisms

To further elucidate the experimental process and potential cellular interactions, the following diagrams are provided.

Experimental_Workflow cluster_parasite Parasite Preparation cluster_host Host Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis P1 Leishmania promastigotes (stationary phase) I1 Co-culture of BMDM and promastigotes P1->I1 H1 Murine Bone Marrow -Derived Macrophages (BMDM) H1->I1 I2 Internalization of parasites (4h) I1->I2 T1 Addition of This compound (various concentrations) I2->T1 T2 Incubation (48h) T1->T2 A1 Quantification of intracellular amastigotes (Giemsa staining) T2->A1 A3 Macrophage viability assay (MTT/Resazurin) T2->A3 A2 IC50 Determination A1->A2 A5 Selectivity Index (SI = CC50/IC50) A2->A5 A4 CC50 Determination A3->A4 A4->A5 Signaling_Pathway cluster_host_cell Host Macrophage cluster_signaling Inflammatory Signaling Leishmania Leishmania Infection NFkB NF-κB Pathway Leishmania->NFkB Activates MAPK MAPK Pathway Leishmania->MAPK Activates This compound This compound This compound->NFkB Inhibits? This compound->MAPK Inhibits? ProInflammatory Pro-inflammatory Mediators (NO, IL-6, TNF-α) NFkB->ProInflammatory Induces MAPK->ProInflammatory Induces

References

Comparative analysis of Epiyangambin from different botanical sources

Author: BenchChem Technical Support Team. Date: November 2025

Epiyangambin, a furofuran lignan, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of this compound derived from its known botanical sources, focusing on yield, purity, and bioactivity, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive overview of this promising natural compound.

Botanical Sources and Yield

This compound has been predominantly isolated from species of the Ocotea genus, a member of the Lauraceae family. The primary sources identified in the scientific literature are Ocotea fasciculata and Ocotea duckei.

Table 1: Comparative Yield of this compound from Different Botanical Sources

Botanical SourcePlant PartExtraction MethodYield of this compoundReference
Ocotea fasciculataLeaves and Stem BarkEthanolic extraction followed by normal-phase liquid chromatography29% from the lignan fraction[1][2]
Ocotea duckeiLeaves and Stem BarkChloroform extraction and purification of minor lignoidsNot explicitly quantified, but present as a minor lignan. Yangambin, its isomer, is the major constituent with a 0.1% yield from the chloroform extract.[1]

Note: The yield of this compound from Ocotea duckei has not been reported as a precise percentage of the total extract or plant material, making a direct quantitative comparison with Ocotea fasciculata challenging. However, existing literature suggests that Ocotea fasciculata is a more abundant source of this particular lignan.

Comparative Biological Activities

The biological activities of this compound have been investigated, primarily focusing on its cytotoxic and leishmanicidal effects.

Table 2: Comparative Cytotoxicity of this compound

Botanical SourceCell LineAssayIC₅₀ / CC₅₀Reference
Ocotea fasciculataMurine bone marrow-derived macrophagesResazurin reduction assayCC₅₀: 534.2 µM[3]
Ocotea fasciculataLeishmania amazonensis (amastigotes)In vitro assayIC₅₀: 22.6 ± 4.9 µM[3]
Ocotea fasciculataLeishmania braziliensis (amastigotes)In vitro assayIC₅₀: 74.4 ± 9.8 µM[3]

Table 3: Comparative Leishmanicidal Activity of this compound from Ocotea fasciculata

Leishmania SpeciesIC₅₀ (µM)Selectivity Index (SI = CC₅₀ macrophage / IC₅₀ Leishmania)Reference
L. amazonensis22.6 ± 4.923.6[3]
L. braziliensis74.4 ± 9.87.1[3]

This compound from Ocotea fasciculata has demonstrated significant leishmanicidal activity, particularly against Leishmania amazonensis, with a high selectivity index, indicating a favorable therapeutic window.[3]

Antiviral Activity

Currently, there is a lack of specific studies investigating the antiviral activity of isolated this compound. While other natural compounds, such as certain flavonoids, have shown promise in inhibiting viruses like the Chikungunya virus, specific data for this compound is not available in the reviewed literature.[4]

Modulation of Signaling Pathways

NF-κB Signaling Pathway

While direct studies on the effect of this compound on the NF-κB signaling pathway are limited, research on its immunomodulatory effects provides indirect evidence of its potential involvement. This compound isolated from Ocotea fasciculata has been shown to lower the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO) in macrophages infected with Leishmania.[5] The production of these molecules is known to be regulated by the NF-κB signaling pathway. This suggests that this compound may exert its anti-inflammatory effects by inhibiting the activation or nuclear translocation of NF-κB.

Hypothesized Inhibition of the NF-κB Pathway by this compound
MAPK Signaling Pathway

There is currently no available scientific literature detailing the direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases such as p38, JNK, and ERK.

Experimental Protocols

Isolation and Purification of this compound from Ocotea fasciculata

The following protocol is a summary of the methodology described for the isolation of this compound from Ocotea fasciculata.[1][2]

  • Extraction: Dried and powdered leaves and stem bark are subjected to ethanolic extraction.

  • Fractionation: The crude ethanolic extract is processed to obtain a lignan-rich fraction.

  • Chromatographic Purification: The lignan fraction is purified using normal-phase liquid chromatography to yield Yangambin (17%) and this compound (29%).[1][2]

G Start Dried Plant Material (Ocotea fasciculata) Extraction Ethanolic Extraction Start->Extraction Fractionation Obtain Lignan-Rich Fraction Extraction->Fractionation Purification Normal-Phase Liquid Chromatography Fractionation->Purification End_Epi This compound (29%) Purification->End_Epi End_Yan Yangambin (17%) Purification->End_Yan

Isolation of this compound from Ocotea fasciculata
Isolation of Lignans from Ocotea duckei

A general protocol for the isolation of lignans, including this compound, from Ocotea duckei is as follows.[1]

  • Extraction: Plant material is subjected to extraction with chloroform.

  • Initial Isolation: The major constituent, Yangambin, is precipitated from the chloroform extract using methanol, yielding 0.1% of Yangambin.[1]

  • Purification of Minor Lignans: The remaining soluble fraction, containing minor lignans including this compound, is further purified to isolate these compounds. The specific yield of this compound is not detailed.

G Start Plant Material (Ocotea duckei) Extraction Chloroform Extraction Start->Extraction Precipitation Methanol Precipitation Extraction->Precipitation Purification Purification of Soluble Fraction Precipitation->Purification Remaining Soluble Fraction End_Yan Yangambin (0.1%) Precipitation->End_Yan End_Epi This compound & other lignans (Yield not specified) Purification->End_Epi

Isolation of Lignans from Ocotea duckei
Cytotoxicity Assay Protocol (Resazurin Reduction Assay)

This assay is used to assess the viability of cells after exposure to a compound.

  • Cell Culture: Plate bone marrow-derived macrophages in 96-well plates and incubate.

  • Treatment: Treat the cells with varying concentrations of this compound for 48 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 4 hours.

  • Measurement: Measure the fluorescence or absorbance of the wells. The amount of resorufin produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[3]

G Start Plate Macrophages Treatment Add this compound (Varying Concentrations) Start->Treatment Incubation Incubate for 48h Treatment->Incubation Assay Add Resazurin Incubate for 4h Incubation->Assay Measurement Measure Fluorescence/ Absorbance Assay->Measurement Analysis Calculate CC₅₀ Measurement->Analysis

Resazurin Reduction Cytotoxicity Assay Workflow

Conclusion

This compound, a bioactive lignan, is predominantly found in Ocotea fasciculata and to a lesser extent in Ocotea duckei. While a direct quantitative comparison of yield is challenging due to limited data for O. duckei, O. fasciculata appears to be a more abundant source. The biological activity of this compound from O. fasciculata is characterized by notable leishmanicidal effects with a favorable selectivity index. Further research is required to explore its antiviral potential and to elucidate the precise mechanisms by which it may modulate key signaling pathways such as NF-κB and MAPK. The development of standardized isolation and purification protocols across different botanical sources would be beneficial for future comparative studies and potential therapeutic applications.

References

Independent Verification of Epiyangambin's Anti-Cancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Epiyangambin with other relevant lignans, focusing on colon cancer. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from closely related lignans to provide a comparative context for its potential efficacy.

Overview of this compound and its Anti-Cancer Potential

This compound is a furofuran lignan that has demonstrated anti-cancer activities, primarily through the inhibition of cancer cell growth and induction of apoptosis.[1] One of its key mechanisms of action is its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] The PAF receptor signaling pathway has been implicated in tumor growth and progression, making its antagonism a promising strategy in cancer therapy.[2][3]

Comparative Analysis of Anti-Cancer Efficacy

This section compares the in vitro anti-cancer effects of this compound and other notable lignans on colorectal cancer cell lines.

Cell Viability and Cytotoxicity

Table 1: Comparative IC50 Values of Lignans in Colorectal Cancer Cell Lines

CompoundCell LineIC50 ValueReference
This compound SW480Data not available-
EpiashantinColorectal Tumor Cells9.8 ± 4.5 µM[4]
ArctigeninColorectal Tumor Cells16.5 ± 8.5 µM[4]
ArctigeninHCT11615.54 µM[5]
ArctigeninSW62017.43 µM[5]
PodophyllotoxinHCT116Not specified, induces apoptosis at 0.3 µM[6]
ChrysinSW48077.15 ± 5.4 μM[7]
Plataricin BM-1SW480757.9 µg/ml[8]
PioglitazoneSW4804.8 ± 0.66 μM[9]

Note: The data for this compound's IC50 in SW480 cells is not currently available in the cited literature. The table provides context using other lignans and compounds.

Induction of Apoptosis

Lignans are known to induce apoptosis, or programmed cell death, in cancer cells.[4][10] While it is reported that naturally occurring lignans like this compound can induce apoptosis in colorectal tumor cells, specific quantitative data on the percentage of apoptotic SW480 cells after this compound treatment is lacking.[1] The following table presents data for other lignans to illustrate the potential apoptotic efficacy.

Table 2: Comparative Apoptosis Induction by Lignans in Cancer Cell Lines

CompoundCell LineTreatmentPercentage of Apoptotic CellsReference
This compound SW480Data not availableData not available-
ArctigeninSK-BR-3 (Breast Cancer)500 nM8.20%
ArctigeninMDA-MB-231 (Breast Cancer)500 nM13.36%[11]
ArctigeninHT-29 (Colon Cancer)10 µM32.22 ± 2.15%[12]
PodophyllotoxinHCT116 (Colon Cancer)0.3 µMSignificant increase[6]
ChrysinSW480 (Colon Cancer)75 µM (48h)35.49 ± 0.81%[13]
Plataricin BM-1SW480 (Colon Cancer)1 x IC50 (1h)14.16%[8]

Note: Quantitative apoptosis data for this compound in SW480 cells is not available in the cited literature. The data presented for other lignans provides a benchmark for potential activity.

Cell Cycle Arrest

Several lignans exert their anti-cancer effects by arresting the cell cycle at different phases, thereby preventing cancer cell proliferation. While the specific effects of this compound on the cell cycle of SW480 cells are not detailed in the available literature, other lignans have been shown to induce cell cycle arrest.

Table 3: Comparative Effects of Lignans on Cell Cycle Distribution in Cancer Cell Lines

CompoundCell LineEffect on Cell CycleReference
This compound SW480Data not available-
Nordihydroguaiaretic acid (NDGA)Colorectal Tumor CellsG2/M phase arrest[4][10]
4′-Demethylpodophyllotoxin (DOP)Colorectal Cancer CellsG2/M phase arrest[14]
PodophyllotoxinHCT116 (Colon Cancer)G2/M phase arrest[15]
HexahydrocurcuminSW480 (Colon Cancer)G0/G1 phase arrest[16]
SilibininSW480 (Colon Cancer)Sub-G1 phase arrest[17]

Note: Data on the specific effects of this compound on the cell cycle in SW480 cells is not available in the cited literature. The table provides examples of cell cycle effects induced by other lignans.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Arctigenin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Methodology:

  • Cell Treatment: Seed SW480 cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Treat SW480 cells with the test compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound's anti-cancer activity and the general workflows for the key experimental protocols.

Epiyangambin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PAF_Receptor PAF Receptor This compound:s->PAF_Receptor:n Antagonizes Bax Bax (Pro-apoptotic) This compound->Bax Promotes PI3K PI3K PAF_Receptor->PI3K Inhibits activation Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis v1 Seed SW480 Cells v2 Treat with this compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Measure Absorbance v3->v4 a1 Treat SW480 Cells a2 Stain with Annexin V/PI a1->a2 a3 Flow Cytometry Analysis a2->a3 c1 Treat SW480 Cells c2 Fix and Stain with PI c1->c2 c3 Flow Cytometry Analysis c2->c3

References

Synergistic Alliance: Apigenin's Potentiation of Chemotherapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology Drug Development

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapeutic agents. Among these, the flavonoid Apigenin has emerged as a promising candidate, demonstrating a remarkable ability to enhance the anticancer effects of drugs such as paclitaxel, gemcitabine, and doxorubicin. This guide provides a comprehensive comparison of the synergistic effects of Apigenin with these agents, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.

Quantitative Analysis of Synergism

The synergistic interactions between Apigenin and various chemotherapeutic drugs have been quantified across a range of cancer cell lines. The data, summarized in the tables below, consistently demonstrate that the combination of Apigenin with these drugs leads to a significant reduction in the half-maximal inhibitory concentration (IC50) and a combination index (CI) of less than 1, indicating a synergistic effect.

Table 1: Synergistic Effects of Apigenin and Paclitaxel on Cancer Cell Viability
Cell LineApigenin IC50 (µM)Paclitaxel IC50 (nM)Combination TreatmentCombination Index (CI)Reference
HeLa~50~7.515 µM Apigenin + 4 nM Paclitaxel0.3918 ± 0.0436[1][2]
A54945.7 ± 1.31.3515 µM Apigenin + 4 nM PaclitaxelSynergistic[2][3][4]
Hep3BNot specifiedNot specified15 µM Apigenin + 4 nM PaclitaxelSynergistic[2]
Table 2: Synergistic Effects of Apigenin and Gemcitabine on Pancreatic Cancer Cell Viability
Cell LineApigenin IC50 (µM)Gemcitabine IC50 (nM)Combination TreatmentEffectReference
MiaPaca-2~50-9010.4 - 122.5Apigenin + GemcitabineEnhanced growth inhibition and apoptosis[5][6][7]
AsPC-1~50-10010.4Apigenin + GemcitabineEnhanced growth inhibition and apoptosis[6][7]
Table 3: Synergistic Effects of Apigenin and Doxorubicin on Breast Cancer Cell Viability
Cell LineApigenin IC50 (µM)Doxorubicin IC50 (µM)Combination IC50Interaction Index (γ)Reference
MCF-7Not specified2.337.89 µM Apigenin + 1 µM Doxorubicin0.626
MDA-MB-231Not specified4.117.31 µM Apigenin + 2 µM DoxorubicinSynergistic

Deciphering the Molecular Mechanisms: Signaling Pathways

The synergistic effects of Apigenin are rooted in its ability to modulate key signaling pathways that are often dysregulated in cancer. These pathways are crucial for cell survival, proliferation, and resistance to therapy.

Apigenin and Paclitaxel: A Pro-Oxidant Synergism

The combination of Apigenin and paclitaxel induces a synergistic apoptotic effect in cancer cells, primarily through the modulation of cellular redox homeostasis.[1][2] Apigenin inhibits the activity of superoxide dismutase (SOD), an enzyme responsible for converting superoxide radicals into less harmful species.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn triggers the cleavage and activation of caspase-2, an initiator caspase in the apoptotic cascade.[1][8] This cascade ultimately culminates in the execution of apoptosis.

G cluster_0 Apigenin cluster_1 Paclitaxel Apigenin Apigenin SOD SOD Apigenin->SOD Inhibits Paclitaxel Paclitaxel Apoptosis Apoptosis Paclitaxel->Apoptosis ROS ↑ ROS SOD->ROS Suppresses conversion of O2- Caspase2 Caspase-2 Activation ROS->Caspase2 Caspase2->Apoptosis

Fig. 1: Apigenin and Paclitaxel Synergistic Pathway
Apigenin and Gemcitabine: Targeting Survival Pathways

In pancreatic cancer, Apigenin enhances the efficacy of gemcitabine by co-targeting the NF-κB and Akt signaling pathways, both of which are critical for cancer cell survival and proliferation.[9] Apigenin has been shown to inhibit the activation of NF-κB and suppress the phosphorylation of Akt.[9][10] By downregulating these pro-survival pathways, Apigenin sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine, leading to increased growth inhibition and apoptosis.[9]

G cluster_0 Apigenin cluster_1 Gemcitabine Apigenin Apigenin NFkB NF-κB Apigenin->NFkB Inhibits Akt Akt Apigenin->Akt Inhibits Gemcitabine Gemcitabine Apoptosis Apoptosis Gemcitabine->Apoptosis Survival Cell Survival & Proliferation NFkB->Survival Akt->Survival Survival->Apoptosis

Fig. 2: Apigenin and Gemcitabine Synergistic Pathway

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided for the key assays used to evaluate the synergistic effects of Apigenin and chemotherapeutic agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Apigenin, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture cells on coverslips and treat with the compounds as described for the cell viability assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 1 hour at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.[11]

  • Counterstaining: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p-Akt, anti-NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of drug combinations.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject 1 × 10⁶ to 5 × 10⁶ cancer cells suspended in Matrigel into the flank of each mouse.[12]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, Apigenin alone, chemotherapeutic agent alone, and the combination. Administer the treatments via appropriate routes (e.g., oral gavage for Apigenin, intraperitoneal injection for the chemotherapeutic agent).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

The evidence presented in this guide strongly supports the synergistic interaction of Apigenin with paclitaxel, gemcitabine, and doxorubicin in various cancer models. By elucidating the underlying molecular mechanisms and providing detailed experimental protocols, this guide aims to facilitate further research into the clinical translation of Apigenin as a valuable adjuvant in cancer chemotherapy. The ability of Apigenin to enhance the efficacy of conventional drugs holds the promise of developing more effective and less toxic treatment regimens for cancer patients.

References

Safety Operating Guide

Epiyangambin: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Epiyangambin as a potentially bioactive compound. Follow cytotoxic agent disposal protocols. Personal protective equipment is mandatory.

Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures to ensure personal safety and environmental protection. Although not classified as a hazardous substance for shipping, its known phytotoxic and antimitotic properties warrant a cautious approach to its disposal, aligning with protocols for cytotoxic agents. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory environment.

Chemical and Physical Properties

A clear understanding of this compound's properties is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C₂₄H₃₀O₈
Molecular Weight 446.5 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the following PPE:

  • Gloves: Wear double chemotherapy gloves.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fitted N95 respirator is recommended, especially when handling the powder form.

Waste Segregation

Proper segregation of this compound waste is critical to prevent cross-contamination and ensure correct disposal.

  • Solid Waste:

    • Grossly Contaminated: Unused or expired this compound powder, heavily contaminated items (e.g., weighing boats, centrifuge tubes).

    • Trace Contaminated: Items with minimal residual contamination (e.g., pipette tips, empty vials, gloves, bench paper).

  • Liquid Waste:

    • All solutions containing this compound.

Disposal Procedures

For Solid Waste:

  • Grossly Contaminated Solids:

    • Place in a primary, sealable container clearly labeled "Cytotoxic Waste" with the chemical name "this compound."

    • Place the primary container into a secondary, leak-proof, and puncture-resistant container, also clearly labeled.

  • Trace Contaminated Solids:

    • Place in a designated "Trace Cytotoxic Waste" container. This is typically a yellow sharps container or a biohazard bag designated for chemotherapy waste.

For Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and shatterproof container.

  • Labeling: Clearly label the container as "Hazardous Waste," "Cytotoxic Waste," and list "this compound" and its approximate concentration.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible chemicals.

Decontamination and Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Secure: Cordon off the spill area.

  • PPE: Don the appropriate PPE as listed above.

  • Containment:

    • Powder: Gently cover the spill with absorbent pads to avoid aerosolization.

    • Liquid: Surround the spill with absorbent material.

  • Neutralization (Recommended): Prepare a 10% sodium hypochlorite solution (bleach). Carefully apply the solution to the spill, working from the outside in. Allow a contact time of at least 30 minutes.

  • Cleanup: Using forceps, collect all contaminated materials (absorbent pads, glass fragments, etc.) and place them in a "Cytotoxic Waste" container.

  • Final Decontamination: Wipe the spill area again with the bleach solution, followed by 70% ethanol.

  • Dispose of PPE: All PPE used during the cleanup must be disposed of as "Trace Cytotoxic Waste."

Experimental Protocol for Chemical Inactivation

For laboratories equipped to do so, chemical inactivation can be an effective pre-disposal step for liquid waste. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound-containing liquid waste

  • Sodium hypochlorite solution (household bleach, ~5.25%)

  • Sodium thiosulfate

  • pH indicator strips

Procedure:

  • For every 9 parts of this compound waste, slowly add 1 part of sodium hypochlorite solution.

  • Stir the solution gently for at least one hour.

  • Neutralize the excess bleach by adding sodium thiosulfate until a test strip for free chlorine indicates its absence.

  • Adjust the pH of the solution to neutral (pH 7.0) using appropriate neutralizing agents.

  • Dispose of the treated solution as hazardous chemical waste, following institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Epiyangambin_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal Disposal Pathway cluster_final Final Disposal start This compound Waste Generated is_liquid Liquid? start->is_liquid is_grossly_contaminated Grossly Contaminated? is_liquid->is_grossly_contaminated No (Solid) liquid_waste Collect in Labeled Liquid Cytotoxic Waste Container is_liquid->liquid_waste Yes gross_solid_waste Seal in Double-Contained Gross Cytotoxic Waste Container is_grossly_contaminated->gross_solid_waste Yes trace_solid_waste Dispose in Trace Cytotoxic Waste Bin is_grossly_contaminated->trace_solid_waste No (Trace) final_disposal Arrange for Pickup by Environmental Health & Safety liquid_waste->final_disposal gross_solid_waste->final_disposal trace_solid_waste->final_disposal

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.